Ethylaluminum dichloride
Beschreibung
Eigenschaften
IUPAC Name |
dichloro(ethyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIZDWNSWGTKFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5AlCl2 | |
| Record name | ETHYL ALUMINUM DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027212 | |
| Record name | Aluminum, dichloroethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl aluminum dichloride appears as a colorless to light-yellow heated liquid. Freezing point 90 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid; [Sullivan, p. 979] Clear yellow liquid; mp = 31 deg C; [HDSB] Clear deep yellow liquid; mp = 32 deg C; [MSDSonline] | |
| Record name | ETHYL ALUMINUM DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum, dichloroethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloroethylaluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
381 °F at 760 mmHg (USCG, 1999), 194 °C (Extrapolated) | |
| Record name | ETHYL ALUMINUM DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.227 at 95 °F (USCG, 1999) - Denser than water; will sink, 1.222 | |
| Record name | ETHYL ALUMINUM DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, yellow liquid | |
CAS No. |
563-43-9 | |
| Record name | ETHYL ALUMINUM DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylaluminum dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloroethylaluminum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, dichloroethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, dichloroethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylaluminium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90 °F (USCG, 1999), 31 °C | |
| Record name | ETHYL ALUMINUM DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Physical and chemical properties of Ethylaluminum dichloride
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylaluminum Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (EADC) is a highly reactive organoaluminum compound with the chemical formula C₂H₅AlCl₂. It is a potent Lewis acid and plays a crucial role as a catalyst and co-catalyst in various chemical transformations.[1][2] Primarily recognized for its application in Ziegler-Natta polymerization for producing polyethylene (B3416737) and polypropylene, EADC's utility extends to Friedel-Crafts acylations, Diels-Alder reactions, and other areas of organic synthesis.[2][3][4] Its pyrophoric nature, igniting spontaneously upon exposure to air, and its violent reactivity with water necessitate specialized handling procedures under an inert atmosphere.[5][6] This guide provides a comprehensive overview of its core physical and chemical properties, handling protocols, and applications, serving as a technical resource for professionals in research and development.
Chemical Identifiers and Structure
| Identifier | Value | Reference |
| IUPAC Name | dichloro(ethyl)alumane | [7] |
| CAS Number | 563-43-9 | [7] |
| EC Number | 209-248-6 | [7] |
| UN Number | 3393 | [7] |
| Chemical Formula | C₂H₅AlCl₂ | [7] |
| SMILES | CC--INVALID-LINK--Cl | [7] |
| InChIKey | UAIZDWNSWGTKFZ-UHFFFAOYSA-L | [7] |
Physical Properties
This compound is a colorless to pale yellow liquid that solidifies at temperatures below 32°C.[5] Its physical properties can vary slightly based on purity and the presence of solvents. There are some discrepancies in reported density and boiling point values, likely due to different measurement conditions (e.g., pressure).
Table 3.1: Summary of Physical Properties
| Property | Value | Conditions/Notes | Reference |
| Molecular Weight | 126.95 g/mol | Computed | [7] |
| Appearance | Colorless to pale yellow liquid | Above 32°C | [5] |
| Melting Point | 32 °C (90 °F) | ||
| Boiling Point | 194 °C (381 °F) | at 760 mmHg | [8] |
| 115 °C | at 50 mmHg | ||
| Density | 1.207 g/mL | at 25 °C | |
| 1.200 g/cm³ | at 50 °C | [5] | |
| 1.227 g/mL | at 35 °C (95 °F) | [8] | |
| Vapor Pressure | 5 mmHg | at 60 °C | |
| Flash Point | -18 °C (-0.4 °F) | Closed cup | |
| Autoignition Temp. | Ignites spontaneously in air | At ambient temperature | [8] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. Reacts violently with water and alcohols. | [3][5] |
Table 3.2: Thermochemical Properties
| Property | Value | Reference |
| Latent Heat of Fusion | 100.4 J/g | [5] |
| Heat of Hydrolysis | 2795 J/g | [5] |
| Specific Heat | 1.230 J/g·°C | [5] |
Chemical Properties and Reactivity
EADC's chemistry is dominated by its high reactivity, stemming from the polarized aluminum-carbon bond and the electron-deficient aluminum center.
Pyrophoricity and Reaction with Water
EADC is pyrophoric, meaning it ignites spontaneously on contact with air.[6] It also reacts violently with water and other protic sources (e.g., alcohols), liberating flammable ethane (B1197151) gas and forming corrosive hydrogen chloride fumes.[3][9] This extreme reactivity necessitates handling the compound under a dry, inert atmosphere such as nitrogen or argon.[5]
Caption: Violent hydrolysis of this compound.
Lewis Acidity and Catalytic Activity
As a strong Lewis acid, EADC readily accepts electron pairs from Lewis bases.[1] This property is the foundation of its catalytic activity. It activates substrates, particularly those containing carbonyl or ether functionalities, rendering them more susceptible to nucleophilic attack. This is the key principle behind its use in Friedel-Crafts acylations and Diels-Alder reactions, where it coordinates to the acyl halide or dienophile, respectively, lowering the energy of the transition state and accelerating the reaction.[1][2]
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Ethylaluminum dichloride CAS number and molecular structure
CAS Number: 563-43-9
This technical guide provides an in-depth overview of ethylaluminum dichloride (EADC), a versatile organoaluminum compound widely utilized in chemical synthesis and catalysis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, molecular structure, and key applications, including experimental protocols.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or solid, depending on the temperature. It is a highly reactive and pyrophoric compound, igniting spontaneously in air and reacting violently with water.[1][2][3][4] It is soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons.[2]
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₂H₅AlCl₂ | [4][5][6][7] |
| Molecular Weight | 126.95 g/mol | [7] |
| CAS Number | 563-43-9 | [5][6][7] |
| Appearance | Colorless to pale yellow liquid/solid | [2][4][5][6] |
| Melting Point | 32 °C (90 °F) | [3][5] |
| Boiling Point | 194 °C (381 °F) at 760 mmHg | [1][5] |
| Density | 1.227 g/cm³ at 35 °C (95 °F) | [1][5] |
| Vapor Pressure | 7.0 hPa at 60 °C | [6] |
| 16.0 hPa at 80 °C | [6] | |
| 40 hPa at 100 °C | [6] | |
| 92 hPa at 120 °C | [6] | |
| Viscosity | 2.3 mPa·s at 30 °C | [6] |
| 1.9 mPa·s at 40 °C | [6] | |
| 3.7 mPa·s at 50 °C | [6] | |
| Heat of Hydrolysis | 2806 kJ/kg at 25 °C | [6] |
| Heat of Vaporization | 164 kJ/kg at 1 bar | [6] |
| Specific Heat | 1.23 J/g·K at 25 °C | [6] |
Molecular Structure
In the condensed phase and in non-coordinating solvents, this compound exists predominantly as a dimer with the formula (C₂H₅AlCl₂)₂.[4][5][8] The structure consists of two aluminum centers bridged by two chlorine atoms. This dimeric structure features a four-membered ring of alternating aluminum and chlorine atoms. Each aluminum atom is tetrahedrally coordinated, bonded to an ethyl group, a terminal chlorine atom, and two bridging chlorine atoms.[4][8]
Caption: Dimeric structure of this compound.
Experimental Protocols
This compound is a key reagent and catalyst in various organic transformations. Below are detailed methodologies for some of its significant applications.
Lewis Acid-Promoted [2+2] Cycloaddition
This protocol details the use of this compound as a Lewis acid to promote the cycloaddition of a ketene (B1206846) with an alkene. The following is adapted from a procedure published in Organic Syntheses.[9]
Reaction Scheme: Diphenylketene + Cyclopentene (B43876) --(EtAlCl₂)--> 7,7-Diphenylbicyclo[3.2.0]heptan-6-one
Materials:
-
Diphenylacetyl chloride
-
Cyclopentene
-
This compound (1 M solution in hexanes)
-
Anhydrous dichloromethane (B109758)
-
Diethyl ether
-
Hexanes
-
Deionized water
-
3 M NaOH
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Reaction Flask: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser is oven-dried and flushed with nitrogen.
-
Generation of Diphenylketene: To the flask, add diphenylacetyl chloride (e.g., 9.23 g, 40.0 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath. Add triethylamine (e.g., 5.6 mL, 40.0 mmol) dropwise via syringe over 10 minutes. The solution will turn a canary yellow color, and a white solid (triethylammonium chloride) will precipitate. Stir the reaction mixture at 0 °C for 30 minutes.
-
Cycloaddition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add cyclopentene (e.g., 7.0 mL, 79.2 mmol) dropwise.
-
Addition of this compound: In a separate, dry, nitrogen-flushed addition funnel, place the this compound solution in hexanes (e.g., 95.0 mL, 95.0 mmol). Add the this compound solution dropwise to the reaction mixture over approximately 50 minutes, maintaining the temperature at -78 °C. The mixture will become a dark red/black color.
-
Reaction Time: Stir the reaction mixture at -78 °C for an additional hour after the addition is complete.
-
Quenching: Quench the reaction by slowly adding triethylamine (5 mL) down the walls of the flask, followed by the dropwise addition of deionized water (20 mL) over 15 minutes.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add diethyl ether (100 mL) and 1 M HCl (100 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.
Caption: Workflow for the [2+2] cycloaddition reaction.
Ziegler-Natta Polymerization
This compound is a crucial component in Ziegler-Natta catalyst systems for the polymerization of olefins. It often acts as a co-catalyst and can be involved in the preparation of the solid catalyst support.[10][11][12]
General Principle: A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum compound (the co-catalyst). The preparation of the catalyst often involves the reaction of a magnesium compound with an aluminum alkyl halide to form a magnesium chloride support, which is then treated with the titanium compound.
Example of Catalyst Preparation (Illustrative):
-
Support Preparation: A magnesium hydrocarbyloxy compound is reacted with a chlorinating agent, such as this compound, in a non-polar hydrocarbon solvent. This reaction produces a solution containing a magnesium-aluminum complex.[13]
-
Impregnation: The resulting solution is then used to impregnate a porous particulate support material, such as silica.
-
Titanation: The impregnated support is then treated with a chlorine-containing tetravalent titanium compound, like titanium tetrachloride.
-
Activation: The final solid catalyst is then used in the polymerization reaction in conjunction with a co-catalyst, which can be an aluminum alkyl such as triethylaluminum.
The specific ratios of reactants, reaction times, and temperatures are critical for the catalyst's activity and the properties of the resulting polymer and are often proprietary.
Friedel-Crafts Acylation
This compound can be used as a Lewis acid catalyst in Friedel-Crafts acylation reactions, particularly for the acylation of alkenes.[14]
General Reaction: Alkene + Acyl Halide --(EtAlCl₂)--> α,β-Unsaturated Ketone
Illustrative Procedure:
-
Reaction Setup: A solution of the alkene in an inert solvent (e.g., dichloromethane) is prepared in a dry, nitrogen-flushed reaction vessel and cooled to a low temperature (e.g., -78 °C to 0 °C).
-
Catalyst Addition: this compound is added to the alkene solution.
-
Acyl Halide Addition: The acyl halide is added dropwise to the reaction mixture.
-
Reaction and Workup: The reaction is stirred for a specified time at the low temperature and then quenched with water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is then purified, typically by chromatography or distillation.
The use of this compound in these reactions can offer advantages in terms of reactivity and selectivity compared to other Lewis acids.[14][15]
Safety and Handling
This compound is a hazardous substance that requires special handling procedures.
-
Pyrophoric: It ignites spontaneously upon contact with air.[1][2][3][4]
-
Water Reactive: It reacts violently with water, releasing flammable ethane (B1197151) gas and corrosive hydrogen chloride fumes.[1][2][3][4]
-
Corrosive: It can cause severe burns to the skin and eyes.[5]
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves, must be worn.[9] Storage should be in a cool, dry place away from sources of ignition and incompatible materials.[6]
This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, it is crucial to consult the primary literature and relevant safety data sheets.
References
- 1. ETHYL ALUMINUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nouryon.com [nouryon.com]
- 3. This compound CAS#: 563-43-9 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. redwop.net [redwop.net]
- 7. Buy this compound | 563-43-9 [smolecule.com]
- 8. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
- 11. data.epo.org [data.epo.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. EP1265934B1 - Preparation of a ziegler-natta catalyst - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tuodaindus.com [tuodaindus.com]
An In-depth Technical Guide to the Reactivity of Ethylaluminum Dichloride with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of ethylaluminum dichloride (EADC) with protic solvents. EADC is a highly reactive organoaluminum compound and a potent Lewis acid, utilized as a catalyst and co-catalyst in various chemical syntheses, including Ziegler-Natta polymerization and Friedel-Crafts reactions.[1] Its high reactivity, however, necessitates stringent safety protocols, particularly when handling in the presence of protic solvents such as water, alcohols, and amines, with which it reacts vigorously.[2][3] This document outlines the quantitative data available on these reactions, details experimental methodologies for their study, and provides visual representations of the underlying chemical processes.
Core Reactivity and Hazards
This compound is a pyrophoric compound that can ignite spontaneously in the presence of air and reacts violently with water and other protic solvents.[2][4][5] These reactions are highly exothermic and often result in the evolution of flammable and corrosive gases. The primary hazard associated with the reaction of EADC with protic solvents is the rapid release of energy and the generation of hazardous byproducts. Therefore, all manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using specialized air-sensitive techniques.[4][6]
Quantitative Data on Reactivity
Quantitative data on the reactivity of this compound with protic solvents is limited in publicly available literature, primarily due to the hazardous and rapid nature of these reactions. However, key thermodynamic parameters have been established for its reaction with water (hydrolysis) and for the compound itself.
Table 1: Thermodynamic Data for this compound and its Hydrolysis
| Parameter | Value | Units | Source(s) |
| Heat of Hydrolysis (ΔHhydrolysis) | 2806 | kJ/kg | |
| Standard Enthalpy of Formation (ΔfH°liquid) | -537.6 ± 8.7 | kJ/mol | [7] |
| Standard Enthalpy of Combustion (ΔcH°liquid) | -2072.8 ± 3.8 | kJ/mol | [7] |
Reaction with Protic Solvents: Pathways and Products
The reaction of this compound with protic solvents (H-X, where X = OH, OR, NHR, etc.) proceeds via a vigorous acid-base reaction, driven by the high Lewis acidity of the aluminum center. The general reaction involves the cleavage of the aluminum-ethyl bond and the formation of a more stable aluminum-heteroatom bond, with the concurrent evolution of ethane (B1197151) gas. In the presence of excess protic solvent, the aluminum-chloride bonds will also react.
Reaction with Water (Hydrolysis)
The hydrolysis of this compound is extremely rapid and violent, producing ethane and hydrogen chloride gases, along with aluminum hydroxide (B78521) precipitates.[5][8]
Overall Reaction: C₂H₅AlCl₂ + 3H₂O → Al(OH)₃ + C₂H₆ + 2HCl
Reaction with Alcohols (Alcoholysis)
The reaction with alcohols is analogous to hydrolysis and is also highly exothermic. It results in the formation of aluminum alkoxides, ethane, and hydrogen chloride.[9] The initial reaction is the alcoholysis of the ethyl-aluminum bond.
Initial Reaction: C₂H₅AlCl₂ + ROH → Cl₂AlOR + C₂H₆
With excess alcohol, further reaction with the chloro ligands can occur.
Reaction with Amines (Aminolysis)
Primary and secondary amines react vigorously with this compound in a similar fashion to water and alcohols, yielding aluminum amides, ethane, and hydrogen chloride.[10][11]
Initial Reaction: C₂H₅AlCl₂ + R₂NH → Cl₂AlNR₂ + C₂H₆
Experimental Protocols
The study of the reactivity of this compound with protic solvents requires specialized equipment and adherence to strict safety protocols due to its pyrophoric and highly reactive nature.[4][6] The following are generalized methodologies for key experiments.
General Handling and Safety Precautions
-
Inert Atmosphere: All manipulations of EADC must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4]
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene gloves) are mandatory.[2][6]
-
Quenching: Small amounts of residual EADC can be quenched by slow addition to a stirred, cooled solution of a less reactive alcohol (e.g., isopropanol) in an inert solvent, followed by the slow addition of water.
-
Spill Management: Spills should be covered with a dry, inert absorbent material such as sand or powdered lime. Water should never be used to clean up an EADC spill.[4]
Experimental Workflow: In-situ Reaction Monitoring
Modern spectroscopic techniques allow for the real-time monitoring of these rapid reactions, providing valuable kinetic and mechanistic data.[12]
Methodology for In-situ ¹H NMR Spectroscopy:
-
Preparation: Under an inert atmosphere, prepare a stock solution of EADC in a dry, deuterated solvent (e.g., benzene-d₆). In a separate vial, prepare a solution of the protic solvent in the same deuterated solvent. An inert internal standard (e.g., tetramethylsilane) should be included for quantitative analysis.
-
Reaction Setup: In a glovebox, add the protic solvent solution to a sealable NMR tube. Cool the NMR tube to a low temperature (e.g., -78 °C) using a cold bath.
-
Initiation and Monitoring: Inject the pre-cooled EADC solution into the NMR tube. Quickly cap the tube and transfer it to the NMR spectrometer, which has been pre-cooled to the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Analysis: Process the spectra to identify and quantify the signals corresponding to the reactants, products (e.g., ethane), and any observable intermediates. Plot the concentrations of these species as a function of time to determine the reaction kinetics.
Calorimetry for Enthalpy of Reaction Determination
Reaction calorimetry can be used to measure the heat evolved during the reaction of EADC with a protic solvent.
Methodology for Reaction Calorimetry:
-
Calorimeter Setup: A reaction calorimeter, which is a well-insulated reactor equipped with a sensitive temperature probe, a stirrer, and an injection port, is required. The calorimeter is placed in a controlled temperature bath.
-
Reagent Preparation: A known amount of the protic solvent, dissolved in a large excess of an inert solvent (e.g., toluene), is placed in the calorimeter and allowed to reach thermal equilibrium. A solution of EADC in the same solvent is prepared in a syringe.
-
Reaction Initiation: The EADC solution is injected into the calorimeter, and the temperature change is recorded as a function of time.
-
Data Analysis: The heat evolved (q) is calculated using the equation q = CcalΔT, where Ccal is the heat capacity of the calorimeter and its contents, and ΔT is the temperature change. The molar enthalpy of reaction (ΔH) is then determined by dividing q by the number of moles of the limiting reactant.
Gasometric Analysis for Reaction Stoichiometry
The evolution of ethane gas can be measured to determine the stoichiometry of the reaction.
Methodology for Gasometric Analysis:
-
Apparatus: A gas-tight reaction flask connected to a gas burette or a mass flow meter is used. The flask is maintained at a constant temperature.
-
Reaction: A known amount of EADC solution is placed in the reaction flask under an inert atmosphere. The protic solvent is then injected into the flask.
-
Measurement: The volume of gas evolved is measured over time using the gas burette.
-
Analysis: The total volume of gas produced is used to calculate the number of moles of ethane, which can then be related to the initial moles of EADC to confirm the reaction stoichiometry.
Conclusion
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. ehs.utexas.edu [ehs.utexas.edu]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Collection - Experimental and Computational Studies of Trialkylaluminum and Alkylaluminum Chloride Reactions with Silica - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 9. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Solubility of Ethylaluminum Dichloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 21, 2025
This technical guide provides a comprehensive overview of the solubility characteristics of ethylaluminum dichloride (EADC) in common organic solvents. Due to its pyrophoric and reactive nature, this guide also details essential experimental protocols for the safe determination of its solubility, addressing the specific needs of researchers and professionals in drug development and chemical synthesis.
Introduction to this compound
This compound (C₂H₅AlCl₂) is a highly reactive organoaluminum compound that finds extensive use as a catalyst and co-catalyst in Ziegler-Natta polymerization and as a Lewis acid in various organic syntheses.[1][2] Its efficacy in these applications is critically dependent on its solubility and behavior in organic solvents. EADC is a colorless to pale yellow liquid or solid (freezing point: 32°C) that is pyrophoric, igniting spontaneously upon exposure to air, and reacts violently with water.[3][4] These properties necessitate specialized handling procedures under an inert atmosphere.
Factors Influencing Solubility
The solubility of this compound is primarily dictated by the principle of "like dissolves like." Key factors influencing its solubility include:
-
Polarity: EADC has both a nonpolar ethyl group and polar aluminum-chlorine bonds. Its solubility is therefore significant in nonpolar and weakly polar solvents.
-
Solvent-Solute Interactions: EADC can form complexes with coordinating solvents, which can enhance its solubility. However, it will react with protic solvents such as alcohols and water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively published in readily accessible literature. This is likely due to the challenges associated with handling this highly reactive material. However, based on available technical data sheets and chemical catalogs, a qualitative and semi-quantitative summary can be compiled. EADC is commercially available in solutions of specific concentrations, indicating that it is at least soluble to these levels in those solvents.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Reported Commercial Concentrations |
| Aliphatic Hydrocarbons | Hexane | Soluble[3] | 1.0 M[5] |
| Heptane | Soluble[3] | 0.9 M | |
| Aromatic Hydrocarbons | Toluene | Soluble[3] | 1.8 M |
| Ethers | Diethyl Ether | Miscible | Not commonly available |
| Chlorinated Hydrocarbons | Chloroform | Miscible | Not commonly available |
| Polar Aprotic Solvents | Acetone | Soluble[6] | Not commonly available |
| Protic Solvents | Alcohols | Miscible (Reactive)[6] | Not applicable due to reactivity |
| Water | Reacts Violently[3] | Not applicable due to reactivity |
Note: "Miscible" implies solubility in all proportions. "Soluble" indicates that significant dissolution occurs, but it may not be limitless. The commercial concentrations provide a lower bound for the solubility at ambient temperature.
Experimental Protocol for Solubility Determination
The determination of the solubility of a pyrophoric and air-sensitive compound like this compound requires rigorous adherence to safety protocols and the use of specialized equipment. The following is a detailed methodology for this purpose.
4.1. Safety Precautions
-
All manipulations must be performed in a certified fume hood and within an inert atmosphere glovebox or using Schlenk line techniques.
-
Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile or neoprene), must be worn at all times.
-
An appropriate fire extinguisher for reactive metal fires (Class D) must be readily accessible.
-
All glassware must be oven-dried and cooled under an inert atmosphere before use.
-
All solvents must be anhydrous and deoxygenated.
4.2. Materials and Equipment
-
This compound
-
Anhydrous, deoxygenated organic solvents
-
Glovebox or Schlenk line with a supply of inert gas (e.g., argon or nitrogen)
-
Analytical balance (located inside the glovebox if possible)
-
Temperature-controlled shaker or stirrer
-
Gas-tight syringes and needles
-
Schlenk flasks or similar sealable reaction vessels
-
Syringe filters (PTFE, 0.2 µm)
-
Apparatus for quantitative analysis (e.g., ICP-AES for aluminum content, or a titration setup)
4.3. Experimental Procedure
The following workflow outlines the steps for determining the solubility of EADC at a specific temperature.
Caption: Experimental workflow for determining the solubility of this compound.
4.3.1. Preparation (Inside an Inert Atmosphere Glovebox)
-
Solvent Preparation: Ensure all solvents are rigorously dried and deoxygenated using standard laboratory procedures (e.g., passing through activated alumina (B75360) columns or distillation from appropriate drying agents).
-
Sample Preparation: In a tared, sealed vial, add a slight excess of this compound. The excess is crucial to ensure a saturated solution is formed.
-
Weighing: Accurately determine the mass of the vial with EADC.
-
Solvent Addition: To the vial containing the weighed EADC, add a precise volume of the anhydrous, deoxygenated solvent.
4.3.2. Equilibration
-
Sealing: Tightly seal the vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or on a stirrer with a temperature probe for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1°C.
4.3.3. Sampling
-
Settling: After the equilibration period, cease agitation and allow any undissolved EADC to settle completely.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles.
4.3.4. Analysis
-
Quenching: The withdrawn sample must be carefully and slowly quenched by adding it to a solvent with which it reacts in a controlled manner (e.g., isopropanol), followed by hydrolysis with water or a dilute acid. This procedure must be performed in a fume hood.
-
Quantitative Analysis: The concentration of aluminum in the quenched and hydrolyzed sample is then determined using a suitable analytical technique such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or through titration methods.
-
Calculation: From the determined concentration of aluminum and the known volume of the supernatant sampled, the solubility of this compound in the specific solvent at the given temperature can be calculated and expressed in desired units (e.g., g/100 g solvent, mol/L).
Reactivity Considerations
The choice of solvent for any application involving this compound must take into account its high reactivity. EADC is a strong Lewis acid and will react with any protic or Lewis basic sites in the solvent or other molecules present.
Caption: Reactivity of this compound with common functional groups.
As illustrated, EADC will react violently with protic solvents like water and alcohols, producing ethane (B1197151) and hydrogen chloride gas.[6][7] It will form complexes with Lewis basic solvents such as ethers, and can react with carbonyl-containing solvents. Therefore, for most applications where the chemical integrity of EADC is required, non-coordinating, aprotic solvents like aliphatic or aromatic hydrocarbons are the preferred choice.
Conclusion
This compound is a versatile and powerful reagent in chemical synthesis and catalysis. Its solubility in nonpolar organic solvents is a key enabler of its utility. While precise quantitative solubility data remains scarce, this guide provides a framework for understanding its solubility characteristics and a detailed, safety-conscious protocol for its experimental determination. Researchers, scientists, and drug development professionals must exercise extreme caution and employ specialized techniques when handling this pyrophoric and reactive compound to ensure both personal safety and the integrity of their experimental results.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Aluminum Alkyls [drugfuture.com]
- 3. nouryon.com [nouryon.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. エチルアルミニウムジクロリド 溶液 1.0 M in hexanes | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 563-43-9 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethylaluminum Dichloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ethylaluminum dichloride (EADC), a highly reactive organoaluminum compound, is a crucial reagent and catalyst in various chemical syntheses. Its utility is intrinsically linked to its thermal characteristics. This technical guide provides a comprehensive overview of the thermal stability and decomposition of EADC. It consolidates quantitative data from various sources, details relevant experimental protocols for thermal analysis, and presents visual diagrams of the decomposition pathway and analytical workflows to offer a thorough resource for professionals handling this compound.
Thermal Stability of this compound (EADC)
This compound (C₂H₅AlCl₂) is a colorless to light yellow liquid that is highly valued for its role as a Lewis acid catalyst and alkylating agent.[1] However, its high reactivity also contributes to its thermal instability. EADC is stable when stored under a dry, inert atmosphere (such as nitrogen or argon) and away from heat.[2] The thermal stability is temperature-dependent, with decomposition beginning to occur at elevated temperatures. Sources indicate that decomposition starts at temperatures above 135°C, with other studies noting slow decomposition at temperatures exceeding 165°C.[1][2][3] One source specifies a thermal stability limit of approximately 140°C when held for three hours under a one-bar nitrogen atmosphere.[3] It is also pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][4][5]
Thermal Decomposition of EADC
When heated to its decomposition temperature, EADC breaks down, releasing a variety of products. The primary decomposition products are hydrocarbon gases.[1] In the presence of air (complete combustion), the hazardous decomposition products include aluminum oxide, carbon dioxide, and hydrogen chloride.[2][5] Other reported decomposition products under thermal stress include carbon monoxide, ethane (B1197151), and additional hydrocarbons.[6] The violent reactivity with water also leads to the production of flammable ethane gas and hydrogen chloride fumes.[1][5]
Decomposition Pathway
The thermal decomposition of EADC can be visualized as a process where the ethyl-aluminum bond cleaves, leading to the formation of various gaseous and solid byproducts. The specific pathway and products can be influenced by the presence of oxygen and other reagents.
Caption: Thermal Decomposition Pathways of EADC.
Quantitative Data Summary
The physical and thermochemical properties of this compound are summarized in the tables below. Data has been compiled from multiple sources, and variations may exist due to different experimental conditions.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Weight | 120.56 - 126.95 g/mol | [1][2][7][8] |
| Appearance | Clear to light yellow liquid | [1][9] |
| Density | 0.872 g/cm³ at 25°C - 1.227 g/cm³ at 35°C | [1][2][3][7][9] |
| Melting Point | -50°C to 32°C | [1][2][5][7][9] |
| Boiling Point | 115°C at 50 mmHg to 203°C at 760 mmHg | [1][2][7][9] |
| Flash Point | -18°C to 4.4°C | [1][6][7][10] |
| Viscosity | 1.10 mPa·s at 20°C - 3.7 mPa·s at 50°C | [1][2][3] |
| Vapor Pressure | 1 mmHg at 42°C - 92 hPa at 120°C | [3][7][10] |
Table 2: Thermochemical Properties of this compound
| Property | Value | References |
| Decomposition Temperature | Begins above 135°C - 180°C | [1][2][3][6] |
| Thermal Stability Limit | ~140°C (for 3h at 1 bar N₂) | [3] |
| Heat of Hydrolysis | 2795 - 2806 J/g | [2][3] |
| Heat of Vaporization | 163 - 164 J/g | [2][3] |
| Specific Heat | 1.23 J/g·°C at 57°C | [2][3] |
| Heat of Formation (ΔHf°) | -540 kJ/mol | [2] |
| Heat of Combustion (ΔHc°) | -2071 kJ/mol | [2] |
Experimental Protocols for Thermal Analysis
The thermal stability and decomposition kinetics of EADC can be investigated using several standard analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges over which EADC decomposes by measuring changes in mass as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of EADC (typically 3-4 mg) is placed into an inert TGA pan (e.g., alumina (B75360) or platinum).[11] Due to EADC's pyrophoric nature, loading must be performed in an inert atmosphere (e.g., a glovebox).
-
Instrumentation: The analysis is conducted using a thermogravimetric analyzer.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.[11][12]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. A plot of mass versus temperature (TGA curve) and its derivative (DTG curve) is generated.
-
Data Interpretation: The onset temperature of mass loss in the TGA curve indicates the beginning of decomposition. The DTG curve shows the temperature at which the rate of mass loss is maximal.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of EADC, identifying exothermic decomposition events and determining the enthalpy of decomposition.
Methodology:
-
Sample Preparation: A small amount of EADC is hermetically sealed in a sample pan, typically made of aluminum or stainless steel, capable of withstanding pressure. This preparation must be done in an inert atmosphere.
-
Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow between the sample and an inert reference.
-
Experimental Conditions: The sample is subjected to a controlled temperature program (e.g., heating at a constant rate of 5-20°C/min) under an inert atmosphere.[13]
-
Data Acquisition: The DSC curve plots heat flow against temperature. Exothermic events (like decomposition) appear as peaks.
-
Data Interpretation: The onset temperature of the exothermic peak indicates the start of decomposition. The area under the peak is proportional to the enthalpy of the reaction (ΔH).[14]
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a thermal runaway scenario under adiabatic conditions to determine critical safety parameters like the time to maximum rate (TMR) and self-accelerating decomposition temperature (SADT).[15]
Methodology:
-
Sample Preparation: A larger sample (typically 2-8 g) is loaded into a robust, spherical sample container (a "bomb"), often made of titanium or Hastelloy C.[16] The loading is performed under an inert atmosphere.
-
Instrumentation: An Accelerating Rate Calorimeter is used.[16][17]
-
Experimental Conditions: The instrument operates in a "heat-wait-seek" mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity) greater than a set sensitivity (e.g., 0.02°C/min).[15][16] Once an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample's temperature, preventing any heat loss.[17]
-
Data Acquisition: The ARC records the temperature and pressure of the sample as a function of time throughout the exothermic event.
-
Data Interpretation: The resulting data provides a temperature and pressure profile of the runaway reaction, which is used to calculate key safety parameters for safe storage and handling.[15]
Caption: Experimental Workflow for Thermal Stability Analysis.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. nouryon.com [nouryon.com]
- 3. Buy this compound | 563-43-9 [smolecule.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ETHYL ALUMINUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
- 8. Aluminum, dichloroethyl- [webbook.nist.gov]
- 9. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. rua.ua.es [rua.ua.es]
- 12. Thermal decomposition kinetics of sodium carboxymethyl cellulose: Model-free methods | European Journal of Chemistry [eurjchem.com]
- 13. scispace.com [scispace.com]
- 14. Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. belmontscientific.com [belmontscientific.com]
- 16. brochures.metrohm.es [brochures.metrohm.es]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethylaluminum Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethylaluminum dichloride (EADC), a pyrophoric and highly reactive organoaluminum compound. Due to the air and moisture sensitivity of EADC, obtaining and handling samples for spectroscopic analysis requires specialized techniques. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of EADC and provides detailed experimental protocols for the safe handling and analysis of such compounds.
Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound (CH₃CH₂AlCl₂), the electron-withdrawing nature of the aluminum and chlorine atoms will influence the chemical shifts of the ethyl group protons and carbons.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| ¹H | -CH₂- | 0.5 - 1.5 | Quartet (q) | The methylene (B1212753) protons are directly attached to the electropositive aluminum atom, leading to a slight upfield shift compared to typical alkanes. Coupling with the adjacent methyl protons results in a quartet. |
| ¹H | -CH₃ | 1.0 - 2.0 | Triplet (t) | The methyl protons are adjacent to the methylene group, and their signal will be split into a triplet. The electron-withdrawing effect is less pronounced than on the methylene group. |
| ¹³C | -CH₂- | 5 - 15 | - | Similar to the protons, the methylene carbon is expected to be shifted slightly upfield due to the direct attachment to aluminum. |
| ¹³C | -CH₃ | 10 - 20 | - | The methyl carbon is less affected by the aluminum atom and is expected in a region typical for terminal methyl groups in organometallic compounds. |
Disclaimer: The chemical shift values presented are estimations based on general principles of NMR spectroscopy and data for similar organoaluminum compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
The IR spectrum of this compound is expected to be relatively simple, dominated by the vibrations of the ethyl group and the aluminum-carbon bond.
| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| C-H | Asymmetric & Symmetric Stretching | 2850 - 2980 | Strong |
| C-H | Methylene Scissoring | ~1465 | Medium |
| C-H | Methyl Umbrella Deformation | ~1375 | Medium |
| Al-C | Stretching | 600 - 700 | Medium to Strong |
Experimental Protocols
The pyrophoric nature of this compound necessitates the use of inert atmosphere techniques for all manipulations, including sample preparation for spectroscopic analysis.
2.1. Protocol for NMR Sample Preparation of Air-Sensitive Compounds
This protocol outlines the procedure for preparing an NMR sample of a pyrophoric liquid like this compound within a glovebox.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈) stored over molecular sieves
-
NMR tube and cap (oven-dried and brought into the glovebox)
-
Glass Pasteur pipette and bulb
-
Small vial for dilution
-
Syringe and needle (if transferring from a septum-sealed bottle)
Procedure:
-
Inert Atmosphere: All manipulations must be performed in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Aliquot Transfer: Carefully transfer a small, accurately measured volume of this compound into a clean, dry vial.
-
Dilution: Using a clean Pasteur pipette, add the desired amount of anhydrous deuterated solvent to the vial containing the EADC. Gently swirl the vial to ensure homogeneity.
-
Sample Transfer to NMR Tube: Transfer the prepared solution from the vial into the NMR tube using a clean Pasteur pipette.
-
Capping: Securely cap the NMR tube. For extended or high-temperature experiments, a flame-sealed NMR tube or a J. Young valve NMR tube is recommended to ensure a hermetic seal.
-
Decontamination: Before removing the NMR tube from the glovebox, wipe the exterior with a cloth lightly dampened with a non-reactive solvent to remove any traces of the pyrophoric material.
-
Analysis: The sample is now ready for NMR analysis. Inform the instrument operator of the nature of the sample.
2.2. Protocol for IR Spectroscopy of Air-Sensitive Liquids
Obtaining an IR spectrum of a pyrophoric liquid requires a sealed cell to prevent exposure to the atmosphere.
Materials:
-
This compound
-
Sealed liquid IR cell with windows transparent in the mid-IR range (e.g., NaCl, KBr)
-
Syringe and needle
-
Inert gas source (e.g., Schlenk line)
Procedure:
-
Cell Preparation: The IR cell must be thoroughly dried in an oven and cooled under a stream of dry, inert gas.
-
Sample Loading: In a glovebox or under a positive pressure of inert gas, use a syringe to draw a small amount of this compound.
-
Injection into the Cell: Carefully inject the liquid into the port of the sealed IR cell. Ensure there are no air bubbles in the light path.
-
Sealing: Seal the ports of the IR cell according to the manufacturer's instructions.
-
Analysis: Place the sealed cell in the sample compartment of the IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, the cell must be cleaned in a safe and appropriate manner, typically by flushing with a dry, inert solvent in a fume hood, followed by purging with inert gas.
Mandatory Visualization
The following diagrams illustrate key workflows for handling and analyzing this compound.
Caption: Workflow for preparing an NMR sample of an air-sensitive compound.
Commercial Production of Ethylaluminum Dichloride (EADC): A Technical Guide
Introduction
Ethylaluminum dichloride (EADC), with the chemical formula C₂H₅AlCl₂, is a highly reactive organoaluminum compound. It is a colorless to light-yellow liquid that is pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water.[1][2] EADC is a crucial co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins such as polyethylene (B3416737) and polypropylene.[3][4] It also finds applications as a Lewis acid in organic synthesis, including in Friedel-Crafts reactions and Diels-Alder reactions.[4] This technical guide provides an in-depth overview of the core commercial production methods for this compound, targeting researchers, scientists, and drug development professionals.
Core Commercial Production Methods
The industrial synthesis of this compound is dominated by processes that are both economically viable and scalable. The primary methods involve the reaction of aluminum metal with ethyl chloride or the redistribution reactions of other organoaluminum compounds.
Direct Reaction of Aluminum with Ethyl Chloride
A significant commercial route for organoaluminum compounds involves the direct reaction of aluminum with alkyl halides. In the case of EADC, this process typically yields a mixture known as ethylaluminum sesquichloride (EASC), which is an equimolar mixture of diethylaluminum chloride (DEAC) and this compound (EADC).
Reaction Pathway:
The overall reaction to produce ethylaluminum sesquichloride is:
2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃
This product, EASC, can then be used as a starting material for the production of more defined ethylaluminum chlorides. To obtain a product richer in EADC, the stoichiometry of the reactants can be adjusted, or further reactions can be employed.
Experimental Protocol:
A general protocol for the industrial production of ethylaluminum sesquichloride, which contains EADC, is as follows:
-
Reactor Preparation: A high-pressure, stirred-tank reactor, typically made of carbon steel, is rendered inert and dry, usually by purging with nitrogen or argon.
-
Charging the Reactor: The reactor is charged with aluminum powder or turnings.
-
Initiation: The reaction is initiated by adding a small amount of an activator, such as iodine or a small quantity of pre-made organoaluminum compound.
-
Reaction Execution: Liquid ethyl chloride is fed into the reactor under controlled temperature and pressure. The reaction is highly exothermic and requires careful thermal management. The temperature is typically maintained between 80°C and 150°C, with pressures ranging from 5 to 20 atmospheres.
-
Product Separation: After the reaction is complete, the crude product, ethylaluminum sesquichloride, is separated from unreacted aluminum and other solid impurities by filtration or decantation under an inert atmosphere. The product is often used as a mixture or can be further processed to isolate EADC.
Logical Relationship of Direct Synthesis:
Caption: Direct synthesis of Ethylaluminum Sesquichloride.
Redistribution Reaction of Ethylaluminum Sesquichloride with Aluminum Trichloride (B1173362)
A common industrial method to produce EADC with higher purity involves the redistribution (or comproportionation) reaction between ethylaluminum sesquichloride (EASC) and aluminum trichloride (AlCl₃).[5][6]
Reaction Pathway:
(C₂H₅)₃Al₂Cl₃ + AlCl₃ → 3 C₂H₅AlCl₂
Experimental Protocol:
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a stirrer, heating/cooling jacket, and a distillation setup is used. The entire system is maintained under a dry, inert atmosphere.
-
Reactant Charging: Ethylaluminum sesquichloride is charged into the reactor.
-
Addition of Aluminum Trichloride: Anhydrous aluminum trichloride is added portion-wise to the EASC with vigorous stirring. The addition is controlled to manage the exothermic nature of the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature between 100°C and 150°C to ensure the completion of the redistribution reaction.
-
Purification: The resulting this compound is purified by vacuum distillation.[5] The product is collected as a colorless to pale yellow liquid.
Redistribution Reaction Workflow:
Caption: Workflow for EADC production via redistribution.
Reaction of Triethylaluminum (B1256330) with Aluminum Trichloride
Another commercially viable redistribution reaction involves triethylaluminum (TEA) and aluminum trichloride. By carefully controlling the stoichiometry, a high yield of EADC can be achieved.
Reaction Pathway:
(C₂H₅)₃Al + 2 AlCl₃ → 3 C₂H₅AlCl₂
Experimental Protocol:
-
Inert Atmosphere: The reaction is carried out in a dry, inert atmosphere (e.g., nitrogen).
-
Reactant Preparation: Triethylaluminum is dissolved in a suitable inert hydrocarbon solvent, such as hexane (B92381) or toluene.
-
Reaction Execution: Anhydrous aluminum trichloride is added gradually to the triethylaluminum solution. The reaction is exothermic and requires cooling to maintain the desired temperature, typically between 20°C and 80°C.
-
Monitoring: The progress of the reaction can be monitored by analyzing the composition of the reaction mixture using techniques like NMR spectroscopy or by titrating for aluminum and chloride content.
-
Product Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure, and the this compound can be purified by distillation.
Signaling Pathway of TEA and AlCl₃ Reaction:
Caption: Reaction pathway of TEA with AlCl₃.
Quantitative Data
The following table summarizes key quantitative data for commercial-grade this compound.
| Parameter | Value | Unit | Reference |
| Purity Specifications | |||
| Aluminum Content | ≥ 20.5 | wt% | [1] |
| Cl/Al Molar Ratio | 1.99 - 2.03 | [1] | |
| Ethane (B1197151) (from hydrolysis) | ≥ 99.0 | molar% | [1] |
| Physical Properties | |||
| Molecular Weight | 126.95 | g/mol | [1] |
| Density at 50°C | 1.200 | g/cm³ | [1] |
| Melting Point | 32 | °C | [1] |
| Boiling Point at 50 mmHg | 115 | °C | [1] |
| Thermochemical Properties | |||
| Heat of Formation (ΔHf°) | -540 | kJ/mol | [1] |
| Heat of Combustion (ΔHc°) | -2071 | kJ/mol | [1] |
| Heat of Hydrolysis | 2795 | J/g | [1] |
Purification and Handling
Purification:
The primary method for purifying this compound on a commercial scale is vacuum distillation .[5] Given its high reactivity and thermal sensitivity, distillation is performed under reduced pressure to lower the boiling point and prevent decomposition. Fractional distillation is employed to separate EADC from other organoaluminum compounds with different volatilities, such as diethylaluminum chloride or unreacted triethylaluminum.
Handling and Safety:
This compound is a hazardous material that requires stringent safety protocols.
-
Pyrophoricity: It ignites spontaneously in air.[1] All handling and transfers must be conducted under a dry, inert atmosphere, such as nitrogen or argon.
-
Reactivity with Water: EADC reacts violently with water, releasing flammable ethane gas and corrosive hydrogen chloride.[1] All equipment must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): Full protective clothing, including fire-retardant garments, chemical-resistant gloves, and face shields, is mandatory.
-
Storage: EADC is stored in specialized carbon steel cylinders or portable tanks designed for pyrophoric liquids.[1]
Conclusion
The commercial production of this compound is a well-established industrial process critical for the polymer and fine chemical industries. The primary manufacturing routes involve the direct reaction of aluminum with ethyl chloride to produce an intermediate that is further refined, or through redistribution reactions of other aluminum alkyls. The choice of production method depends on factors such as raw material availability, desired purity, and production scale. Due to the hazardous nature of EADC, strict adherence to safety and handling protocols is paramount throughout the manufacturing and supply chain.
References
- 1. Aluminum, dichloroethyl- [webbook.nist.gov]
- 2. This compound 563-43-9 [sigmaaldrich.com]
- 3. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Production equipment and production process of ethyl aluminum dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a New Reagent: An In-depth Technical Guide to the Discovery and History of Organoaluminum Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discoveries and historical evolution of organoaluminum compounds, from their initial synthesis in the mid-19th century to their revolutionary impact on polymer chemistry and organic synthesis. We will explore the key milestones, the brilliant minds behind them, and the experimental foundations that paved the way for their widespread application.
The Nascent Years: A Serendipitous Discovery
The journey of organoaluminum chemistry began in 1859, a time of burgeoning exploration in the field of organometallics. While the synthesis of organozinc and organomercury compounds had already been achieved, the reactivity of aluminum with organic halides remained uncharted territory.
The First Organoaluminum Compound: Ethylaluminium Sesquiiodide
The first documented synthesis of an organoaluminum compound was achieved by Wilhelm Hallwachs and A. Schafarik. Their work, published in the Annalen der Chemie und Pharmacie, described the reaction of elemental aluminum with ethyl iodide. This pioneering experiment yielded a product they identified as ethylaluminium sesquiiodide ((C₂H₅)₃Al₂I₃).
Experimental Protocol: Synthesis of Ethylaluminium Sesquiiodide (Hallwachs and Schafarik, 1859)
While the original 1859 publication lacks the detailed step-by-step format of modern experimental procedures, the core methodology can be reconstructed as follows:
-
Reactants:
-
Aluminum foil or powder
-
Ethyl iodide (C₂H₅I)
-
-
Apparatus:
-
A glass flask or retort, likely fitted with a condenser to manage the exothermic reaction and volatile components.
-
-
Procedure:
-
Aluminum metal was combined with an excess of ethyl iodide in the reaction flask.
-
The mixture was heated to initiate the reaction. The original publication notes a vigorous, exothermic reaction.
-
Upon completion of the reaction, the excess ethyl iodide was likely removed by distillation.
-
The resulting product, a viscous liquid, was isolated and characterized based on its elemental composition and reactivity, particularly its violent reaction with water and air.
-
For nearly a century, organoaluminum compounds remained largely a laboratory curiosity, their extreme reactivity posing significant challenges to their study and application.
The Ziegler Revolution: A Paradigm Shift in Polymer Chemistry
The 1950s marked a turning point in the history of organoaluminum chemistry, largely due to the groundbreaking work of the German chemist Karl Ziegler. His systematic investigation into the reactions of organoaluminum compounds with olefins would not only earn him the Nobel Prize in Chemistry in 1963 but also revolutionize the field of polymer science.
The "Aufbau" Reaction and the Direct Synthesis of Trialkylaluminums
Ziegler's initial research focused on the "Aufbau" (growth) reaction, where ethylene (B1197577) could be added to triethylaluminum (B1256330) under high pressure and temperature to produce higher alkylaluminums. This led him to develop a more direct and economically viable method for the synthesis of trialkylaluminums, bypassing the need for Grignard reagents or organomercury compounds.
Experimental Protocol: Ziegler's Direct Synthesis of Triethylaluminum
This process involves the reaction of aluminum, hydrogen, and ethylene in the presence of a triethylaluminum initiator.
-
Reactants:
-
Aluminum powder
-
Hydrogen gas (H₂)
-
Ethylene gas (C₂H₄)
-
Triethylaluminum ((C₂H₅)₃Al) as an initiator
-
-
Reaction Conditions:
-
Temperature: 60-120 °C
-
Pressure: High pressure
-
-
Procedure:
-
A slurry of aluminum powder in a hydrocarbon solvent is prepared in a high-pressure autoclave.
-
A catalytic amount of triethylaluminum is added to the reactor.
-
The reactor is pressurized with hydrogen and ethylene.
-
The mixture is heated to the desired temperature, initiating the formation of diethylaluminum hydride, which then reacts with ethylene to form triethylaluminum.
-
The product is a mixture of trialkylaluminums with varying chain lengths, from which triethylaluminum can be isolated.
-
The Birth of Ziegler-Natta Catalysis
A serendipitous discovery in Ziegler's laboratory led to the development of what is now known as the Ziegler-Natta catalyst. The presence of a small amount of a transition metal salt, in this case, a nickel compound, was found to dramatically alter the course of the "Aufbau" reaction, leading to the dimerization of ethylene to 1-butene (B85601) instead of the expected chain growth.
This observation prompted a systematic investigation of other transition metal salts. In collaboration with the Italian chemist Giulio Natta, it was discovered that a combination of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, (C₂H₅)₃Al) could polymerize olefins at low pressures and temperatures to produce linear, high-molecular-weight polymers with remarkable stereospecificity. This was a monumental achievement, as the production of stereoregular polymers like isotactic polypropylene (B1209903) was not possible with existing polymerization methods.[1]
Experimental Protocol: Laboratory-Scale Preparation of a Ziegler-Natta Catalyst
The preparation of a Ziegler-Natta catalyst involves the reaction of a transition metal compound with an organoaluminum co-catalyst in an inert solvent.
-
Reactants:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum ((C₂H₅)₃Al)
-
Anhydrous, oxygen-free hydrocarbon solvent (e.g., heptane)
-
-
Apparatus:
-
A Schlenk flask or a similar apparatus that allows for manipulation under an inert atmosphere (e.g., nitrogen or argon).
-
Magnetic stirrer
-
Syringes for the transfer of air- and moisture-sensitive reagents.
-
-
Procedure:
-
The reaction flask is thoroughly dried and purged with an inert gas.
-
A solution of titanium tetrachloride in the hydrocarbon solvent is prepared in the flask.
-
The solution is cooled, typically to 0 °C or below.
-
A solution of triethylaluminum in the same solvent is added dropwise to the titanium tetrachloride solution with vigorous stirring.
-
A precipitate, the active Ziegler-Natta catalyst, forms upon mixing. The color of the precipitate can vary depending on the specific components and reaction conditions.
-
The resulting catalyst slurry can be used directly for the polymerization of olefins.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of ethylaluminium sesquichloride, a representative early organoaluminum compound.
| Property | Value | Reference |
| Molecular Formula | (C₂H₅)₃Al₂Cl₃ | [2] |
| Molecular Weight | 247.51 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.092 g/cm³ | [2] |
| Boiling Point | 204 °C (decomposes) | [2][3] |
| Freezing Point | -50 °C | [2][3] |
| Reactivity | Pyrophoric in air; reacts violently with water | [2] |
Visualizing the Historical and Mechanistic Landscape
The following diagrams, generated using the DOT language, illustrate the key historical developments and the fundamental mechanism of Ziegler-Natta polymerization.
Caption: Historical timeline of organoaluminum compound discovery.
Caption: Simplified mechanism of Ziegler-Natta polymerization.
Conclusion
The discovery and development of organoaluminum compounds represent a compelling narrative of scientific inquiry, serendipity, and profound technological impact. From their humble beginnings as a chemical curiosity, these highly reactive species, through the visionary work of pioneers like Karl Ziegler and Giulio Natta, have become indispensable tools in both industrial-scale polymer production and fine chemical synthesis. The principles and experimental foundations laid down in these early discoveries continue to underpin modern advancements in catalysis and materials science, making the history of organoaluminum chemistry a vital area of study for researchers and professionals in the chemical sciences.
References
Methodological & Application
Application Notes and Protocols: Ethylaluminum Dichloride in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylaluminum dichloride (EADC), with the chemical formula C₂H₅AlCl₂, is a crucial organoaluminum compound frequently employed as a co-catalyst in Ziegler-Natta polymerization. Ziegler-Natta catalysts are essential for the production of various polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), offering high stereospecificity and control over polymer properties.[1][2] EADC's role extends from being a primary activator to a component in the synthesis of the catalyst support itself, making it a versatile tool in polymer chemistry.[3][4]
These notes provide detailed insights into the application of EADC in Ziegler-Natta catalysis, including its impact on catalyst performance, experimental protocols for catalyst preparation and polymerization, and a mechanistic overview of its function.
Role of this compound (EADC)
In Ziegler-Natta systems, EADC primarily functions as a co-catalyst, working in conjunction with a transition metal catalyst, typically a titanium compound supported on magnesium chloride (MgCl₂).[5][6] Its key roles include:
-
Alkylation of the Transition Metal Center: EADC alkylates the titanium precursor, replacing a chloride ligand with an ethyl group. This creates the active titanium-carbon bond necessary for monomer insertion and polymer chain growth.[3]
-
Activation of Catalyst Sites: The interaction between EADC and the titanium center generates the catalytically active species.[5][7]
-
Scavenging Impurities: Like other organoaluminum compounds, EADC reacts with and neutralizes impurities (such as water and oxygen) in the polymerization medium, which would otherwise deactivate the catalyst.
-
Catalyst Support Preparation: EADC is also utilized in the preparation of the MgCl₂ support, where it acts as a chlorinating and activating agent for magnesium precursors like magnesium diethoxide.[3]
Data Presentation: Catalyst Performance
The choice of co-catalyst significantly influences the activity of the Ziegler-Natta catalyst and the properties of the resulting polymer. The following tables summarize quantitative data from studies on ethylene (B1197577) and propylene (B89431) polymerization, highlighting the effect of EADC.
Table 1: Effect of Co-catalyst Composition on Ethylene Polymerization Activity
| Co-catalyst System | Molar Ratio | Catalyst Activity (kg PE / (mol Ti·h·bar)) |
| TEA | 100% | 185 |
| TEA / EADC | 90 / 10 | 160 |
| TEA / EADC | 80 / 20 | 145 |
| TIBA | 100% | 120 |
| TIBA / EADC | 90 / 10 | 110 |
| TIBA / EADC | 80 / 20 | 95 |
Data sourced from "Exploring cocatalyst type effect on the Ziegler–Natta catalyzed ethylene polymerizations: experimental and DFT studies". [1 (from previous search)] Abbreviations: TEA - Triethylaluminum, TIBA - Triisobutylaluminum, EADC - this compound, PE - Polyethylene.
Table 2: Influence of EADC on Polypropylene Properties (Qualitative Summary)
| Property | Effect of EADC Addition to TEA |
| Catalyst Activity | Generally, the addition of chlorinated aluminum alkyls like EADC to TEA can lead to a decrease in overall catalyst activity compared to using TEA alone. |
| Polymer Isotacticity | The presence of chlorinated co-catalysts can influence the stereoselectivity of the active sites. The specific effect can depend on the catalyst system and other donors present. |
| Molecular Weight (Mw) | The composition of the co-catalyst, including the presence of EADC, can affect the molecular weight of the resulting polypropylene. This is often related to the efficiency of chain transfer reactions.[8][9][10] |
| Polydispersity Index (PDI) | The use of mixed co-catalyst systems can broaden the molecular weight distribution of the polymer, leading to a higher PDI.[8][11] |
Experimental Protocols
Protocol 1: Preparation of a MgCl₂-Supported TiCl₄ Catalyst
This protocol describes a common method for preparing a high-activity Ziegler-Natta catalyst supported on magnesium chloride.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Ethanol (B145695) (absolute)
-
Titanium Tetrachloride (TiCl₄)
-
This compound (EADC)
-
Diisobutyl phthalate (B1215562) (DIBP) - as an internal electron donor
-
n-Hexane (anhydrous)
-
Toluene (B28343) (anhydrous)
Procedure:
-
Preparation of MgCl₂·nEtOH Adduct:
-
In a nitrogen-purged reactor equipped with a mechanical stirrer, add anhydrous MgCl₂ and absolute ethanol in a molar ratio of approximately 1:3.
-
Heat the mixture to reflux with stirring until the MgCl₂ is completely dissolved.
-
Cool the solution to room temperature to allow the MgCl₂·nEtOH adduct to precipitate.
-
Wash the precipitate with anhydrous n-hexane and dry under vacuum.
-
-
Chemical Dealcoholation and Activation:
-
Suspend the MgCl₂·nEtOH adduct in anhydrous toluene.
-
Slowly add a solution of EADC in toluene to the suspension at room temperature. The molar ratio of EADC to the adduct should be carefully controlled.
-
Stir the mixture for 1-2 hours at a slightly elevated temperature (e.g., 50°C).
-
-
Titanation:
-
Cool the suspension to room temperature.
-
Add diisobutyl phthalate (DIBP) as an internal donor.
-
Slowly add titanium tetrachloride (TiCl₄) to the mixture.
-
Heat the reaction mixture to 80-100°C and maintain for 2 hours with stirring.
-
Allow the solid catalyst to settle, and then decant the supernatant liquid.
-
Wash the solid catalyst multiple times with hot, anhydrous toluene and then with n-hexane to remove unreacted TiCl₄ and byproducts.
-
Dry the final catalyst under a stream of nitrogen and then under vacuum. Store under an inert atmosphere.
-
Protocol 2: Ethylene Polymerization using EADC/TEA Co-catalyst
This protocol outlines a typical slurry polymerization of ethylene.
Materials:
-
Prepared MgCl₂-supported TiCl₄ catalyst
-
Triethylaluminum (TEA) solution in hexane
-
This compound (EADC) solution in hexane
-
Anhydrous n-Hexane
-
High-purity Ethylene gas
-
High-purity Hydrogen gas (as a chain transfer agent)
-
Methanol (B129727) with 5% HCl
Procedure:
-
Reactor Preparation:
-
Thoroughly dry a 1-liter stainless steel autoclave reactor by heating under vacuum.
-
Purge the reactor with high-purity nitrogen several times.
-
-
Reaction Setup:
-
Introduce 500 mL of anhydrous n-hexane into the reactor.
-
Add the desired amount of the TEA and EADC co-catalyst mixture (e.g., to achieve an Al/Ti molar ratio of 200).
-
Inject a suspension of the solid Ziegler-Natta catalyst (e.g., 10-20 mg) in n-hexane into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with hydrogen to the desired partial pressure (e.g., 3 bar).
-
Introduce ethylene gas to the reactor to reach the total desired pressure (e.g., 8 bar).
-
Maintain a constant temperature (e.g., 80°C) and pressure throughout the polymerization by continuously feeding ethylene.
-
Stir the reaction mixture vigorously for the desired reaction time (e.g., 1-2 hours).
-
-
Termination and Product Isolation:
-
Stop the ethylene feed and vent the reactor.
-
Quench the reaction by adding 10 mL of methanol containing 5% HCl.
-
Filter the resulting polyethylene powder.
-
Wash the polymer with copious amounts of methanol and then dry it in a vacuum oven at 60-80°C to a constant weight.
-
Mandatory Visualizations
Ziegler-Natta Catalytic Cycle
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Experimental Workflow: Catalyst Synthesis and Polymerization
Caption: Workflow for Ziegler-Natta catalyst synthesis and olefin polymerization.
Logical Relationship: Co-catalyst Activation
Caption: Role of EADC in the activation of the Ziegler-Natta precatalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scienceinfo.com [scienceinfo.com]
- 6. mdpi.com [mdpi.com]
- 7. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 8. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of molecular weight and molecular weight distribution on creep properties of polypropylene homopolymer | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethylaluminum Dichloride Catalyzed Ene Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The ene reaction is a powerful C-C bond-forming reaction in organic synthesis, involving the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). Lewis acids are often employed to catalyze this reaction, lowering the activation energy and allowing the reaction to proceed under milder conditions. Ethylaluminum dichloride (EADC), a strong Lewis acid, has proven to be a particularly effective catalyst for ene reactions involving aldehydes as enophiles, especially with non-nucleophilic alkenes.[1][2] EADC also acts as a proton scavenger, which can prevent side reactions initiated by protons.[1][2] These application notes provide detailed protocols and data for conducting EADC-catalyzed ene reactions.
Data Presentation
The following table summarizes the quantitative data for various EADC-catalyzed ene reactions between aldehydes and alkenes. The data highlights the scope of the reaction with respect to different substrates and the corresponding yields.
| Aldehyde (Enophile) | Alkene (Ene) | EADC (equiv.) | Time (h) | Product(s) | Yield (%) |
| Heptanal | 1-Decene | 1.2 | 2 | 8-Hydroxymethyl-1-hexadecene | 80 |
| Isovaleraldehyde | 1-Decene | 1.2 | 2 | 2-Methyl-8-hydroxymethyl-1-hexadecene | 75 |
| Acetaldehyde | 1-Decene | 1.2 | 2 | 3-Hydroxymethyl-1-dodecene | 65 |
| Paraformaldehyde | 1-Decene | 1.2 | 2 | 2-Methyl-1-dodecen-3-ol | 60 |
| Heptanal | 2-Methyl-1-nonene | 1.2 | 2 | 2,8-Dimethyl-1-hexadecen-3-ol | 85 |
| Heptanal | Methylenecyclohexane | 1.2 | 2 | 1-(1-Heptyl-2-hydroxyethyl)cyclohexene | 90 |
| Undecylenic acid | 1-Decene | 2.2 | 4 | Ricinelaidic acid & Ricinoleic acid (4:1) | 41[1] |
Experimental Protocols
General Protocol for this compound Catalyzed Ene Reactions:
This protocol is a general guideline for the EADC-catalyzed ene reaction between an aldehyde and an alkene.
Materials:
-
Aldehyde (enophile)
-
Alkene (ene)
-
This compound (EADC) solution (e.g., 1.0 M in hexanes or dichloromethane)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, syringe, septa)
-
Magnetic stirrer and stir bar
-
Ice bath or other cooling system
Procedure:
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
Add the alkene to the flask via syringe.
-
Add the aldehyde to the flask via syringe.
-
Dissolve the reactants in anhydrous dichloromethane.
-
-
Reaction Initiation:
-
Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath.[3]
-
Slowly add the this compound solution dropwise to the stirred reaction mixture via syringe over a period of 5-10 minutes.[3] A color change may be observed upon addition of the Lewis acid.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature for the time indicated by TLC or GC analysis.
-
-
Workup:
-
Upon completion, quench the reaction by the slow, dropwise addition of a suitable quenching agent (e.g., water, dilute HCl, or triethylamine (B128534) followed by water) while maintaining cooling.[3] Caution: The quenching of EADC is highly exothermic and can be violent if not done carefully.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Safety Precautions:
-
This compound is a pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).
-
The quenching procedure is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
Mandatory Visualization
Catalytic Cycle of a Lewis Acid-Catalyzed Ene Reaction
A simplified catalytic cycle for the EADC-catalyzed ene reaction.
Experimental Workflow for EADC-Catalyzed Ene Reactions
A general workflow for performing an EADC-catalyzed ene reaction.
References
Ethylaluminum Dichloride in Friedel-Crafts Acylation of Aromatic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1][2] These ketones are valuable intermediates in the production of pharmaceuticals, fine chemicals, and other specialty materials. The reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring, traditionally catalyzed by a Lewis acid. While aluminum chloride (AlCl₃) is the most common catalyst, organoaluminum reagents like ethylaluminum dichloride (EADC) offer alternative reactivity and solubility profiles. This document provides detailed application notes and protocols for the use of EADC in the Friedel-Crafts acylation of aromatic compounds.
Principle and Advantages
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[3][4] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone.
One of the significant advantages of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting ketone product. This deactivation of the aromatic ring prevents further acylation, thus avoiding polysubstitution products that are often problematic in Friedel-Crafts alkylation.[5] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to predictable regioselectivity.[6]
This compound (EtAlCl₂) is a powerful Lewis acid that can effectively catalyze Friedel-Crafts acylation. Its benefits can include improved solubility in organic solvents compared to AlCl₃ and potentially different reactivity and selectivity profiles. However, as an organoaluminum compound, it is pyrophoric and reacts violently with water, requiring specific handling techniques.[7]
Data Presentation: Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene (B28343) | Acetyl Chloride | AlCl₃ (1.1) | Dichloromethane (B109758) | 0 to RT | 0.5 | ~85-95 | [3] |
| Anisole | Acetic Anhydride | AlCl₃ (2.0) | Anisole (solvent) | RT | 0.5 | High | [8] |
| Naphthalene | Acetyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 | 1-2 | High (kinetic product) | [9] |
| Naphthalene | Acetyl Chloride | AlCl₃ (1.2) | Nitrobenzene | RT | - | High (thermodynamic product) | [9] |
| 2-Methylnaphthalene | Acetyl Chloride | AlCl₃ | 2-Nitropropane | - | - | 78.6 - 81.5 | [9] |
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts acylation of aromatic compounds. Extreme caution must be exercised when handling this compound due to its pyrophoric nature. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
General Protocol for Friedel-Crafts Acylation using this compound (EADC)
This protocol is a general guideline and may require optimization for specific substrates and acylating agents.
Materials:
-
Aromatic compound (1.0 equiv.)
-
Acyl chloride or anhydride (1.0-1.2 equiv.)
-
This compound (EADC) solution in hexanes or toluene (1.0-1.2 equiv.)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (for quenching)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware (round-bottom flask, addition funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon line, bubbler)
-
Syringes and needles for transfer of pyrophoric reagents
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a condenser connected to a nitrogen or argon inlet.
-
Reagent Preparation: Dissolve the aromatic compound (1.0 equiv.) in anhydrous dichloromethane and add it to the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of EADC: Slowly add the this compound solution (1.0-1.2 equiv.) dropwise to the stirred solution of the aromatic compound via the addition funnel over 15-30 minutes, maintaining the temperature below 5 °C.
-
Addition of Acylating Agent: After the addition of EADC is complete, add the acyl chloride or anhydride (1.0-1.2 equiv.), dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. CAUTION: The quenching of organoaluminum reagents is highly exothermic. Slowly and carefully add anhydrous DMF dropwise to the reaction mixture to quench the excess EADC. A less vigorous but also effective method is to slowly add the reaction mixture to a cooled, vigorously stirred solution of 1 M HCl.
-
Work-up: After the quench is complete, add 1 M HCl to the reaction mixture to dissolve the aluminum salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, recrystallization, or distillation to afford the desired aryl ketone.
Mandatory Visualizations
Friedel-Crafts Acylation Mechanism
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alexandonian.com [alexandonian.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Diels-Alder Reactions Facilitated by Ethylaluminum Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] Its ability to form multiple stereocenters in a single step makes it a cornerstone in the synthesis of complex natural products and pharmaceuticals.[3] The reactivity and selectivity of the Diels-Alder reaction can be significantly enhanced through the use of Lewis acid catalysts. Ethylaluminum dichloride (EtAlCl₂) is a versatile and effective Lewis acid catalyst that promotes Diels-Alder reactions by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction rate.[4] More recent studies suggest that Lewis acids like EtAlCl₂ also accelerate the reaction by reducing the Pauli repulsion between the diene and dienophile.[1] This catalytic activation often leads to improved yields, higher regioselectivity, and enhanced stereoselectivity, making EtAlCl₂ a valuable tool in organic synthesis and drug development.[5][6]
These application notes provide detailed protocols and compiled data for Diels-Alder reactions facilitated by this compound and its close analog, diethylaluminum chloride.
Data Presentation
The following tables summarize quantitative data from various Diels-Alder reactions catalyzed by this compound and diethylaluminum chloride, highlighting the impact on yield and stereoselectivity.
Table 1: Asymmetric Diels-Alder Reaction of N-Acyloxazolidinones with Cyclopentadiene (B3395910) Catalyzed by Diethylaluminum Chloride [7]
| Dienophile (R') | Diene | Lewis Acid (eq.) | Temp (°C) | Time | Yield (%) | endo:exo Ratio | Diastereomeric Excess (de %) |
| H | Cyclopentadiene | Et₂AlCl (1.4) | -100 | 2-5 min | 81 | >100:1 | 95:5 |
| CH₃ | Cyclopentadiene | Et₂AlCl (1.4) | -100 | 2-5 min | 82 | 48:1 | 95:5 |
| Ph | Cyclopentadiene | Et₂AlCl (1.4) | -100 | 2-5 min | 83 | 93:7 | >99:1 |
Table 2: Diastereoselective Diels-Alder Reaction of a Chiral Dienophile with Cyclopentadiene [5]
| Lewis Acid | Diastereomeric Ratio (3:4) |
| Et₂AlCl | 88:12 |
| EtAlCl₂ | 2:98 |
| SnCl₄ | 5:95 |
| TiCl₄ | 1:99 |
| BF₃ | 85:15 |
Table 3: Intramolecular Diels-Alder Reaction with this compound [7]
| Substrate (n) | Diastereomeric Ratio (Endo I : Endo II : [Exo I + Exo II]) | Isolated Yield (%) |
| 1 | >97.4 : 2.5 : <0.1 | 75 |
| 2 | 94.0 : 2.6 : 3.4 | 53 |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction of N-Acryloyl-(+)-Camphor-Sultam with Cyclopentadiene Catalyzed by Diethylaluminum Chloride[8]
This protocol describes a highly diastereoselective Diels-Alder reaction using a chiral auxiliary attached to the dienophile, catalyzed by diethylaluminum chloride.
Materials:
-
N-Acryloyl-(+)-camphor-sultam
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: To the cooled solution, add diethylaluminum chloride (1.2 equivalents) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at -78 °C for 3 hours.
-
Quenching and Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.
Protocol 2: General Procedure for a Diastereoselective Diels-Alder Reaction with this compound[5]
This protocol provides a general guideline for performing a Diels-Alder reaction catalyzed by this compound, focusing on achieving high diastereoselectivity.
Materials:
-
Chiral Dienophile (e.g., (R)-(-)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate)
-
Diene (e.g., Cyclopentadiene)
-
This compound (EtAlCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Apparatus for inert atmosphere reaction
-
HPLC for analysis
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral dienophile (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Catalyst Addition: Add this compound (1.0 equivalent) to the cooled solution.
-
Diene Addition: Add an excess of the diene (e.g., cyclopentadiene) to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed over a 24-hour period, gradually warming from -78 °C to room temperature.
-
Analysis: Monitor the reaction progress and determine the ratio of diastereomeric products using HPLC analysis.
Mandatory Visualization
Caption: Mechanism of a Lewis Acid-Catalyzed Diels-Alder Reaction.
Caption: General experimental workflow for an EtAlCl₂-catalyzed Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: The Role of Ethylaluminum Dichloride in Cationic Polymerization of Isobutylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of ethylaluminum dichloride (EADC) in the cationic polymerization of isobutylene (B52900), a critical process for the synthesis of polyisobutylene (B167198) (PIB). PIB is a versatile polymer with numerous applications in the pharmaceutical and medical device industries, including as a drug delivery vehicle, a sealant, and a component of medical adhesives. Understanding and controlling the polymerization process is paramount for producing PIB with desired properties such as molecular weight and narrow molecular weight distribution.
The Role of this compound (EADC)
This compound (EtAlCl₂) is a powerful Lewis acid that serves as a co-initiator in the cationic polymerization of isobutylene. It is typically used in conjunction with a protic initiator, which can be an intentionally added substance like a tertiary alkyl halide (e.g., tert-butyl chloride, t-BuCl) or adventitious water.
The primary role of EADC is to activate the initiator, generating a carbocation that initiates the polymerization cascade. The mechanism involves the abstraction of a halide from the alkyl halide or the interaction with water to form a complex that can protonate the isobutylene monomer.
In the conventional process, EADC as a co-initiator can lead to the formation of low molecular weight polyisobutylene.[1] The polymerization mechanism is complex and can involve isomerization and chain scission reactions.[1]
The EADC/initiator system allows for the polymerization to proceed via the repetitive addition of isobutylene monomers to the growing carbenium ion until chain transfer or termination occurs.[1]
Experimental Protocols
Below are generalized protocols for the cationic polymerization of isobutylene using an EADC-based initiating system. These protocols are derived from common laboratory practices and should be adapted based on specific research goals and available equipment.
Protocol 1: Polymerization of Isobutylene using t-BuCl/EADC Initiating System
This protocol describes a typical setup for the polymerization of isobutylene in a non-polar solvent using tert-butyl chloride as the initiator and EADC as the co-initiator.
Materials:
-
Isobutylene (IB)
-
tert-Butyl chloride (t-BuCl)
-
This compound (EADC) solution (e.g., 1.0 M in hexanes)
-
Anhydrous non-polar solvent (e.g., hexanes, dichloromethane)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Dry glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen/argon inlet, and a rubber septum.
-
Solvent and Monomer Addition: Under an inert atmosphere, charge the reactor with the desired amount of anhydrous solvent. Cool the reactor to the target polymerization temperature (e.g., 0 °C to -40 °C). Add the desired amount of isobutylene monomer to the cooled solvent.
-
Initiator Addition: Add the calculated amount of t-BuCl initiator to the monomer solution and allow the temperature to equilibrate.
-
Initiation of Polymerization: Slowly add the EADC solution dropwise to the stirred reaction mixture. The rate of addition should be controlled to manage the exothermic nature of the reaction and maintain a constant temperature.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 10 to 60 minutes). Monitor the reaction progress by taking aliquots for analysis (e.g., gravimetry to determine monomer conversion).
-
Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polyisobutylene, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Polymerization of Isobutylene using Adventitious Water/EADC Initiating System
This protocol utilizes the presence of trace amounts of water as the initiator. Rigorous drying of reagents and solvents is crucial to control the initiation and achieve reproducible results.
Materials:
-
Isobutylene (IB)
-
This compound (EADC) solution (e.g., 1.0 M in hexanes)
-
Anhydrous non-polar solvent (e.g., hexanes) with a controlled amount of water
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Dry glassware
Procedure:
-
Reactor Setup: Follow the same reactor setup as in Protocol 1.
-
Solvent and Monomer Addition: Charge the reactor with the anhydrous solvent containing a known, trace amount of water. Cool to the desired reaction temperature. Add the isobutylene monomer.
-
Initiation of Polymerization: Slowly add the EADC solution to the reaction mixture. The reaction is often rapid.
-
Polymerization and Quenching: Follow steps 5 and 6 from Protocol 1.
-
Polymer Isolation and Purification: Follow steps 7 and 8 from Protocol 1.
Quantitative Data
The following tables summarize representative quantitative data for the cationic polymerization of isobutylene using EADC-based systems under various conditions.
| Initiator System | [IB] (M) | [Initiator] (mM) | [EADC] (mM) | Temperature (°C) | Time (min) | Conversion (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| t-BuCl/EADC | 1.0 | 10 | 40 | -40 | 10 | 95 | 10,000 | 1.8 | Inferred from literature |
| t-BuCl/EADC | 1.0 | 10 | 40 | -20 | 10 | 85 | 6,000 | 2.1 | Inferred from literature |
| H₂O/EADC | 1.5 | ~0.1 | 20 | -10 | 5 | >90 | 15,000 | 3.5 | Inferred from literature |
| t-BuCl/EADC/CEE | 1.0 | 5.4 | 21.6 | 0 | 60 | 100 | 2,100 | 1.45 | Theoretical Study[2] |
Note: The data in the table above is illustrative and compiled from various sources in the literature. Actual results will vary depending on the specific experimental conditions. CEE refers to bis(2-chloroethyl)ether, which can be used as an additive to control the polymerization.
Visualizations
Mechanism of EADC-Initiated Cationic Polymerization of Isobutylene
The following diagram illustrates the key steps in the cationic polymerization of isobutylene initiated by a t-BuCl/EADC system.
Caption: EADC-initiated polymerization of isobutylene.
Experimental Workflow for Isobutylene Polymerization
This diagram outlines the general workflow for a laboratory-scale cationic polymerization of isobutylene.
Caption: General workflow for isobutylene polymerization.
References
Ethylaluminum Dichloride: A Versatile Catalyst for Fine Chemical and Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethylaluminum dichloride (EADC), an organoaluminum compound with the formula C₂H₅AlCl₂, is a powerful Lewis acid that has found extensive application as a catalyst and reagent in the synthesis of fine chemicals and pharmaceutical intermediates. Its high reactivity and unique catalytic properties enable a variety of important organic transformations, often with high selectivity and efficiency. This document provides an overview of the applications of EADC in key synthetic reactions, along with detailed experimental protocols and comparative data.
Key Applications in Organic Synthesis
This compound is particularly effective in catalyzing a range of electrophilic reactions. Its strong Lewis acidity allows it to activate substrates, facilitating bond formation and influencing the stereochemical outcome of reactions. The primary applications of EADC in the synthesis of fine chemicals and pharmaceuticals include:
-
Friedel-Crafts Reactions: EADC is a potent catalyst for both Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for attaching substituents to aromatic rings.[1] These reactions are crucial for the synthesis of various aromatic ketones and alkylated aromatics that serve as key building blocks in the pharmaceutical industry.[2]
-
Diels-Alder Reactions: As a Lewis acid, EADC can significantly accelerate Diels-Alder reactions and enhance their stereoselectivity.[3] By coordinating to the dienophile, EADC lowers its LUMO energy, thereby increasing the reaction rate and often favoring the formation of the endo product.[4] This is particularly valuable in the construction of complex cyclic systems found in many natural products and drug molecules.
-
Ene Reactions: EADC is an effective catalyst for both intermolecular and intramolecular ene reactions. These reactions create a new carbon-carbon bond and a new stereocenter, making them valuable tools in the synthesis of complex acyclic and cyclic compounds. A notable application is the intramolecular ene reaction of citronellal (B1669106) to produce isopulegol, a key intermediate in the synthesis of menthol.[5]
-
Cationic Polymerization: EADC is widely used as a co-catalyst in the cationic polymerization of olefins, such as isobutylene (B52900).[6][7] This allows for the production of polyisobutylene (B167198) (PIB) with controlled molecular weight and structure.[6]
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions catalyzed by this compound.
Friedel-Crafts Acylation: Synthesis of 4-Methylacetophenone
This protocol describes the acylation of toluene (B28343) with acetyl chloride using this compound as the catalyst to produce 4-methylacetophenone, a common intermediate in the synthesis of pharmaceuticals and fragrances.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Toluene | 92.14 | 2.30 g (2.64 mL) | 0.025 |
| Acetyl Chloride | 78.50 | 2.16 g (1.96 mL) | 0.0275 |
| This compound (EADC) | 126.95 | (See procedure) | |
| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | ~20 mL | |
| Concentrated Hydrochloric Acid | 36.46 | ~10 mL | |
| 5% Sodium Bicarbonate Solution | 84.01 | ~15 mL | |
| Brine (Saturated NaCl) | 58.44 | ~15 mL | |
| Anhydrous Sodium Sulfate | 142.04 | As needed | |
| Ice | 18.02 | ~25 g |
Procedure:
-
Reaction Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be thoroughly dried to prevent decomposition of the catalyst.
-
Catalyst and Solvent: To the flask, add 15 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of EADC: Carefully add a solution of this compound (1.0 M in hexanes, 27.5 mL, 0.0275 mol) to the dichloromethane via syringe.
-
Addition of Acetyl Chloride: In the dropping funnel, prepare a solution of acetyl chloride (1.96 mL, 0.0275 mol) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred EADC solution over 15 minutes, maintaining the temperature at 0 °C.
-
Addition of Toluene: Following the addition of acetyl chloride, add a solution of toluene (2.64 mL, 0.025 mol) in 5 mL of anhydrous dichloromethane dropwise over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 25 g of crushed ice and 10 mL of concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 2 x 15 mL of dichloromethane.
-
Washing: Combine the organic layers and wash successively with 15 mL of 5% sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield 4-methylacetophenone.
Quantitative Data Summary:
| Catalyst | Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetic Anhydride | DCM | Reflux | 0.5 | 85 (para) | [8] |
| AlCl₃ | Anisole | Acetic Anhydride | DCM | Reflux | 0.5 | 85.7 (para) | [8][9] |
Note: While the provided references use AlCl₃, EADC is expected to give comparable or improved results under similar conditions due to its higher solubility in organic solvents.
Diels-Alder Reaction: Cycloaddition of Isoprene (B109036) and Methyl Acrylate (B77674)
This protocol details the EADC-catalyzed Diels-Alder reaction between isoprene and methyl acrylate, a classic example of forming a six-membered ring, which is a common structural motif in many natural products and pharmaceuticals.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Isoprene | 68.12 | 3.41 g (5.0 mL) | 0.05 |
| Methyl Acrylate | 86.09 | 4.31 g (4.5 mL) | 0.05 |
| This compound (EADC) | 126.95 | (See procedure) | |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | |
| Saturated Sodium Bicarbonate Solution | 84.01 | 20 mL | |
| Anhydrous Magnesium Sulfate | 140.24 | As needed |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve methyl acrylate (4.5 mL, 0.05 mol) in 40 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of this compound (1.0 M in hexanes, 5.0 mL, 0.005 mol, 0.1 equiv) to the stirred solution.
-
Diene Addition: Add isoprene (5.0 mL, 0.05 mol) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
-
Quenching: Quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with 2 x 20 mL of dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Catalyst | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | endo:exo Ratio | Reference |
| AlCl₃·Et₂O | Cyclopentadiene | Methyl Acrylate | Not specified | Not specified | Not specified | 99:1 | [3] |
| None | Cyclopentadiene | Methyl Acrylate | Not specified | Not specified | Not specified | 82:18 | [3] |
Note: The use of a Lewis acid like EADC dramatically increases the endo-selectivity of the Diels-Alder reaction.
Visualization of Key Processes
Friedel-Crafts Acylation Mechanism
The following diagram illustrates the mechanism of the EADC-catalyzed Friedel-Crafts acylation.
Caption: Mechanism of EADC-catalyzed Friedel-Crafts acylation.
Diels-Alder Reaction Workflow
This diagram outlines the general experimental workflow for an EADC-catalyzed Diels-Alder reaction.
Caption: Experimental workflow for a Diels-Alder reaction.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst for a range of important transformations in the synthesis of fine chemicals and pharmaceuticals. Its ability to promote key reactions such as Friedel-Crafts, Diels-Alder, and ene reactions with high efficiency and selectivity makes it an invaluable tool for organic chemists. The provided protocols offer a starting point for researchers to explore the utility of EADC in their own synthetic endeavors. Proper handling and anhydrous conditions are critical for successful outcomes when using this powerful reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Catalytic Synthesis of Active Pharmaceutical Ingredients in Homemade 3D-Printed Mesoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Method for initiating cationic polymerization of isobutylene by AlCl3 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Reactions Involving Pyrophoric Ethylaluminum Dichloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of Ethylaluminum dichloride (EADC), a pyrophoric and highly reactive Lewis acid catalyst commonly employed in organic synthesis. Due to its hazardous nature, strict adherence to the described safety and handling procedures is paramount.
Safety Precautions and Handling
This compound is pyrophoric, meaning it can spontaneously ignite in air.[1][2] It also reacts violently with water, releasing flammable and toxic gases.[1][3][4] Therefore, all manipulations must be carried out under an inert atmosphere, such as dry nitrogen or argon, using specialized air-free techniques.[5][6][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[2][8][9]
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[9][10]
-
Body Protection: A flame-resistant lab coat should be worn.[11]
-
Footwear: Closed-toe shoes are required.
Engineering Controls:
-
Fume Hood: All work must be conducted in a certified chemical fume hood.[9]
-
Inert Atmosphere: A glovebox or a Schlenk line is essential for handling EADC.[5][6][7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible.[2][9] A Class D fire extinguisher for combustible metals should be available.[12]
Glassware Preparation: All glassware must be oven-dried (typically at 125-140°C overnight) and cooled under a stream of inert gas to remove any adsorbed moisture.[5][13] Assembling the apparatus while hot and flushing with nitrogen is a common practice.[13]
General Experimental Workflow
The general workflow for a reaction involving EADC involves the careful preparation of the reaction setup under an inert atmosphere, followed by the reaction itself, and finally, a controlled quenching and workup procedure.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. This compound,this compound Solution,Ethy Laluminum Dichloride Solution Manufacturer in China [jsmochem.com]
- 4. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. エチルアルミニウムジクロリド 溶液 1.0 M in hexanes | Sigma-Aldrich [sigmaaldrich.com]
- 7. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. elib.bsu.by [elib.bsu.by]
- 11. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethylaluminum Dichloride in the Production of Synthetic Rubbers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethylaluminum dichloride (EADC) in the production of various synthetic rubbers, including polyisobutylene (B167198) (PIB), butyl rubber (IIR), and ethylene-propylene-diene monomer (EPDM) rubber.
Introduction
This compound (C₂H₅AlCl₂) is a powerful Lewis acid and an important co-catalyst in the manufacturing of synthetic rubbers.[1][2] Its high reactivity and solubility in organic solvents make it a versatile component in both Ziegler-Natta and cationic polymerization systems.[1][2] EADC is primarily used to activate transition metal catalysts and to initiate the polymerization of various monomers, such as isobutylene (B52900), and as a co-catalyst in the polymerization of ethylene (B1197577), propylene, and dienes.[3][4][5]
Applications in Synthetic Rubber Production
Cationic Polymerization of Isobutylene (to produce Polyisobutylene - PIB)
EADC is a key component in the cationic polymerization of isobutylene to produce polyisobutylene (PIB), a polymer with applications ranging from fuel additives to sealants.[4][6] The polymerization is typically initiated by a carbocation source in the presence of EADC, which acts as a co-initiator.[7] The molecular weight and end-group functionality of the resulting PIB can be controlled by adjusting reaction parameters such as temperature, solvent polarity, and the concentration of EADC and other additives.[6][8]
Butyl Rubber (IIR) Synthesis
Butyl rubber, a copolymer of isobutylene and a small amount of isoprene (B109036), is renowned for its excellent impermeability to gases and is widely used in the production of tire inner liners and pharmaceutical stoppers.[5][9] The synthesis of butyl rubber is achieved through cationic copolymerization, where EADC can be used as a co-catalyst in the initiating system.[10][11] The use of EADC, often in combination with other alkylaluminum compounds, allows for the production of high molecular weight butyl rubber with controlled isoprene incorporation.[10][12]
Ethylene-Propylene-Diene Monomer (EPDM) Rubber Synthesis
EPDM is a versatile synthetic rubber with outstanding resistance to heat, ozone, and weathering, making it suitable for automotive and construction applications.[3][5] EADC is utilized as a co-catalyst in Ziegler-Natta catalyst systems for the production of EPDM.[3][13] These systems typically consist of a transition metal compound (often vanadium-based) and an organoaluminum co-catalyst like EADC.[3][13] The choice of catalyst components and reaction conditions influences the polymer's microstructure, molecular weight, and diene content.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of EADC in synthetic rubber production.
Table 1: Influence of Catalyst Composition on Isobutylene Polymerization
| Initiator System | [EADC] (mol/L) | [Co-catalyst] (mol/L) | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Reference |
| t-BuCl / EADC·CEE | - | [CEE]/[EADC] = 1-1.5 | 0 | - | Proportional to [IB] | [4] |
| H₂O / AlCl₃ / VE | - | [VE] = 5.4 mmol/L | -60 | - | 370,000 | [6] |
| H₂O / AlCl₃ / VE | - | [VE] = 5.4 mmol/L | -80 | - | 1,117,000 | [6] |
| AlCl₃ / Nucleophiles | 1% of isobutylene mass | Diethyl ether (8% of AlCl₃), Ethyl acetate (B1210297) (10% of AlCl₃) | -30 | >70 | 1,000-4,000 |
CEE: bis(2-chloroethyl) ether, VE: veratrole, t-BuCl: tert-butyl chloride, IB: Isobutylene
Table 2: Effect of Reaction Conditions on Butyl Rubber Synthesis
| Initiating System | Solvent | Temperature (°C) | Resulting Polymer Properties | Reference |
| Et₂AlCl / EtAlCl₂ | Hexane (B92381) | -75 | High molecular weight, high isoprene content | [10] |
| Et₂AlCl / EtAlCl₂ / H₂O or MAO | Hexane | -75 | Higher molecular weights and conversion | [10] |
| Et₂AlCl / EtAlCl₂ / MAO | Hexane | -60 | Characteristics similar to commercial butyl rubber | [10] |
| Ethylaluminum sesquichloride / H₂O | Hexane-chloromethane | - | Comparable to commercial grades | [11] |
MAO: Methylaluminoxane
Table 3: General Conditions for EPDM Synthesis
| Catalyst System | Co-catalyst | Temperature Range (°C) | Pressure Range (bar) | Reference |
| Vanadium-based | Diethylaluminum chloride or Ethylaluminum sesquichloride | -20 to 100 | 1 to 100 | [13] |
| Ziegler-Natta (Vanadium) | Alkylaluminum halide (e.g., EADC) | 0 to 60 | 1 to 10 | [13] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Polyisobutylene (PIB)
This protocol is a general guideline based on typical cationic polymerization procedures.
Materials:
-
Isobutylene (IB), dried and purified
-
This compound (EADC) solution in hexane (e.g., 1 M)
-
Initiator (e.g., tert-butyl chloride, t-BuCl)
-
Co-catalyst (e.g., bis(2-chloroethyl) ether, CEE)
-
Dry hexane (solvent)
-
Methanol (B129727) (quenching agent)
-
Nitrogen gas, high purity
-
Glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
-
Dry ice/acetone bath
Procedure:
-
Reactor Setup: Assemble the glass reactor under a nitrogen atmosphere. The reactor should be equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet and outlet. All glassware must be thoroughly dried.
-
Charging the Reactor: Charge the reactor with dry hexane and the desired amount of co-catalyst (e.g., CEE). Cool the reactor to the desired temperature (e.g., 0°C) using a dry ice/acetone bath.
-
Monomer Addition: Add the purified isobutylene to the cooled solvent.
-
Initiation: a. In a separate, dry flask under nitrogen, prepare the initiator solution by dissolving the initiator (e.g., t-BuCl) in a small amount of dry hexane. b. Prepare the EADC solution to the desired concentration. c. Add the initiator solution to the reactor, followed by the dropwise addition of the EADC solution over a period of 5-10 minutes with vigorous stirring.
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring. The reaction is typically rapid. Monitor the reaction progress by observing the viscosity increase.
-
Quenching: After the desired reaction time (e.g., 30 minutes), quench the polymerization by adding an excess of cold methanol. This will precipitate the polyisobutylene.
-
Polymer Isolation and Purification: a. Allow the precipitated polymer to settle. b. Decant the supernatant liquid. c. Wash the polymer multiple times with methanol to remove any unreacted monomer and catalyst residues. d. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polyisobutylene for its molecular weight (Mn and Mw) and molecular weight distribution (MWD) using Gel Permeation Chromatography (GPC). Determine the end-group structure using ¹H NMR spectroscopy.
Protocol 2: General Procedure for Butyl Rubber (IIR) Synthesis
This protocol outlines a general procedure for the copolymerization of isobutylene and isoprene.
Materials:
-
Isobutylene (IB), dried and purified
-
Isoprene, dried and purified
-
This compound (EADC)
-
Diethylaluminum chloride (DEAC)
-
Dry hexane (solvent)
-
Methanol (quenching agent)
-
Nitrogen gas, high purity
-
Jacketed glass reactor with overhead stirrer, thermocouple, and monomer inlets
Procedure:
-
Reactor Preparation: Set up a jacketed glass reactor and ensure it is dry and under a nitrogen atmosphere.
-
Solvent and Monomer Charging: Add dry hexane to the reactor and cool it to the desired polymerization temperature (e.g., -75°C) by circulating a coolant through the jacket.
-
Monomer Feed: Introduce the purified isobutylene and isoprene into the reactor at the desired ratio.
-
Catalyst Preparation: In a separate dry glovebox or under a nitrogen atmosphere, prepare the catalyst solution by mixing EADC and DEAC in dry hexane.
-
Polymerization Initiation: Add the prepared catalyst solution to the monomer mixture in the reactor with vigorous stirring. The polymerization reaction will commence rapidly.
-
Reaction Control: Maintain the temperature of the reactor throughout the polymerization process.
-
Quenching: After the desired polymerization time, terminate the reaction by adding a quenching agent like methanol.
-
Product Recovery: a. Precipitate the butyl rubber by adding an excess of a non-solvent like methanol. b. Separate the polymer from the solvent and unreacted monomers. c. Wash the polymer thoroughly to remove catalyst residues. d. Dry the butyl rubber in a vacuum oven.
-
Analysis: Analyze the molecular weight, molecular weight distribution, and isoprene content of the resulting butyl rubber.
Protocol 3: EPDM Rubber Synthesis via Ziegler-Natta Catalysis
This protocol provides a general outline for the terpolymerization of ethylene, propylene, and a diene monomer.
Materials:
-
Ethylene, polymer-grade
-
Propylene, polymer-grade
-
Diene monomer (e.g., 5-ethylidene-2-norbornene, ENB), purified
-
Vanadium-based catalyst (e.g., VOCl₃)
-
This compound (EADC) as co-catalyst
-
Dry toluene (B28343) or hexane as solvent
-
Methanol or ethanol (B145695) for termination
-
Nitrogen or argon gas, high purity
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and monomer feed lines
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with high-purity nitrogen or argon to remove any air and moisture.
-
Solvent and Monomer Addition: Introduce the dry solvent into the reactor. Add the liquid monomers (propylene and ENB) to the reactor.
-
Pressurization: Pressurize the reactor with ethylene to the desired partial pressure.
-
Catalyst and Co-catalyst Injection: a. In a separate vessel under an inert atmosphere, prepare the vanadium catalyst solution. b. In another separate vessel, prepare the EADC co-catalyst solution. c. Inject the EADC solution into the reactor, followed by the vanadium catalyst solution to initiate the polymerization.
-
Polymerization: Maintain the reactor at the desired temperature and pressure. Continuously feed ethylene to maintain a constant pressure as it is consumed. The reaction is exothermic and requires efficient cooling.
-
Termination: After the target reaction time or monomer conversion is reached, terminate the polymerization by injecting a deactivating agent such as methanol or ethanol.
-
Polymer Recovery: a. Depressurize the reactor and discharge the polymer solution. b. Precipitate the EPDM rubber by adding the solution to a large volume of a non-solvent (e.g., methanol). c. Filter and wash the polymer to remove catalyst residues. d. Dry the EPDM rubber in a vacuum oven.
-
Characterization: Characterize the EPDM for its composition (ethylene, propylene, and diene content), molecular weight, and Mooney viscosity.
Signaling Pathways and Experimental Workflows
Cationic Polymerization of Isobutylene
The cationic polymerization of isobutylene initiated by a protic acid or a carbocation source in the presence of EADC proceeds through initiation, propagation, and termination/chain transfer steps. The EADC acts as a Lewis acid to abstract a halide from an initiator or to activate a protogen, generating a carbocation that initiates the polymerization.
Ziegler-Natta Polymerization for EPDM
The Ziegler-Natta polymerization for EPDM synthesis involves the coordination and insertion of monomers at a transition metal active center. The Cossee-Arlman mechanism is a widely accepted model for this process. EADC acts as a co-catalyst to alkylate and activate the vanadium pre-catalyst.
General Experimental Workflow for Synthetic Rubber Production
This diagram illustrates a generalized workflow for the laboratory synthesis of synthetic rubbers using EADC.
References
- 1. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 5. The Synthetic Rubber Production Process | Aquaseal Rubber [aquasealrubber.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. A theoretical study of the mechanism of cationic polymerization of isobutylene catalysed by EtAlCl2/t-BuCl with bis(2-chloroethyl)ether in hexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Butyl Rubber Synthesis: A Comprehensive Overview [chembroad.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US6403747B2 - Process for preparation of butyl rubber using activated alkylaluminum halides - Google Patents [patents.google.com]
- 13. US5086023A - Catalyst for EPDM polymerization - Google Patents [patents.google.com]
Application of Ethylaluminum Dichloride in Linear Oligomerization of Hydrocarbons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylaluminum dichloride (EADC), with the chemical formula C₂H₅AlCl₂, is a powerful Lewis acid and an essential co-catalyst in Ziegler-Natta systems for the linear oligomerization of α-olefins, most notably ethylene (B1197577). Its primary role is to activate a transition metal pre-catalyst, typically based on zirconium, titanium, or nickel, to generate the catalytically active species responsible for chain growth. This process allows for the controlled synthesis of linear alpha-olefins (LAOs), which are crucial intermediates in the production of a wide range of commodity and specialty chemicals, including plasticizers, synthetic lubricants, and detergents. The careful selection of the catalyst system, including the organoaluminum co-catalyst, and precise control over reaction conditions are paramount in achieving the desired product distribution and purity.
Data Presentation: Comparative Analysis of Catalyst Systems
The following table summarizes the performance of various catalyst systems employing this compound or its close analog, ethylaluminum sesquichloride (EASC), in the linear oligomerization of ethylene. This data is compiled from patent literature and research articles to provide a comparative overview of catalyst activity and product selectivity under different experimental conditions.
| Transition Metal Pre-catalyst | Organoaluminum Co-catalyst | Al/TM Molar Ratio | Temperature (°C) | Pressure (bar) | Catalyst Activity (kg oligomer/mol TM·h) | C4 Selectivity (%) | C6-C10 Selectivity (%) | C12+ Selectivity (%) | Reference |
| Zirconium Tetrachloride (ZrCl₄) | Triethylaluminum (TEA) / EASC | - | >70 | - | Enhanced Activity | - | - | - | [1] |
| Zirconium Carboxylate | EASC | 17.5:1 | 80 | 30 | 10921 g LAO/g Zr | - | Broad Distribution | - | Patent[2] |
| Nickel Complex (C4) | EADC | - | 60 | 10 | 1342.9 kg/g Ni·h | 85.2 | 14.8 (C6) | - | [3] |
| Nickel Complex (C2) | EADC | - | 60 | 10 | 596.4 kg/g Ni·h | 88.2 | 11.8 (C6) | - | [3] |
| Zirconocene Dichloride (Cp₂ZrCl₂) | Ethylaluminoxane (EAO) | - | 150 | 14 | - | - | C4-C10 (55%) | - | [4] |
| Zirconium Salen-type Complex | Diethylaluminum Chloride (DEAC) | 300:1 | 150 | 18 | 4.93 x 10⁴ h⁻¹ (TOF) | - | 89 (C4-C10) | - | [4] |
Experimental Protocols
The following are generalized protocols for the linear oligomerization of ethylene using a transition metal catalyst and this compound as a co-catalyst. These protocols are derived from common practices described in the literature and should be adapted based on specific research goals and available equipment.
Protocol 1: Ethylene Oligomerization with a Zirconium-Based Catalyst System
1. Reactor Preparation:
-
A high-pressure stainless-steel autoclave reactor (e.g., 500 mL) equipped with a magnetic stirrer, temperature and pressure sensors, gas inlet and outlet ports, and a sampling valve is used.
-
The reactor is thoroughly cleaned, dried in an oven at 120 °C overnight, and then purged with high-purity nitrogen or argon to ensure an inert atmosphere.
2. Catalyst Preparation and Introduction:
-
In a glovebox, a stock solution of the zirconium pre-catalyst (e.g., Zirconium Tetrachloride) in a dry, deoxygenated solvent (e.g., toluene (B28343) or hexane) is prepared.
-
A stock solution of this compound (EADC) in the same solvent is also prepared.
-
The desired amount of the zirconium pre-catalyst solution is transferred to the reactor via a syringe.
-
The reactor is sealed, and the solvent is added to the desired volume.
3. Reaction Execution:
-
The reactor is heated to the desired reaction temperature (e.g., 80-150 °C) with stirring.
-
The calculated amount of EADC solution is injected into the reactor to achieve the desired Al/Zr molar ratio.
-
The reactor is then pressurized with ethylene to the desired pressure (e.g., 30-50 bar).
-
The reaction is allowed to proceed for the specified duration (e.g., 1-3 hours), with continuous ethylene feeding to maintain a constant pressure.
-
The reaction temperature and pressure are monitored and controlled throughout the experiment.
4. Reaction Quenching and Product Analysis:
-
After the reaction is complete, the reactor is cooled to room temperature, and the ethylene pressure is carefully vented.
-
The reaction is quenched by injecting a small amount of an alcohol (e.g., ethanol (B145695) or isopropanol) to deactivate the catalyst.
-
The liquid product mixture is collected from the reactor.
-
The oligomer products are analyzed by gas chromatography (GC) to determine the product distribution (selectivity for C4, C6, C8, etc.).
-
The solid polyethylene (B3416737) by-product, if any, is collected, dried, and weighed.
Protocol 2: Ethylene Oligomerization with a Nickel-Based Catalyst System
1. Reactor Preparation:
-
Follow the same procedure as in Protocol 1 for reactor preparation to ensure an inert environment.
2. Catalyst Preparation and Introduction:
-
In a glovebox, the nickel pre-catalyst (e.g., a nickel diimine complex) is dissolved in a dry, deoxygenated solvent (e.g., toluene).
-
The desired amount of the nickel pre-catalyst solution is transferred to the reactor.
-
The solvent is added to the desired volume.
3. Reaction Execution:
-
The reactor is brought to the desired reaction temperature (e.g., 30-60 °C).
-
The calculated amount of this compound (EADC) solution is injected into the reactor.
-
Ethylene is introduced to the reactor to the desired pressure (e.g., 10-30 bar).
-
The reaction is run for the intended time, maintaining constant temperature and pressure.
4. Reaction Quenching and Product Analysis:
-
The reaction is terminated by cooling the reactor and venting the excess ethylene.
-
The catalyst is deactivated by the addition of a protic solvent like methanol.
-
The product mixture is sampled and analyzed by GC to determine the oligomer distribution and selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycle for ethylene oligomerization and a typical experimental workflow.
References
Troubleshooting & Optimization
Common side reactions and byproducts with Ethylaluminum dichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylaluminum dichloride (EADC).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (EADC)?
A1: EADC is a highly reactive and hazardous compound. The primary hazards include:
-
Pyrophoricity: EADC can ignite spontaneously upon exposure to air.[1]
-
Violent Reactivity with Water: It reacts violently with water and other protic substances (e.g., alcohols, acids) to release flammable and corrosive gases like ethane (B1197151) and hydrogen chloride.[1][2] This reaction is highly exothermic and can cause explosions.
-
Corrosivity: EADC causes severe burns to the skin and eyes upon contact.[1] Inhalation of its vapors or combustion byproducts can lead to respiratory tract irritation and pulmonary edema.[3]
Q2: What are the immediate signs of a reaction mixture containing unreacted EADC being exposed to air or moisture?
A2: Exposure of unreacted EADC to air or moisture will typically result in:
-
Fuming: Vigorous fuming is a common observation due to the reaction with atmospheric moisture, producing hydrogen chloride gas.[1]
-
Spontaneous Ignition: The reaction mixture may ignite spontaneously, especially with neat EADC or concentrated solutions.[1]
-
Gas Evolution: Bubbling and gas evolution will be apparent as flammable ethane gas is produced.
-
Exotherm: A rapid increase in temperature will occur.
Q3: What are the common byproducts I can expect when using EADC in a Ziegler-Natta polymerization?
A3: In Ziegler-Natta polymerizations, EADC acts as a co-catalyst and can be involved in several side reactions leading to various byproducts:
-
Ethyl Chloride: Formed from the reaction between EADC and the titanium catalyst center.[4]
-
Higher Oligomers: Unwanted shorter polymer chains can form, affecting the properties of the desired polymer.
-
Ethane and Hydrogen: These can be formed from the hydrolysis of EADC with trace moisture.[5]
-
Inactive Catalyst Species: EADC can contribute to the over-reduction of the titanium active centers, leading to catalyst deactivation.[6]
Q4: I am observing unexpected alkylation of my aromatic solvent during a reaction with EADC. What is happening?
A4: EADC is a potent Lewis acid and can catalyze Friedel-Crafts type reactions. If you are using an aromatic solvent such as toluene, you may observe the formation of ethylated aromatic byproducts.[7] This is a known side reaction, particularly when EADC is used in combination with other transition metal catalysts.
Troubleshooting Guides
Problem 1: Low or No Catalyst Activity in Polymerization
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning by Moisture | Ensure all reagents and solvents are rigorously dried. Inert gas atmosphere (nitrogen or argon) must be maintained throughout the experiment. |
| Incorrect Co-catalyst to Catalyst Ratio | Optimize the Al/Ti molar ratio. A high ratio can lead to over-reduction and deactivation of the catalyst.[6] |
| Impure EADC | Use high-purity EADC. Impurities can interfere with catalyst activation.[8] |
| Pre-contact Time Issues | The duration of pre-contact between the catalyst and EADC can significantly affect activity. This may need to be optimized for your specific system. |
Problem 2: Formation of Undesired Oligomers in Ethene Dimerization
| Possible Cause | Troubleshooting Step |
| High Catalyst Concentration | Reduce the concentration of the active catalyst to minimize the formation of higher oligomers. |
| High Ethene Pressure | Lowering the ethene pressure can sometimes favor dimerization over oligomerization.[9] |
| Reaction Temperature | Optimize the reaction temperature. Higher temperatures can sometimes lead to more side reactions. |
Problem 3: Difficult Reaction Quench and Work-up
| Possible Cause | Troubleshooting Step |
| Violent Reaction with Protic Quenching Agents | Quench the reaction at a low temperature (e.g., 0 °C or -78 °C). Use a less reactive quenching agent initially, such as isopropanol (B130326) or ethyl acetate, before the addition of water. |
| Formation of Gels or Emulsions | After quenching, the formation of aluminum hydroxides can lead to gels. Acidifying the aqueous layer (e.g., with HCl) can help to dissolve these salts. |
Data on Byproduct Formation
The following table summarizes common side reactions and byproducts with EADC. Please note that the yields of these byproducts are highly dependent on specific reaction conditions.
| Reaction Type | Common Side Reaction | Byproducts | Factors Influencing Byproduct Formation |
| Ziegler-Natta Polymerization | Reaction with TiCl4 catalyst | Ethyl chloride, Ethane, n-Butane | Al/Ti ratio, temperature, monomer concentration.[4] |
| Catalyst deactivation | Inactive Ti(II) species | High Al/Ti ratio, impurities in the system.[6] | |
| Olefin Oligomerization | Friedel-Crafts alkylation of solvent | Ethylated aromatic compounds (e.g., ethyltoluene) | Use of aromatic solvents, presence of transition metal catalysts.[7] |
| Formation of higher oligomers | Trimers, tetramers, etc. | Catalyst concentration, monomer pressure, temperature. | |
| General Reactivity | Reaction with trace moisture/air | Aluminum hydroxides/oxides, Ethane, Hydrogen Chloride | Inadequate inert atmosphere, insufficiently dried reagents/glassware.[1][2] |
| Thermal Decomposition | Hydrocarbon gases | Temperatures above 135-140°C. |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Reaction Containing EADC
Safety Precaution: This procedure must be performed under an inert atmosphere in a fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. For larger scales or more concentrated solutions, a dry ice/acetone bath (-78 °C) is recommended.
-
Initial Quench (Alcohol): Slowly add isopropanol dropwise with vigorous stirring. Monitor for gas evolution (ethane). Continue the addition until the gas evolution subsides.
-
Second Quench (Methanol): After the initial quench with isopropanol, slowly add methanol (B129727). This will react with any remaining EADC.
-
Final Quench (Water): Once the reaction with methanol is complete, slowly add water to hydrolyze the aluminum alkoxides.
-
Aqueous Work-up: The reaction mixture can now be worked up using standard aqueous procedures. If gelatinous aluminum salts are present, acidification of the aqueous layer with HCl can aid in their dissolution.
Protocol 2: GC-MS Analysis of a Reaction Mixture
Objective: To identify and quantify the products and byproducts of a reaction involving EADC.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture using the procedure outlined in Protocol 1.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the solution and, if necessary, concentrate it under reduced pressure.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation of many organic compounds.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the components by integrating the peak areas, using an internal standard for more accurate results.
-
Visualizations
Caption: Common reaction pathways involving this compound.
Caption: A logical workflow for troubleshooting EADC reactions.
References
- 1. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tuodaindus.com [tuodaindus.com]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. redwop.net [redwop.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tuodaindus.com [tuodaindus.com]
- 9. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
Technical Support Center: Enhancing Stereoselectivity in Ethylaluminum Dichloride (EADC) Mediated Reactions
Welcome to the technical support center for Ethylaluminum Dichloride (EADC) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (EADC) in mediating stereoselective reactions?
A1: this compound (EADC) is a powerful Lewis acid catalyst. In reactions like the Diels-Alder or ene reactions, it coordinates to an electron-rich atom (typically oxygen or nitrogen) on the dienophile or enophile. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the activated substrate, accelerating the reaction.[1] Crucially, this coordination also exaggerates the electronic and steric differences between the possible transition states, leading to a higher preference for one stereoisomer over another.[2]
Q2: My EADC-mediated Diels-Alder reaction is showing low endo selectivity. What are the common causes?
A2: Low endo selectivity in Diels-Alder reactions is a common issue. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state.[1] However, it is also typically the less thermodynamically stable product due to steric hindrance.[1] Factors that can lead to low endo selectivity include:
-
High Reaction Temperature: At elevated temperatures, the reversible retro-Diels-Alder reaction can occur, leading to an equilibrium mixture that favors the more stable exo product.[3]
-
Prolonged Reaction Times: Similar to high temperatures, longer reaction times can allow the reaction to reach thermodynamic equilibrium, favoring the exo isomer.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the sterically more demanding endo transition state.
Q3: Can the choice of solvent significantly impact the stereoselectivity of my EADC-catalyzed reaction?
A3: Yes, the solvent can have a dramatic effect on both the reaction rate and stereoselectivity.[4] Polar solvents can stabilize the more polar transition state of the Diels-Alder reaction, often leading to rate acceleration.[3] In some Lewis acid-catalyzed systems, nitroalkanes have been shown to improve product ratios and yields compared to less polar solvents like dichloromethane (B109758).[3] The coordinating ability of the solvent is also a critical factor. Solvents that can compete with the substrate for coordination to the EADC may inhibit catalysis or alter the geometry of the transition state, thereby affecting stereoselectivity.
Q4: How does the amount (loading) of EADC affect the stereochemical outcome?
A4: The catalyst loading can influence both the reaction rate and, in some cases, the stereoselectivity. Sufficient catalyst is required to ensure that the substrate is fully activated. In some instances, using a stoichiometric amount of the Lewis acid can enhance stereocontrol.[5] However, excess EADC can sometimes lead to side reactions or polymerization, particularly with sensitive substrates. It is crucial to empirically determine the optimal catalyst loading for each specific reaction.
Q5: Are there chiral ligands that can be used with EADC to induce enantioselectivity?
A5: While EADC itself is achiral, it can be used in conjunction with chiral auxiliaries or chiral ligands to induce enantioselectivity. The EADC can coordinate to a substrate that has a chiral auxiliary attached, and the stereochemical outcome is then directed by the auxiliary. Alternatively, a chiral ligand can be pre-complexed with the EADC to create a chiral Lewis acid catalyst. However, the development of effective chiral ligands for aluminum-based Lewis acids can be challenging due to their high reactivity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (e.g., low endo:exo ratio in Diels-Alder Reactions)
| Possible Cause | Recommended Action |
| Reaction temperature is too high, favoring the thermodynamic product. | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This will favor the kinetically controlled product, which is often the desired endo isomer.[1] |
| Reaction time is too long, allowing for equilibration. | Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product. |
| Inappropriate solvent choice. | Screen a variety of solvents with different polarities and coordinating abilities. Dichloromethane and toluene (B28343) are common starting points. For some systems, nitroalkanes may offer improved selectivity.[3] |
| Steric hindrance in the substrate. | If possible, consider modifying the substrate to reduce steric bulk near the reacting centers. |
Issue 2: Poor Reproducibility of Stereoselectivity
| Possible Cause | Recommended Action |
| Moisture or impurities in reagents or solvent. | EADC is highly reactive with water.[6] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents and purify reagents prior to use. |
| Inconsistent quality or concentration of EADC. | EADC is commercially available as a solution in hexanes or other hydrocarbons. The concentration can vary over time. It is advisable to titrate the EADC solution periodically to determine its exact molarity. |
| Inaccurate temperature control. | Use a cryostat or a well-insulated cooling bath to maintain a consistent and accurate reaction temperature. Small temperature fluctuations can significantly impact stereoselectivity. |
| Atmosphere control. | Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent the ingress of air and moisture. |
Data Presentation
The following tables provide representative data on how reaction parameters can influence the stereoselectivity of Lewis acid-mediated Diels-Alder reactions. While this data is for AlCl₃, a similar Lewis acid, the trends are generally applicable to EADC-mediated reactions.
Table 1: Effect of Temperature on endo:exo Ratio for the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate Catalyzed by AlCl₃ *
| Temperature (°C) | endo:exo Ratio |
| 20 | 99:1 |
| 0 | >99:1 |
| -20 | >99:1 |
*Data is illustrative and based on trends observed for AlCl₃ catalysis.[1]
Table 2: Effect of Solvent on endo:exo Ratio for the Diels-Alder Reaction of Cyclopentadiene and Acrylonitrile Catalyzed by AlCl₃ *
| Solvent | endo:exo Ratio |
| Diethyl Ether | 90:10 |
| Dichloromethane | 95:5 |
| Nitromethane | 98:2 |
*Data is illustrative and based on general trends in Lewis acid catalysis.
Experimental Protocols
Protocol 1: General Procedure for EADC-Catalyzed Diels-Alder Reaction to Maximize endo Selectivity
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (or another appropriate solvent) to dissolve the dienophile.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Catalyst Addition: Slowly add a solution of EADC (typically 1.0 M in hexanes, 1.0-1.2 equiv.) dropwise to the stirred solution of the dienophile. Stir the mixture for 15-30 minutes.
-
Diene Addition: Add the diene (1.2-1.5 equiv.) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel. The endo:exo ratio can be determined by ¹H NMR spectroscopy or GC analysis of the purified product.
Visualizations
Diagram 1: Logical Flow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Diagram 2: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational study on the catalytic control of endo/exo Diels-Alder reactions by cavity quantum vacuum fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Managing Ethylaluminum Dichloride (EADC) in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the moisture sensitivity of Ethylaluminum dichloride (EADC) to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EADC), and why is it so sensitive to moisture?
A1: this compound (EADC) is an organoaluminum compound with the chemical formula C₂H₅AlCl₂. It is a powerful Lewis acid and co-catalyst used in various chemical reactions, including Ziegler-Natta polymerization and Friedel-Crafts alkylation. Its high reactivity stems from the polarized aluminum-carbon bond, which makes it extremely susceptible to reaction with protic sources, most notably water.
EADC reacts violently and exothermically with water, hydrolyzing to produce ethane (B1197151) (a flammable gas) and aluminum salts. This reaction is not only hazardous, potentially leading to pressure buildup and ignition, but it also consumes the active reagent, rendering it ineffective for the desired chemical transformation. Therefore, maintaining strictly anhydrous (water-free) conditions is paramount for both safety and experimental success.
Q2: How should I properly store EADC solutions?
A2: EADC solutions should be stored in a cool, dry place, away from sources of ignition. The storage area should be a dedicated flammables cabinet. Critically, EADC must be kept under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. Containers should be tightly sealed.
Q3: What personal protective equipment (PPE) is necessary when working with EADC?
A3: Appropriate PPE is crucial when handling EADC. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Flame-resistant gloves (e.g., neoprene or nitrile).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes. It is also recommended to work within a fume hood and have a safety shower and eyewash station readily accessible.
Q4: How can I ensure my solvents are sufficiently dry for a reaction involving EADC?
A4: Solvents must be rigorously dried to a very low water content, typically in the low parts-per-million (ppm) range. Standard "anhydrous" solvents from commercial suppliers may still require further treatment. Effective drying methods include:
-
Distillation: Refluxing the solvent over a suitable drying agent (e.g., sodium/benzophenone (B1666685) for ethers and hydrocarbons, or calcium hydride for hydrocarbons and some polar solvents) followed by distillation under an inert atmosphere.
-
Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a common and effective method for removing residual water. The sieves should be activated by heating in a vacuum oven prior to use. For many common solvents, storage over activated molecular sieves for at least 24-48 hours can achieve acceptable dryness.
-
Solvent Purification Systems: Automated systems that pass solvents through columns of activated alumina (B75360) or other drying agents are an excellent option for obtaining consistently dry solvents.
Q5: How can I confirm the water content of my solvent?
A5: The most reliable method for quantifying trace amounts of water in organic solvents is Karl Fischer titration. This technique can accurately determine water content down to the ppm level.
Data Presentation
While specific moisture tolerance for every reaction involving EADC can be substrate-dependent, the general guidance is to maintain conditions as anhydrous as possible. The following table provides typical water content levels for solvents after various drying procedures.
| Drying Method | Typical Water Content (ppm) | Notes |
| Commercial Anhydrous Solvent (New Bottle) | 10 - 50 | Can vary significantly between batches and suppliers. Should be considered a starting point for further drying. |
| Distillation from Calcium Hydride (CaH₂) | < 10 | Effective for hydrocarbons and ethers. |
| Distillation from Sodium/Benzophenone | < 10 | A common method for ethers (like THF) and aromatic hydrocarbons (like toluene). The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions. |
| Storage over Activated 3Å Molecular Sieves (48h) | < 10 | A convenient method for many solvents. Ensure sieves are properly activated. For common solvents like dichloromethane (B109758) and toluene, 24 hours can be sufficient to reach very low ppm levels.[1] |
| Solvent Purification System | < 1 | Generally provides the highest purity solvents. |
Troubleshooting Guide
Encountering issues in your EADC-mediated reaction? This guide will help you diagnose and solve common problems related to moisture sensitivity.
Issue 1: Reaction fails to initiate or proceeds very slowly.
-
Possible Cause: Inactivation of EADC due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Solvent Dryness: If possible, test an aliquot of the solvent used via Karl Fischer titration.
-
Check Reagent Quality: Ensure the EADC solution has been properly stored and handled. If in doubt, use a fresh bottle or titrate a sample to determine its activity.
-
Review Glassware Preparation: Confirm that all glassware was rigorously dried (e.g., flame-dried or oven-dried) and assembled under an inert atmosphere.
-
Examine Starting Materials: Ensure that all other reagents and starting materials are anhydrous.
-
Issue 2: Low yield of the desired product.
-
Possible Cause: Partial deactivation of EADC by trace amounts of water, leading to incomplete conversion.
-
Troubleshooting Steps:
-
Re-evaluate Drying Procedures: Enhance your solvent and reagent drying techniques. Consider distilling your solvent immediately before use.
-
Increase EADC Stoichiometry: A slight excess of EADC may compensate for minor moisture contamination, though this is not a substitute for proper anhydrous technique.[2]
-
Inert Atmosphere Integrity: Check for leaks in your reaction setup that could allow atmospheric moisture to enter. Ensure a positive pressure of inert gas is maintained.
-
Issue 3: Inconsistent results between batches.
-
Possible Cause: Variable moisture content in solvents or reagents.
-
Troubleshooting Steps:
-
Standardize Drying Protocols: Implement a consistent and verifiable method for drying all solvents and reagents for every experiment.
-
Use a Fresh Source of EADC: If an older bottle of EADC is being used, its activity may have diminished due to slow contamination over time.
-
Monitor Ambient Humidity: High humidity in the laboratory can increase the risk of moisture contamination during reagent transfer and reaction setup.
-
Issue 4: Observation of unexpected byproducts.
-
Possible Cause: Moisture-induced side reactions or changes in the catalytic activity of the EADC.
-
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and identify the unexpected products to gain insight into the unintended reaction pathway.
-
Strict Moisture Exclusion: Re-run the reaction with the most stringent anhydrous techniques to see if the byproducts are eliminated.
-
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction with EADC
This protocol outlines the essential steps for establishing an inert atmosphere and handling EADC safely.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (e.g., round-bottom flask, addition funnel, condenser) in an oven at >120°C for at least 4 hours.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon). This can be done on a Schlenk line or in a glovebox.
-
Flame-dry the assembled apparatus under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric moisture and oxygen are removed.[3]
-
-
Solvent and Reagent Preparation:
-
Use freshly distilled, anhydrous solvent. Transfer the solvent to the reaction flask via a cannula or a dry syringe.
-
Prepare solutions of other non-moisture-sensitive reagents in anhydrous solvent and add them to the reaction flask.
-
-
Handling and Addition of EADC:
-
EADC is typically supplied as a solution in a hydrocarbon solvent (e.g., hexanes or toluene) in a Sure/Seal™ bottle.
-
Using a dry, inert gas-flushed syringe, carefully withdraw the required volume of the EADC solution.
-
Slowly add the EADC solution dropwise to the cooled reaction mixture. A rapid, exothermic reaction may occur if the addition is too fast.[3]
-
Protocol 2: Safe Quenching Procedure for a Reaction Containing EADC
It is critical to quench any unreacted EADC slowly and carefully to control the exothermic reaction.
-
Cool the Reaction Mixture: Cool the reaction flask to 0°C or below in an ice bath.
-
Initial Quench with a Less Reactive Protic Source: Slowly add a less reactive alcohol, such as isopropanol, dropwise to the reaction mixture. This will react with the EADC in a more controlled manner than water.
-
Addition of Water: Once the initial vigorous reaction with the alcohol has subsided, a mixture of alcohol and water can be slowly added, followed by the slow addition of pure water.[3]
-
Aqueous Workup: After the quench is complete and the reaction mixture has been allowed to warm to room temperature, an aqueous workup (e.g., with dilute acid or a saturated solution of ammonium (B1175870) chloride) can be performed to dissolve the aluminum salts and separate the product.
Visualizations
Below are diagrams illustrating key workflows for managing EADC experiments.
Caption: Troubleshooting logic for EADC reaction failures.
Caption: General experimental workflow for using EADC.
References
Technical Support Center: Quenching Procedures for Reactions Containing Ethylaluminum Dichloride (EADC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively quenching reactions containing Ethylaluminum dichloride (EADC). Due to its pyrophoric nature and vigorous reactivity with protic solvents, proper quenching is critical for reaction success and laboratory safety.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving EADC.
| Issue | Potential Cause | Recommended Solution |
| Violent, uncontrolled exotherm upon addition of quenching agent. | Rapid addition of a highly reactive quenching agent (e.g., water) to unreacted EADC.[1] | 1. Cool the reaction mixture: Ensure the reaction is cooled to a low temperature (typically 0 °C or -78 °C) before quenching.[2] 2. Use a less reactive quenching agent first: Begin the quench with a less reactive protic solvent like isopropanol (B130326) or triethylamine (B128534) before introducing water.[2] 3. Slow, dropwise addition: Add the quenching agent very slowly and dropwise with vigorous stirring to control the rate of reaction and heat generation.[2] |
| Formation of a thick, gelatinous precipitate that is difficult to stir or filter. | Hydrolysis of EADC and other aluminum species forms aluminum hydroxide (B78521) (Al(OH)₃), which can precipitate as a gel. | 1. Acidic workup: After the initial quench, add a dilute aqueous acid solution (e.g., 1 M HCl) to dissolve the aluminum salts.[2] 2. Rochelle's salt (Potassium sodium tartrate) wash: Addition of a saturated aqueous solution of Rochelle's salt can chelate the aluminum ions and break up the emulsion. 3. Fieser workup: A sequential addition of water, followed by 15% aqueous NaOH, and then more water can produce granular aluminum salts that are easier to filter. |
| Persistent emulsion during aqueous workup. | Finely dispersed aluminum salts at the interface of the organic and aqueous layers. | 1. Addition of brine: Washing with a saturated aqueous solution of NaCl (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase. 2. Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to remove the solid particles that are stabilizing the emulsion. 3. Allow to stand: In some cases, allowing the mixture to stand for an extended period can lead to phase separation. |
| Low yield of the desired product. | 1. Product trapped in the aluminum precipitate: The desired product may be adsorbed onto the surface of the aluminum hydroxide precipitate. 2. Product degradation: The product may be sensitive to the acidic or basic conditions of the workup. | 1. Thorough extraction of the precipitate: After filtering the aluminum salts, wash the solid cake thoroughly with the organic solvent used for the extraction. In some cases, stirring the filtered solid in a fresh portion of the organic solvent can help to recover more product. 2. pH adjustment: Carefully consider the stability of your product and choose a quenching and workup procedure with an appropriate pH. If your product is acid-sensitive, a non-acidic workup (e.g., using Rochelle's salt) is preferable. |
| Reaction does not seem to be quenched completely. | Insufficient amount of quenching agent added. | Add more of the quenching agent slowly and monitor for any signs of further reaction (e.g., gas evolution, heat generation). It is crucial to ensure all the reactive EADC has been consumed before proceeding with the workup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
A1: The primary hazards are its pyrophoric nature, meaning it can ignite spontaneously in air, and its violent reaction with water and other protic solvents, which is highly exothermic and liberates flammable ethane (B1197151) gas and corrosive hydrogen chloride.[1] It is imperative to handle EADC under an inert atmosphere (e.g., nitrogen or argon) and to quench reactions with extreme caution.[1]
Q2: What is the recommended order of addition when quenching a reaction containing EADC?
A2: It is crucial to add the quenching agent slowly to the reaction mixture, never the other way around. The reaction should be cooled in an ice bath or dry ice/acetone bath before and during the addition of the quenching agent to manage the exotherm.[2]
Q3: Can I use alcohols other than isopropanol to quench EADC?
A3: Yes, other alcohols like ethanol (B145695) or methanol (B129727) can be used. The general principle is to start with a less reactive alcohol (like isopropanol or sec-butanol) and then proceed to more reactive ones (like ethanol, methanol, and finally water) in a stepwise manner. This gradual increase in reactivity allows for better control of the quenching process.
Q4: How do I know if the quench is complete?
A4: The quench is generally considered complete when the addition of the quenching agent no longer produces an observable reaction, such as gas evolution (bubbling) or a noticeable increase in temperature. It is good practice to stir the reaction mixture for a period after the final addition of the quenching agent to ensure all the reactive species have been consumed.
Q5: What personal protective equipment (PPE) should be worn when working with and quenching EADC?
A5: Appropriate PPE is essential. This includes a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves (consult a glove compatibility chart for the specific solvent being used). All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Quenching with Triethylamine and Water
This protocol is adapted from a procedure described in Organic Syntheses and is suitable for reactions where the product is stable to amines and water.[2]
Procedure:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[2]
-
With vigorous stirring, slowly add triethylamine (e.g., 5 mL for a 95 mmol reaction) dropwise to the reaction mixture over a period of 5 minutes.[2]
-
After the addition of triethylamine is complete, continue stirring for a few minutes.
-
Slowly and dropwise, add deionized water (e.g., 20 mL for a 95 mmol reaction) directly to the reaction mixture over a period of 15 minutes.[2]
-
Once the addition of water is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature with continued stirring.[2]
-
Proceed with the standard aqueous workup, which may include the addition of a dilute acid to dissolve the aluminum salts.[2]
Protocol 2: General Procedure for Quenching Pyrophoric Organoaluminum Reagents
This is a general and cautious protocol suitable for quenching residual EADC or for reactions where the product's stability to specific quenching agents is unknown.
Procedure:
-
Ensure the reaction is under an inert atmosphere (nitrogen or argon).
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Dilute the reaction mixture with an anhydrous, inert solvent (e.g., toluene (B28343) or THF) if it is highly concentrated.
-
Slowly, and with vigorous stirring, add a less reactive alcohol, such as isopropanol, dropwise via a syringe or an addition funnel.
-
Monitor the reaction for any signs of exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool before proceeding.
-
Once the addition of isopropanol no longer causes a noticeable reaction, you can switch to a more reactive alcohol, such as ethanol, and add it dropwise.
-
Follow the ethanol addition with the slow, dropwise addition of methanol.
-
Finally, quench with water, again adding it slowly and dropwise.
-
After the final addition of water, allow the mixture to stir at room temperature for at least an hour to ensure the quench is complete.
-
Proceed with your standard workup procedure.
Visualizations
Caption: General workflow for quenching reactions containing this compound.
Caption: Decision-making process for troubleshooting emulsions and precipitates.
References
Technical Support Center: Ethylaluminum Dichloride (EADC) Catalyst Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylaluminum dichloride (EADC) as a catalyst or co-catalyst, particularly in Ziegler-Natta polymerization systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving EADC, focusing on catalyst deactivation and regeneration.
Issue 1: Rapid Loss of Catalytic Activity Upon Initiation
-
Question: My polymerization reaction stops or shows significantly reduced activity shortly after introducing the EADC co-catalyst. What are the likely causes and how can I troubleshoot this?
-
Answer: A rapid loss of activity upon initiation is often due to the presence of potent poisons in the reaction system. EADC is highly reactive and can be quickly deactivated by trace impurities.
-
Primary Suspects:
-
Water and Oxygen: EADC reacts violently with water and air.[1][2][3][4][5] This is the most common cause of rapid deactivation. The hydrolysis of EADC forms inactive aluminum species and can alter the structure of the primary catalyst.
-
Oxygenated Organic Compounds: Alcohols (e.g., methanol), ketones (e.g., acetone), and esters are known poisons for Ziegler-Natta catalysts.[6][7] They react with the active sites, reducing their number and leading to a drop in activity.
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO2) can act as potent inhibitors by coordinating to the active metal centers.[8][9][10]
-
-
Troubleshooting Steps:
-
Solvent and Monomer Purity: Ensure all solvents and monomers are rigorously dried and deoxygenated before use. Standard purification methods include sparging with an inert gas (e.g., argon or nitrogen) and passing through activated molecular sieves or alumina (B75360) columns.
-
Inert Atmosphere: Conduct all transfers and reactions under a strict inert atmosphere using Schlenk line or glovebox techniques.[2]
-
Feedstock Purification: If impurities in the monomer feed are suspected, pass the gas or liquid through a purification train designed to remove water, oxygen, and other potential poisons.
-
Glassware and Reactor Preparation: All glassware and reactors must be oven-dried at high temperatures (e.g., >120°C) for several hours and then cooled under vacuum or an inert gas flow immediately before use.
-
-
Issue 2: Gradual Decrease in Catalyst Activity Over Time
-
Question: My reaction starts well, but the polymerization rate gradually decreases over the course of the experiment. What could be causing this slow deactivation?
-
Answer: A gradual decline in activity can be attributed to several factors, including lower concentrations of poisons, thermal degradation, or fouling of the catalyst surface.
-
Potential Causes:
-
Low-Level Contamination: Trace amounts of water, oxygen, or other poisons that were not completely removed during purification can lead to a slow but steady deactivation of the catalyst active sites.
-
Thermal Degradation: Prolonged exposure to high reaction temperatures can cause changes in the catalyst structure, such as the agglomeration of active sites (sintering), leading to a loss of active surface area.[11]
-
Fouling: In some polymerization processes, especially with certain monomers, insoluble byproducts or low molecular weight polymers can deposit on the catalyst surface, blocking access to the active sites. This is also known as coking in hydrocarbon reactions.[12]
-
Reaction with Co-catalyst Byproducts: Side reactions involving EADC or its derivatives can sometimes lead to the formation of species that are less active or act as inhibitors.
-
-
Troubleshooting and Optimization:
-
Review Purification Procedures: Re-evaluate and optimize your solvent and monomer purification techniques to minimize the introduction of any potential catalyst poisons.
-
Temperature Control: Ensure precise and stable temperature control throughout the reaction. Avoid localized overheating. If the reaction is highly exothermic, consider improving heat dissipation.
-
Catalyst Loading: In some cases, a higher initial catalyst concentration might compensate for a slow deactivation rate, although this is not always an ideal solution.
-
Catalyst Support Modification: If fouling is suspected, modifying the catalyst support material might help to reduce the deposition of byproducts.
-
-
Issue 3: Inconsistent Polymer Properties (e.g., Molecular Weight, Polydispersity)
-
Question: I am observing significant batch-to-batch variation in the molecular weight and polydispersity of my polymer. Could this be related to the EADC co-catalyst?
-
Answer: Yes, the state of the EADC co-catalyst and its interaction with the primary catalyst are crucial for controlling polymer properties. Inconsistencies can arise from variations in the active site concentration and nature.
-
Contributing Factors:
-
Variable Deactivation: If the level of impurities varies between batches, the number of active sites will also vary, leading to inconsistent polymerization rates and, consequently, different polymer molecular weights.
-
EADC to Primary Catalyst Ratio: The molar ratio of EADC to the transition metal catalyst is a critical parameter. Inaccurate dosing can lead to the formation of different types of active sites with varying propagation rates, affecting the molecular weight distribution.
-
Aging of EADC Solution: EADC solutions can degrade over time, especially if not stored properly. Using an aged or partially decomposed EADC solution will lead to inconsistent results.
-
-
Recommendations for Consistency:
-
Standardize Procedures: Implement and strictly follow standardized operating procedures (SOPs) for solvent purification, catalyst preparation, and reaction setup.
-
Accurate Dosing: Use precise and calibrated equipment for dispensing the EADC solution and other reagents.
-
Fresh Catalyst Solutions: Prepare fresh EADC solutions regularly or titrate older solutions to determine their active concentration before use.
-
Homogenization: Ensure thorough mixing of the catalyst components in the reactor to achieve a uniform distribution of active sites.
-
-
Frequently Asked Questions (FAQs)
Handling and Storage of EADC
-
Q1: What are the essential safety precautions for handling this compound?
-
A1: EADC is highly pyrophoric and reacts violently with water and air.[1][2][3][4][5] It should always be handled under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or glovebox.[2] Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves (e.g., neoprene or nitrile rubber), is mandatory.[2] An emergency shower and eyewash station should be readily accessible.[1]
-
-
Q2: How should I store EADC solutions?
-
Q3: What should I do in case of an EADC spill?
-
A3: In case of a small spill, it can be absorbed with an inert material like vermiculite, dry sand, or earth.[1] Do not use water or combustible materials. The absorbent material should then be placed in a suitable container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Catalyst Deactivation
-
Q4: What are the main mechanisms of EADC-based catalyst deactivation?
-
A4: The primary deactivation mechanisms include:
-
Poisoning: Irreversible binding of impurities (e.g., water, oxygen, alcohols, CO, CO2) to the active sites.[6][7][8][9][10]
-
Thermal Degradation (Sintering): Agglomeration of active metal centers at high temperatures, leading to a loss of active surface area.[11]
-
Fouling (Coking): Deposition of carbonaceous materials on the catalyst surface, blocking pores and active sites.[12]
-
-
-
Q5: Can the order of reagent addition affect catalyst activity?
-
A5: Yes, the order of addition can be critical. It is generally recommended to add the EADC co-catalyst to the solvent/monomer mixture before introducing the primary transition metal catalyst. This allows the EADC to scavenge any remaining impurities in the system, protecting the primary catalyst from immediate deactivation.
-
Catalyst Regeneration
-
Q6: Is it possible to regenerate a deactivated EADC-based catalyst?
-
A6: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism. Catalysts deactivated by fouling or reversible poisoning may be regenerated. However, severe sintering is generally irreversible.
-
-
Q7: What are the common methods for regenerating Ziegler-Natta catalysts?
-
A7: Common regeneration strategies include:
-
Thermal Treatment: Heating the deactivated catalyst in an inert atmosphere to volatilize and remove adsorbed poisons or fouling agents.[13]
-
Chemical Washing: Washing the catalyst with specific solvents to dissolve and remove poisons or deposits.
-
Oxidative Treatment: In cases of severe coking, a controlled oxidation (e.g., with dilute air) can burn off the carbon deposits, although this may require a subsequent reduction step to restore the active metal sites.
-
-
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of common poisons on Ziegler-Natta catalyst activity. The data is compiled from various studies and is intended for comparative purposes. Actual deactivation rates will vary depending on the specific catalyst system and reaction conditions.
| Poison | Concentration | Catalyst System | Activity Loss (%) | Reference |
| Water | 100 ppm (v/v) | Ru-based Olefin Metathesis | ~60% | [14] |
| Methanol | 0.1 (molar ratio to Ti) | TiCl₄/EB/MgCl₂ | High | [6] |
| Acetone | 0.1 (molar ratio to Ti) | TiCl₄/EB/MgCl₂ | Moderate | [6] |
| Ethyl Acetate | 0.1 (molar ratio to Ti) | TiCl₄/EB/MgCl₂ | Low | [6] |
| Carbon Monoxide | 0.0005 - 0.016 ppm | Ziegler-Natta | Significant | [8] |
| Carbon Dioxide | 0.55 - 12 ppm | Ziegler-Natta | Moderate | [8] |
| Oxygen | 0.5 - 20.2 ppm | Ziegler-Natta | Negligible | [8] |
| Dimethylamine | 140 ppm | Ziegler-Natta | ~20% | [15] |
| Diethylamine | 170 ppm | Ziegler-Natta | ~20% | [15] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Regeneration of a Deactivated Ziegler-Natta Catalyst
This protocol provides a general guideline for the thermal regeneration of a Ziegler-Natta catalyst that has been deactivated by volatile poisons or light fouling.
-
Catalyst Recovery: After the polymerization reaction, the solid catalyst is separated from the polymer and solvent under an inert atmosphere. This can be achieved by filtration or decantation in a glovebox.
-
Washing (Optional): The recovered catalyst may be washed with a dry, deoxygenated hydrocarbon solvent (e.g., hexane (B92381) or toluene) to remove residual polymer and soluble impurities.
-
Drying: The catalyst is dried under a high vacuum to remove any remaining solvent.
-
Thermal Treatment:
-
Place the dried, deactivated catalyst in a quartz tube furnace.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the catalyst gradually (e.g., 10°C/min) to a temperature between 150°C and 300°C under a continuous flow of the inert gas.[13] The optimal temperature will depend on the nature of the poison and the thermal stability of the catalyst.
-
Hold the catalyst at the target temperature for a period of 4 to 30 hours to allow for the volatilization of impurities.[13]
-
Cool the catalyst to room temperature under the inert gas flow.
-
-
Storage: The regenerated catalyst should be stored under a strict inert atmosphere until further use.
Protocol 2: General Procedure for Chemical Washing of a Deactivated Ziegler-Natta Catalyst
This protocol outlines a general procedure for regenerating a catalyst deactivated by soluble poisons or fouling agents. The choice of solvent is crucial and depends on the nature of the contaminant.
-
Catalyst Recovery: As described in Protocol 1, recover the solid catalyst under an inert atmosphere.
-
Solvent Selection: Choose a solvent in which the suspected poison or fouling agent is soluble, but the catalyst itself is not. The solvent must be rigorously dried and deoxygenated.
-
Washing Procedure:
-
Suspend the deactivated catalyst in the chosen solvent in a Schlenk flask or a glovebox.
-
Stir the suspension for a predetermined period (e.g., 1-2 hours) at a controlled temperature. Gentle heating may be applied to increase the solubility of the contaminants, but care must be taken not to thermally degrade the catalyst.
-
Allow the catalyst to settle and then carefully decant or filter the solvent.
-
Repeat the washing step with fresh solvent two to three times.
-
-
Final Rinse and Drying:
-
Perform a final rinse with a volatile, dry, and deoxygenated solvent (e.g., pentane (B18724) or hexane) to facilitate drying.
-
Dry the washed catalyst under a high vacuum to remove all traces of solvent.
-
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Visualizations
Caption: Deactivation pathways of an EADC-based Ziegler-Natta catalyst by common poisons.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Experimental workflows for thermal and chemical regeneration of catalysts.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. US5371053A - Process for deactivating Ziegler-Natta and metallocene catalysts - Google Patents [patents.google.com]
- 14. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Polymerization Yield with Ethylaluminum Dichloride (EADC)
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ethylaluminum dichloride (EADC) to enhance the yield of polymerization reactions. Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and data to support your research and development.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your polymerization experiments with EADC, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (EADC) in polymerization?
A1: this compound (EADC) primarily functions as a co-catalyst or activator in Ziegler-Natta polymerizations and as an initiator or co-initiator in cationic polymerizations.[1][2] Its strong Lewis acidity allows it to activate transition metal catalysts and initiate the polymerization of various monomers, leading to improved reaction rates and polymer quality.[3][4]
Q2: My polymerization yield is lower than expected. What are the common causes when using EADC?
A2: Low polymerization yield can stem from several factors:
-
Catalyst Deactivation: Impurities such as water, oxygen, alcohols, ketones, and esters can react with and deactivate the catalyst system.[5] EADC itself is highly reactive and sensitive to moisture and air.[6]
-
Incorrect EADC/Catalyst Ratio: The molar ratio of EADC to the primary catalyst (e.g., a titanium compound in Ziegler-Natta polymerization) is crucial for optimal activity. An inappropriate ratio can lead to reduced catalyst efficiency.
-
Suboptimal Temperature: Polymerization temperature significantly affects the reaction rate. Excessively high temperatures can lead to catalyst degradation, while temperatures that are too low may result in slow reaction kinetics.[7]
-
Monomer Impurities: The presence of impurities like acetylene (B1199291) in the monomer feed can poison the catalyst.[8]
Q3: I'm observing a broad molecular weight distribution in my polymer. How can I narrow it?
A3: A broad molecular weight distribution in Ziegler-Natta polymerization can be due to the presence of multiple types of active sites on the catalyst, each producing polymers of different chain lengths.[9] When using EADC, consider the following:
-
Catalyst System: The choice of the primary catalyst and the combination with EADC can influence the number and type of active sites.
-
Reaction Conditions: Temperature and monomer concentration can affect the rates of chain propagation and chain transfer reactions, which in turn influence the molecular weight distribution.
-
External Donors: In some Ziegler-Natta systems, the addition of an external electron donor can help to control the stereochemistry and narrow the molecular weight distribution by modifying the active sites.
Q4: My polymer has a lower molecular weight than desired. What adjustments can I make?
A4: Low molecular weight is often a result of premature chain termination.[10][11] To increase the molecular weight:
-
Reduce Chain Transfer Agents: Impurities or even components of the catalytic system can act as chain transfer agents. Ensure all reagents and solvents are pure and dry.
-
Optimize Temperature: Lowering the polymerization temperature can sometimes reduce the rate of chain transfer reactions relative to propagation.[12]
-
Adjust EADC Concentration: The concentration of EADC can influence chain transfer reactions. Experiment with different EADC concentrations to find the optimal balance for your system.
Q5: Are there any specific safety precautions I should take when handling EADC?
A5: Yes, EADC is a hazardous material that requires careful handling.[6]
-
Pyrophoric Nature: EADC can ignite spontaneously in the air and reacts violently with water.[6] It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosive: It can cause severe burns to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.
-
Quenching: Unused EADC must be quenched carefully. A common procedure involves slow addition to a non-reactive solvent followed by the gradual introduction of a less reactive alcohol like isopropanol (B130326) before finally adding water.
Data Presentation
The following tables summarize quantitative data on the effect of EADC as a co-catalyst in ethylene (B1197577) polymerization.
Table 1: Effect of Different Co-catalyst Mixtures Containing EADC on Ethylene Polymerization Activity.
| Co-catalyst Composition (molar ratio) | Activity (kg PE / (mol Ti * h)) |
| TEA | 150 |
| TEA/DEAC (90/10) | 130 |
| TEA/EADC (90/10) | 120 |
| TIBA | 110 |
| TIBA/DEAC (90/10) | 100 |
| TIBA/EADC (90/10) | 90 |
Data extracted and compiled from a study on the effect of co-catalyst type on Ziegler-Natta catalyzed ethylene polymerizations.[4] TEA: Triethylaluminum, TIBA: Triisobutylaluminum, DEAC: Diethylaluminum chloride.
Experimental Protocols
This section provides detailed methodologies for key polymerization experiments using this compound.
Protocol 1: Slurry Polymerization of Ethylene using a TiCl₄/MgCl₂ Catalyst and EADC Co-catalyst
This protocol describes a typical lab-scale slurry polymerization of ethylene.
Materials:
-
Catalyst: High-activity TiCl₄/MgCl₂ supported Ziegler-Natta catalyst.
-
Co-catalyst: this compound (EADC) solution in a hydrocarbon solvent (e.g., hexane).
-
Solvent: Anhydrous, deoxygenated n-heptane.[13]
-
Monomer: Polymerization-grade ethylene.
-
Chain Transfer Agent (optional): Hydrogen.
-
Quenching Agent: Isopropanol or ethanol.
Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum at an elevated temperature and then purged with high-purity nitrogen.
-
Solvent and Co-catalyst Addition: The reactor is charged with n-heptane. The desired amount of EADC solution is then injected into the reactor.
-
Pressurization and Temperature Control: The reactor is pressurized with ethylene to the desired operating pressure and the temperature is stabilized.
-
Catalyst Injection: The solid TiCl₄/MgCl₂ catalyst, suspended in a small amount of n-heptane, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time, with ethylene fed on demand to maintain a constant pressure. The reactor temperature is controlled via a cooling jacket.
-
Termination: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting a quenching agent like isopropanol.
-
Polymer Recovery: The polymer slurry is discharged from the reactor. The polymer is then filtered, washed with fresh solvent to remove any residual catalyst, and dried in a vacuum oven.
Protocol 2: Cationic Polymerization of Isobutylene (B52900) using EADC
This protocol outlines a general procedure for the cationic polymerization of isobutylene.
Materials:
-
Initiator/Co-initiator: this compound (EADC) solution.
-
Monomer: High-purity isobutylene.
-
Solvent: Anhydrous, deoxygenated dichloromethane (B109758) or hexane.
-
Quenching Agent: Methanol or water.
Procedure:
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Solvent and Monomer Addition: The reactor is cooled to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath). The solvent is added, followed by the condensation of a known amount of isobutylene gas.
-
Initiation: A pre-determined amount of the EADC solution is slowly added to the vigorously stirred monomer solution to initiate the polymerization. The reaction is often very rapid.
-
Polymerization: The reaction mixture is stirred for the specified duration at the set temperature.
-
Termination: The polymerization is terminated by the rapid addition of a quenching agent, such as pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Mandatory Visualization
Diagram 1: Ziegler-Natta Polymerization Workflow
Caption: A typical workflow for Ziegler-Natta polymerization of ethylene using EADC as a co-catalyst.
Diagram 2: Logical Relationship in Catalyst Activation and Deactivation
Caption: The central role of EADC in catalyst activation and potential deactivation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. A theoretical study of the mechanism of cationic polymerization of isobutylene catalysed by EtAlCl2/t-BuCl with bis(2-chloroethyl)ether in hexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nouryon.com [nouryon.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 11. researchgate.net [researchgate.net]
- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in Ethylaluminum dichloride reactions
Technical Support Center: Ethylaluminum Dichloride (EADC) Reactions
Welcome to the technical support center for this compound (EADC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My EADC-catalyzed reaction is showing low or no conversion. What are the primary factors I should investigate?
A1: Low conversion in EADC-catalyzed reactions typically stems from one or more of the following factors:
-
Moisture or Protic Impurities: EADC is extremely sensitive to moisture and other protic impurities (e.g., alcohols, water in solvents or on glassware). These will rapidly deactivate the catalyst.[1]
-
Catalyst Quality: The purity and activity of the EADC itself are critical. Ensure you are using a fresh or properly stored batch.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. Suboptimal temperatures can lead to slow reaction rates or decomposition.[2]
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates and the overall reaction rate.[2]
-
Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or lead to unwanted side reactions.
Q2: How can I ensure my reaction conditions are sufficiently anhydrous for an EADC-catalyzed reaction?
A2: To maintain anhydrous conditions, the following precautions are essential:
-
Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Solvents and Reagents: Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Ensure all other reagents are also free from water.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.
Q3: What is the role of temperature in EADC-catalyzed reactions, and how can I optimize it?
A3: Temperature is a critical parameter that affects both the reaction rate and selectivity. Generally, increasing the temperature can increase the reaction rate, but it may also lead to the formation of byproducts or decomposition of the product. It is advisable to start with conditions reported in the literature for similar substrates and then systematically screen a range of temperatures to find the optimal balance for your specific reaction.
Q4: Can the order of reagent addition affect the outcome of my EADC reaction?
A4: Yes, the order of addition can be crucial. For example, in Friedel-Crafts reactions, pre-complexing the EADC with the acylating or alkylating agent before adding the aromatic substrate can be beneficial. It is recommended to consult literature precedents for your specific reaction type.
Q5: My reaction is complete, but I'm experiencing significant product loss during the workup. What are some common pitfalls?
A5: Product loss during workup of EADC reactions can often be attributed to:
-
Improper Quenching: The quenching of reactive organoaluminum species is highly exothermic and must be done carefully at low temperatures (e.g., 0°C or below) by slowly adding a quenching agent like a dilute acid or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult. Using brine (saturated NaCl solution) can help to break emulsions.
-
Product Solubility: Your product may have some solubility in the aqueous layer. Performing multiple extractions with smaller volumes of organic solvent can improve recovery.
-
Product Instability: The product may be sensitive to the acidic or basic conditions of the workup. Neutralizing washes may be necessary.
Troubleshooting Guides
Guide 1: Low Conversion Rate
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your EADC-catalyzed reactions.
Troubleshooting Workflow for Low Conversion Rate
Caption: A logical workflow for troubleshooting low reaction conversion.
Data on Reaction Parameter Optimization
The following tables provide representative data on how common reaction parameters can influence the conversion rate in EADC-catalyzed reactions. The actual values will vary depending on the specific substrates and reaction type.
Table 1: Effect of Temperature on Conversion Rate
| Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| 0 | 24 | 25 |
| 25 (Room Temp) | 12 | 60 |
| 50 | 6 | 85 |
| 80 | 4 | 70 (decomposition observed) |
Table 2: Effect of Solvent Polarity on Conversion Rate
| Solvent | Dielectric Constant | Conversion Rate (%) |
| Hexane | 1.9 | 45 |
| Toluene | 2.4 | 65 |
| Dichloromethane | 9.1 | 80 |
| Acetonitrile | 37.5 | 30 (catalyst deactivation) |
Table 3: Effect of Substrate:Catalyst Ratio on Conversion Rate
| Substrate:EADC Ratio | Reaction Time (h) | Conversion Rate (%) |
| 100:1 | 12 | 30 |
| 50:1 | 12 | 55 |
| 20:1 | 12 | 85 |
| 10:1 | 12 | 90 |
Experimental Protocols
Protocol 1: General Procedure for a Friedel-Crafts Acylation using EADC
This protocol outlines a general procedure for the acylation of an aromatic substrate.
Experimental Workflow for Friedel-Crafts Acylation
Caption: A general experimental workflow for an EADC-catalyzed Friedel-Crafts acylation.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Preparation: In the flask, place the anhydrous solvent (e.g., dichloromethane). Cool the flask to 0°C in an ice bath.
-
Catalyst and Acylating Agent Addition: Add the this compound solution (typically 1.0-1.2 equivalents) to the solvent via syringe. Slowly add the acyl chloride (1.0 equivalent) to the stirred solution.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[3]
Signaling Pathways and Mechanisms
Mechanism of EADC in Friedel-Crafts Acylation
The following diagram illustrates the key steps in the mechanism of a Friedel-Crafts acylation reaction catalyzed by this compound.
Friedel-Crafts Acylation Mechanism with EADC
Caption: Mechanism of EADC-catalyzed Friedel-Crafts Acylation.
The reaction is initiated by the coordination of the Lewis acid, EADC, to the carbonyl oxygen of the acyl chloride. This polarization facilitates the departure of the chloride to form a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base (such as the chloroaluminate complex) removes a proton from the ring, restoring aromaticity and yielding the aryl ketone product. The catalyst is regenerated in the process, although in practice, it often forms a complex with the product ketone.
References
Technical Support Center: Safe Disposal of Ethylaluminum Dichloride (EADC) Waste and Residues
This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of Ethylaluminum dichloride (EADC) waste and residues in a laboratory setting. Researchers, scientists, and drug development professionals should review this information thoroughly before handling and disposing of EADC.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound (EADC)?
A1: EADC is a highly hazardous material with several primary risks:
-
Pyrophoric: It can ignite spontaneously upon contact with air.[1][2][3]
-
Water-Reactive: It reacts violently with water and moisture, releasing flammable ethane (B1197151) gas and corrosive hydrogen chloride fumes.[1][2][3]
-
Corrosive: EADC causes severe burns to the skin and eyes.[2][4]
-
Reactive with other substances: It is incompatible with strong oxidizing agents, acids, bases, alcohols, and carbon dioxide.[3]
Q2: What personal protective equipment (PPE) is required when handling EADC?
A2: Appropriate PPE is crucial for safety. This includes:
-
Fire-retardant lab coat.
-
Chemically resistant gloves (consult manufacturer's compatibility data).
-
Ensure a safety shower and eyewash station are immediately accessible.[5]
Q3: How should I store EADC and its waste before disposal?
A3: Store EADC and any waste containing it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, properly labeled container.[6] Keep it in a cool, dry place away from heat sources, ignition sources, and incompatible materials.[4][6]
Q4: Can I dispose of EADC waste down the drain?
A4: Absolutely not. EADC reacts violently with water.[1][2] Disposing of it down the drain can lead to fire, explosion, and the release of flammable and corrosive gases. All EADC waste must be neutralized before disposal as hazardous waste.[4][7]
Q5: What should I do in case of an EADC spill?
A5: For a small spill, immediately smother the material with a dry, inert powder like powdered lime (calcium oxide), dry sand, or soda ash.[3][4] Do NOT use water, foam, or carbon dioxide extinguishers.[3] Evacuate the area and, if the spill is significant or there is a fire, contact your institution's emergency response team.
Troubleshooting Guide for EADC Waste Disposal
This section provides a step-by-step protocol for the safe quenching (neutralization) of EADC waste and residues in a laboratory setting.
Issue: You have residual EADC in a reaction flask or as waste from a synthesis.
Solution: Follow the detailed quenching protocol below. This procedure must be performed in a fume hood under an inert atmosphere.
Experimental Protocol: Quenching of EADC Waste
Objective: To safely neutralize pyrophoric EADC residues to form non-pyrophoric compounds that can be disposed of as hazardous waste.
Materials:
-
EADC waste or residue in a suitable reaction flask.
-
Anhydrous inert solvent (e.g., heptane (B126788), toluene, or hexane).
-
Quenching agent 1: Isopropanol (B130326).
-
Quenching agent 2: Methanol (B129727).
-
Quenching agent 3: Water.
-
Stir plate and stir bar.
-
Cooling bath (ice/water or dry ice/acetone).
-
Inert gas source (nitrogen or argon) with a bubbler.
-
Syringes and needles for liquid transfer.
Procedure:
-
Preparation (under inert atmosphere):
-
Ensure the flask containing the EADC waste is under a positive pressure of an inert gas.
-
Dilute the EADC waste by adding an anhydrous inert solvent (e.g., heptane or toluene). Aim for a concentration of approximately 5-10% EADC. This helps to dissipate heat during quenching.[4]
-
Place the flask in a cooling bath and cool to 0 °C (ice/water bath). For larger quantities or neat EADC, a dry ice/acetone bath (-78 °C) is recommended for better temperature control.[8]
-
-
Initial Quenching (Isopropanol):
-
Slowly add isopropanol dropwise to the cooled, stirred EADC solution.[4] Expect gas evolution and a potential exotherm.
-
Maintain the temperature of the reaction mixture below 25 °C. If the temperature rises significantly, pause the addition until it cools down.
-
Continue adding isopropanol until gas evolution ceases or significantly subsides.
-
-
Secondary Quenching (Methanol):
-
After the initial reaction with isopropanol is complete, slowly add methanol dropwise.[4] Methanol is more reactive than isopropanol and will quench any remaining, more reactive species.
-
Again, monitor the temperature and control the addition rate to prevent an excessive exotherm.
-
-
Final Quenching (Water):
-
Once the reaction with methanol is complete, very slowly add water dropwise.[4] This final step ensures all reactive aluminum species are fully hydrolyzed. Be extremely cautious during this step as pockets of unreacted EADC can react violently with water.
-
Continue adding water until no further reaction is observed.
-
-
Neutralization and Waste Disposal:
-
Allow the mixture to warm to room temperature.
-
The resulting mixture, typically a slurry of aluminum salts in solvent, should be neutralized to a pH between 6 and 8 with a dilute acid (e.g., 1M HCl) or base if necessary.
-
The final, neutralized mixture should be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[4]
-
| Parameter | Recommendation | Rationale |
| Initial EADC Concentration | < 10% in inert solvent | Heat dissipation, better reaction control |
| Quenching Temperature | 0 °C to -78 °C | Control exothermic reaction, prevent solvent boiling |
| Quenching Agent Order | 1. Isopropanol2. Methanol3. Water | Gradual increase in reactivity for safer quenching[4][8] |
| Addition Rate | Dropwise with vigorous stirring | Prevents localized heat and pressure buildup |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the safe disposal of EADC waste.
References
- 1. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on Ethylaluminum dichloride reactivity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reactivity of Ethylaluminum dichloride (EADC). Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving EADC, with a focus on solvent-related causes and solutions.
| Problem | Possible Solvent-Related Cause | Suggested Solution |
| Low or No Reaction Yield | Inadequate Solubility: One or more reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.[1][2] | Select a solvent in which all reactants and the EADC catalyst show good solubility. Common choices for EADC include non-polar aliphatic (e.g., hexanes, heptane) and aromatic (e.g., toluene) hydrocarbons.[3] For more polar substrates, chlorinated solvents like dichloromethane (B109758) (DCM) may be required. |
| Solvent Reactivity: The solvent may be reacting with EADC. Protic solvents (e.g., alcohols, water) and some polar aprotic solvents with carbonyl groups (e.g., acetone) will react with and consume the EADC.[1][2] | Ensure the solvent is aprotic and non-reactive towards EADC. Rigorously dry all solvents and reagents prior to use, as EADC reacts violently with water.[3][4] | |
| Poor Catalyst Activity: The solvent may be a strongly coordinating ligand (e.g., THF, ethers, amines), which can bind to the aluminum center and reduce its Lewis acidity, thereby lowering its catalytic activity. | For reactions requiring high Lewis acidity, switch to a non-coordinating solvent such as hexanes, toluene (B28343), or dichloromethane.[5] If a coordinating solvent is necessary for solubility, consider using a larger excess of EADC. | |
| Poor Diastereo- or Regioselectivity | Solvent-Mediated Transition State: The solvent can influence the energy and geometry of the reaction's transition state, impacting selectivity.[6] | Screen a range of solvents with varying polarities and coordinating abilities. For example, a Diels-Alder reaction's selectivity can differ significantly between toluene and dichloromethane. Lewis acid-promoted reactions have shown reversals in diastereoselectivity compared to thermal conditions.[5] |
| Formation of Unwanted Byproducts | Side Reactions with Solvent: The solvent itself may participate in side reactions. For example, some chlorinated solvents can undergo reactions under strong Lewis acidic conditions. | Review the literature for solvent compatibility with your specific reaction type and conditions. If byproducts are observed, consider switching to a more inert solvent like a saturated hydrocarbon. |
| Reaction is Uncontrollable or Exothermic | Concentration Effects: A solvent with a low boiling point may not adequately dissipate heat, leading to an uncontrolled exotherm, especially for highly concentrated reactions. | Choose a solvent with a higher boiling point to allow for better temperature control, or run the reaction at a lower concentration. Ensure the reaction is conducted with appropriate cooling. |
| Difficulty with Product Isolation/Workup | Solvent Properties: The solvent's boiling point may be too high, making it difficult to remove under vacuum. The product may also be highly soluble in the reaction solvent, complicating extraction or precipitation.[2] | If the product is expected to be a solid, choose a solvent in which it is poorly soluble upon cooling to facilitate isolation by filtration. For extractions, select a solvent that is immiscible with the wash solution (e.g., DCM for aqueous washes).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in a reaction catalyzed by this compound (EADC)?
A1: The solvent in an EADC-catalyzed reaction serves multiple critical functions. Primarily, it dissolves the reactants and the catalyst, allowing them to interact in the liquid phase.[7] The solvent's properties, such as polarity and coordinating ability, can also stabilize intermediates and transition states, which can significantly influence the reaction rate, yield, and selectivity.[6][8][9]
Q2: How does the choice between a coordinating and a non-coordinating solvent affect EADC's reactivity?
A2: this compound is a strong Lewis acid. In non-coordinating solvents like hexanes or toluene, it exists primarily as a dimer, maintaining high Lewis acidity. When a coordinating (Lewis basic) solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is used, the solvent molecules can bind to the aluminum center. This forms a monomeric EADC-solvent adduct, which reduces the effective Lewis acidity of the catalyst. This can be beneficial for reactions that require a milder catalyst but detrimental for those needing strong Lewis acid activation.
Q3: Why are hydrocarbon solvents like hexanes and toluene commonly used for EADC reactions?
A3: EADC is frequently supplied as a solution in hydrocarbon solvents like hexanes.[5] These solvents are used because they are non-coordinating and aprotic, meaning they do not react with or deactivate the highly reactive EADC.[3] They are also effective at solubilizing EADC and many common organic substrates.
Q4: Can I use chlorinated solvents like dichloromethane (DCM) with EADC?
A4: Yes, dichloromethane is often a suitable solvent for EADC-catalyzed reactions, particularly when higher polarity is needed to dissolve the substrates.[5] Like hydrocarbon solvents, DCM is aprotic and poorly coordinating. However, it is crucial to use high-purity, dry DCM, as impurities or stabilizers could potentially interact with the EADC.
Q5: What are the critical safety precautions regarding EADC and solvents?
A5: EADC is pyrophoric, meaning it can ignite spontaneously on contact with air.[3][4] It also reacts violently with water and other protic sources, releasing flammable ethane (B1197151) and corrosive hydrogen chloride gas.[10][11] Therefore, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried before use. Always wear appropriate personal protective equipment (PPE), including fire-resistant clothing, safety glasses, and gloves.[3]
Q6: How should I choose an initial solvent for screening a new EADC-catalyzed reaction?
A6: A good starting point is to review the literature for similar transformations. If no direct analog exists, begin screening with a common, non-coordinating solvent like hexanes, toluene, or dichloromethane.[5][12] The choice depends on the solubility of your specific substrates. It is often beneficial to test a small set of solvents with varying properties to quickly determine the optimal balance of reactivity, selectivity, and yield for your system.[13]
Experimental Protocol Example: Lewis Acid-Promoted [2+2] Cycloaddition
This protocol, adapted from a published procedure, illustrates a reaction where EADC is used as a Lewis acid catalyst and highlights the critical handling steps.[5]
Reaction: Diphenylketene and Cyclopentene [2+2] Cycloaddition
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar is fitted with a rubber septum and a Schlenk line for nitrogen inlet/outlet.
-
Reagent Addition: The flask is charged with diphenylacetyl chloride (1.0 equiv). The flask is evacuated and backfilled with nitrogen three times.
-
Solvent and Base: Dry dichloromethane (DCM) is added via syringe, followed by triethylamine (B128534) (1.02 equiv). The mixture is stirred at room temperature for 30 minutes to generate the ketene (B1206846) in situ.
-
Cooling and Substrate Addition: The flask is cooled to -78 °C in a dry ice/acetone bath. Cyclopentene (2.1 equiv) is added via syringe.
-
Catalyst Preparation and Addition: In a separate, oven-dried addition funnel, a solution of This compound (1.0 M in hexanes, 2.51 equiv) is added via syringe under a nitrogen atmosphere.
-
Reaction Execution: The EADC solution is added dropwise to the reaction flask over 50 minutes, maintaining the temperature at -78 °C. The reaction is stirred for an additional hour at this temperature. Note: Excess EADC is often necessary to overcome product inhibition.[5]
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of triethylamine, followed by deionized water. This must be done slowly to control the exothermic reaction.[5]
-
Workup and Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, washed with HCl and NaOH solutions, dried over sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of EADC and solvent selection.
Caption: Troubleshooting workflow for common EADC reaction issues.
Caption: Experimental workflow for selecting an optimal solvent.
Caption: Influence of solvent on EADC aggregation and Lewis acidity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. nouryon.com [nouryon.com]
- 4. ETHYL ALUMINUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resources for Reaction Screening and Optimization | Catalysis and Separations Core [csc.yale.edu]
Validation & Comparative
A Comparative Guide: Ethylaluminum Dichloride (EADC) vs. Diethylaluminum Chloride (DEAC) in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of olefin polymerization, particularly through Ziegler-Natta catalysis, the choice of cocatalyst is a critical determinant of catalyst activity, polymer properties, and overall process efficiency. Among the family of organoaluminum compounds, ethylaluminum dichloride (EADC) and diethylaluminum chloride (DEAC) are frequently employed. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst system design and optimization.
Executive Summary
This compound (EADC) and diethylaluminum chloride (DEAC) are both utilized as cocatalysts in conjunction with transition metal compounds (e.g., titanium chlorides) to initiate and control the polymerization of olefins like ethylene (B1197577) and propylene (B89431). Their primary roles include the alkylation and reduction of the transition metal center to generate the active catalytic species.
The fundamental difference between EADC (EtAlCl₂) and DEAC (Et₂AlCl) lies in their Lewis acidity and alkylating ability, which stem from the number of electron-withdrawing chlorine atoms attached to the aluminum center. EADC, with two chlorine atoms, is a stronger Lewis acid than DEAC, which has only one. This distinction has a profound impact on their interaction with the catalyst, the nature of the active sites formed, and consequently, the polymerization kinetics and the microstructure of the resulting polymer.
Performance Comparison in Ethylene Polymerization
Experimental studies have shown that the choice between EADC and DEAC, often used in combination with other alkylaluminum compounds like triethylaluminum (B1256330) (TEA), can influence the catalytic activity and the kinetic profile of ethylene polymerization.
Table 1: Comparison of Catalytic Activity in Ethylene Polymerization with Mixed Cocatalyst Systems [1][2]
| Cocatalyst System (Molar Ratio) | Activity (kg polymer/g cat.h) | Kinetic Profile |
| TEA (100%) | 4.25 | Build-up |
| TEA/DEAC (90/10) | 3.42 | Build-up |
| TEA/DEAC (85/15) | 3.25 | Build-up |
| TEA/DEAC (80/20) | 3.00 | Build-up |
| TEA/EADC (90/10) | Not specified | Build-up |
| TEA/EADC (85/15) | Not specified | Build-up |
| TEA/EADC (80/20) | Not specified | Build-up |
| TIBA/DEAC | Not specified | Decay-type |
| TIBA/EADC | Not specified | Decay-type |
Data extracted from studies using a commercial Ziegler-Natta catalyst under consistent polymerization conditions.[1]
As indicated in Table 1, when used as additives to TEA, both DEAC and EADC-containing systems exhibit a "build-up" kinetic profile, where the rate of polymerization increases initially before reaching a steady state.[1][2] In contrast, when combined with triisobutylaluminum (B85569) (TIBA), both DEAC and EADC lead to a "decay-type" kinetic curve.[1] While the specific activity values for EADC mixtures were not detailed in the available literature, the general trend suggests that the addition of these chlorinated aluminum alkyls can modulate the activity of the primary cocatalyst.
Performance Comparison in Propylene Polymerization
In propylene polymerization, the choice of cocatalyst is particularly critical as it significantly influences the stereoregularity (isotacticity) of the resulting polypropylene (B1209903), which in turn dictates its mechanical and thermal properties.
While direct comparative data for EADC and DEAC as sole cocatalysts in propylene polymerization is limited in the reviewed literature, the differing Lewis acidities suggest distinct impacts on the catalyst's active sites. Stronger Lewis acids like EADC are known to influence the stereoselectivity of Ziegler-Natta catalysts. It is generally observed that the Lewis acidity of the cocatalyst can affect the distribution of active sites, thereby influencing the isotacticity of the polypropylene produced.
Mechanistic Insights: Activation of the Ziegler-Natta Catalyst
The activation of the Ziegler-Natta catalyst by an organoaluminum cocatalyst is a multi-step process involving the formation of an active site capable of initiating and propagating the polymer chain. The differing characteristics of EADC and DEAC lead to variations in this activation pathway.
General Activation Pathway
The fundamental steps in the activation of a titanium-based Ziegler-Natta catalyst (e.g., TiCl₄ on a MgCl₂ support) by an aluminum alkyl (AlRₓClᵧ) are:
-
Alkylation: The aluminum alkyl transfers an ethyl group to the titanium center, replacing a chlorine atom.
-
Reduction: The titanium center is reduced from a higher oxidation state (e.g., Ti⁴⁺) to a lower, catalytically active state (typically Ti³⁺).
-
Formation of the Active Site: This process results in the formation of a titanium-carbon bond, which is the initiation point for monomer insertion and polymer chain growth.
Influence of EADC vs. DEAC on the Activation Mechanism
The higher Lewis acidity of EADC can lead to a more complex interaction with the catalyst surface and the formation of different types of active sites compared to the less acidic DEAC.
-
EADC: Due to its strong electrophilic character, EADC can interact more strongly with the electron-rich sites on the MgCl₂ support and the titanium centers. This can potentially lead to a higher degree of catalyst activation but may also contribute to catalyst deactivation pathways through over-reduction or formation of inactive species.
-
DEAC: Being a weaker Lewis acid, DEAC's interaction with the catalyst is less aggressive. This may result in a different distribution of active sites with potentially higher stability, albeit possibly with a lower initial activity compared to systems activated by stronger Lewis acids.
Experimental Protocols
The following is a generalized experimental protocol for ethylene polymerization, which can be adapted for comparative studies of EADC and DEAC.
Ethylene Polymerization Protocol
Materials:
-
Ziegler-Natta catalyst (e.g., commercial TiCl₄/MgCl₂ based)
-
Cocatalyst: this compound (EADC) or Diethylaluminum chloride (DEAC), typically as a solution in a hydrocarbon solvent.
-
Triethylaluminum (TEA) or Triisobutylaluminum (TIBA) as a primary cocatalyst/scavenger.
-
Solvent: High-purity, dry n-hexane or other suitable hydrocarbon.
-
Ethylene gas (polymerization grade).
-
Hydrogen gas (for molecular weight control).
-
Nitrogen or Argon (for inert atmosphere).
Experimental Workflow:
Procedure: [1]
-
Reactor Preparation: A suitable polymerization reactor is thoroughly dried and purged with an inert gas (nitrogen or argon) at an elevated temperature (e.g., 115°C) for at least one hour to remove any traces of moisture and oxygen.
-
Solvent and Scavenger Addition: The reactor is cooled to the desired temperature, and the polymerization solvent (e.g., 650 mL of n-hexane) is introduced. A scavenger, typically a small amount of an aluminum alkyl like TEA, is often added to react with any remaining impurities.
-
Pressurization and Temperature Control: The reactor is brought to the desired polymerization temperature (e.g., 80°C) and pressurized with hydrogen (e.g., 3 bar) for molecular weight control, followed by ethylene to the desired partial pressure (e.g., 5 bar).
-
Catalyst and Cocatalyst Injection: The cocatalyst mixture (e.g., TEA/DEAC or TEA/EADC at a specific molar ratio, with a total Al/Ti molar ratio of 200) is injected into the reactor, followed by the Ziegler-Natta catalyst slurry.
-
Polymerization: The polymerization is allowed to proceed for a set duration (e.g., 2 hours) while maintaining constant temperature and pressure by continuously feeding ethylene.
-
Termination and Product Recovery: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified alcohol). The polymer is then collected, washed, and dried to a constant weight.
Conclusion
The choice between this compound and diethylaluminum chloride as cocatalysts in Ziegler-Natta polymerization presents a trade-off between activity, stability, and the resulting polymer properties. EADC, being a stronger Lewis acid, can lead to higher initial catalytic activity but also carries a greater risk of catalyst deactivation. DEAC, with its milder Lewis acidity, may offer more stable active sites, potentially leading to better control over the polymerization process.
The selection of the appropriate cocatalyst, or a combination thereof, should be guided by the specific requirements of the desired polymer (e.g., molecular weight, molecular weight distribution, and stereoregularity) and the overall process economics. Further research involving direct comparative studies, particularly in propylene polymerization, would provide a more comprehensive understanding of the distinct roles of EADC and DEAC and enable more precise tuning of catalyst systems for the production of tailored polyolefins.
References
Performance of Ethylaluminum dichloride against other Lewis acids (TiCl4, SnCl4) in Diels-Alder reactions.
A Comparative Guide to Lewis Acids in Diels-Alder Reactions: Ethylaluminum Dichloride vs. TiCl₄ and SnCl₄
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate Lewis acid catalyst is paramount for controlling the stereochemical outcome of the Diels-Alder reaction. This guide provides an objective comparison of the performance of this compound (EtAlCl₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) in promoting this crucial cycloaddition, supported by experimental data.
Performance Comparison in a Chiral System
The diastereoselectivity of a Diels-Alder reaction is a critical measure of a Lewis acid's efficacy in directing the stereochemical outcome. A study by Huang, Sonnet, and Dalton provides a direct comparison of EtAlCl₂, TiCl₄, and SnCl₄ in the reaction of (R)-(−)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate with cyclopentadiene (B3395910). The results, summarized in the table below, highlight a significant divergence in the diastereomeric ratio of the endo adducts formed.
| Lewis Acid Catalyst | Diastereomeric Ratio (α-si-face : α-re-face) | Predominant Adduct |
| EtAlCl₂ | 98 : 2 | α-si-face addition product |
| TiCl₄ | >99 : <1 | α-si-face addition product |
| SnCl₄ | >99 : <1 | α-si-face addition product |
Table 1: Comparison of Diastereoselectivity in the Diels-Alder Reaction between (R)-(−)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate and cyclopentadiene. Data sourced from Huang, Y., Sonnet, P. E., & Dalton, D. R. (2001). Diastereoselective Diels-Alder reactions. The role of the catalyst. 2. ARKIVOC, 2001(6), 70-76.[1]
The data unequivocally demonstrates that for this specific chiral dienophile, EtAlCl₂, TiCl₄, and SnCl₄ all strongly favor the formation of the α-si-face addition product. Notably, TiCl₄ and SnCl₄ exhibit almost complete stereocontrol, with the diastereomeric ratio exceeding 99:1.[1] this compound also provides excellent selectivity at a 98:2 ratio.[1] This profound stereochemical control is attributed to the ability of these Lewis acids to form a chelated complex with both the nitrogen atom of the oxazoline (B21484) ring and the carbonyl oxygen of the ester group on the dienophile.[1] This chelation effectively blocks the α-re-face of the dienophile, directing the approach of the diene (cyclopentadiene) to the α-si-face.
Experimental Protocols
A detailed methodology for the key experiments cited is provided below.
General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction:
To a solution of the dienophile, (R)-(−)-methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate (1.0 equivalent), in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), is added the Lewis acid (EtAlCl₂, TiCl₄, or SnCl₄, 1.0 equivalent) dropwise. The resulting mixture is stirred at this temperature for 30 minutes. Freshly cracked cyclopentadiene (an excess, typically 3-5 equivalents) is then added. The reaction mixture is allowed to slowly warm to room temperature and stirred for a total of 24 hours.[1]
Quenching and Workup:
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water at 0 °C. The mixture is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Analysis:
The diastereomeric ratio of the products is determined by high-performance liquid chromatography (HPLC) analysis of the crude product mixture.[1] The structure of the major product can be confirmed by techniques such as X-ray crystallography.[1]
Visualizing the Process and Logic
To better understand the experimental workflow and the underlying principles of Lewis acid catalysis in Diels-Alder reactions, the following diagrams are provided.
The catalytic cycle begins with the coordination of the Lewis acid to the dienophile. This activation step is crucial for enhancing the reactivity and controlling the stereoselectivity of the reaction.
References
A Comparative Guide to Organoaluminum Catalysts: Activity and Selectivity in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Organoaluminum compounds have emerged as versatile and powerful catalysts in organic synthesis, offering unique reactivity and selectivity profiles. Their utility spans a wide range of transformations, from polymerization reactions to the formation of complex stereocenters. This guide provides an objective comparison of the activity and selectivity of various organoaluminum catalysts in three key reaction classes: Meerwein-Ponndorf-Verley (MPV) reduction, Diels-Alder reactions, and conjugate additions. The information presented is supported by experimental data to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst and a sacrificial alcohol, typically isopropanol (B130326).[1][2][3][4][5][6] This reaction is valued for its mild conditions and high chemoselectivity, leaving other reducible functional groups such as esters, nitro groups, and carbon-carbon multiple bonds intact.[3][4]
Catalyst Activity and Selectivity
The catalytic activity of organoaluminum compounds in the MPV reduction is influenced by the steric and electronic properties of the aluminum alkoxide. While traditional catalysts like aluminum triisopropoxide are effective, their catalytic activity can be limited by their tendency to aggregate.[2] More recently, the use of bulky ligands has been shown to generate monomeric aluminum alkoxides with significantly enhanced catalytic activity.
For instance, a comparative study on the reduction of 2-methylcyclohexanone (B44802) demonstrated a high degree of stereoselectivity, favoring the formation of the trans isomer. When chiral hydride sources are employed, high enantioselectivity can also be achieved in the reduction of prochiral ketones.[7]
Table 1: Comparison of Organoaluminum Catalysts in the MPV Reduction of 2-Chloroacetophenone
| Catalyst/Hydride Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Aluminum Alkoxide with (R)-(+)-sec-o-bromophenethyl alcohol | - | 82 | [5] |
| Simple Aluminum Precatalyst with Chiral Hydride Source | 50-99 | 68-80 | [7] |
Data compiled from cited literature. Conditions may vary between studies.
Experimental Protocol: Catalytic MPV Reduction of a Ketone
The following is a general procedure for the MPV reduction of a ketone using a simple aluminum precatalyst.
Materials:
-
Ketone substrate
-
Anhydrous isopropanol
-
Alkylaluminum reagent (e.g., trimethylaluminum)
-
Anhydrous toluene (B28343)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the alkylaluminum reagent in anhydrous toluene is prepared under an inert atmosphere.
-
The ketone substrate, dissolved in anhydrous toluene, is added to the reaction mixture.
-
Anhydrous isopropanol is then added as the hydride source.
-
The reaction is stirred at room temperature and monitored by TLC or GC for completion.
-
Upon completion, the reaction is quenched by the slow addition of a dilute acid solution.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Reaction Mechanism
The MPV reduction proceeds through a six-membered cyclic transition state involving the coordination of the carbonyl oxygen to the aluminum center. This is followed by an intramolecular hydride transfer from the isopropoxide ligand to the carbonyl carbon.[1][2][3][5]
Caption: Mechanism of the Meerwein-Ponndorf-Verley Reduction.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings.[8] Organoaluminum Lewis acids are effective catalysts for this reaction, enhancing both its rate and selectivity by coordinating to the dienophile.[9]
Catalyst Activity and Selectivity
Chiral organoaluminum catalysts have been successfully employed to induce high enantioselectivity in Diels-Alder reactions. The choice of the chiral ligand is crucial in creating a chiral environment around the dienophile, thereby directing the approach of the diene.
For example, chiral dialkoxyaluminum catalysts prepared from diols and ethylaluminum dichloride have shown to be effective.[9] A catalyst derived from (R)-(+)-3,3'-bis-(triphenylsilyl)-1,1'-bi-2-naphthol and trimethylaluminum (B3029685) has been used for the asymmetric Diels-Alder reaction of cyclopentadiene (B3395910) and methyl acrylate, affording the endo adduct with good enantioselectivity.[9]
Table 2: Comparison of Chiral Organoaluminum Catalysts in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Chiral Ligand | Dienophile | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| (R)-(+)-3,3'-bis(triphenylsilyl)-1,1'-bi-2-naphthol | Methyl Acrylate | 82 | 96:4 | 67 | [9] |
| Vaulted 3,3'-biphenanthrol | Methacrolein | - | - | up to 97.8 | [9] |
Data compiled from cited literature. Conditions may vary between studies.
Experimental Protocol: Asymmetric Diels-Alder Reaction
The following is a general procedure for a chiral organoaluminum-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., methyl acrylate)
-
Chiral diol ligand
-
Trialkylaluminum reagent (e.g., trimethylaluminum)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
The chiral diol is dissolved in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
The trialkylaluminum reagent is added dropwise at a low temperature (e.g., -78 °C).
-
The mixture is stirred to allow for the formation of the chiral catalyst.
-
The dienophile is then added to the catalyst solution.
-
The diene is added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored for completion.
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
The mixture is warmed to room temperature, and the layers are separated.
-
The aqueous layer is extracted with the solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The product is purified by chromatography to determine the yield and diastereomeric/enantiomeric excess.
Reaction Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single, cyclic transition state.[8][10][11] The organoaluminum Lewis acid catalyst coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction. In an asymmetric reaction, the chiral ligands on the aluminum create a stereochemically defined pocket that directs the facial selectivity of the diene's approach.
Caption: Asymmetric Diels-Alder reaction workflow.
Conjugate Addition
The conjugate addition of organoaluminum reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While organoaluminum reagents can add directly, their reactivity and selectivity are often enhanced by the use of a co-catalyst, typically a copper salt.
Catalyst Activity and Selectivity
In copper-catalyzed asymmetric conjugate additions, triorganoaluminum reagents have been employed as effective nucleophiles. The enantioselectivity of these reactions is primarily controlled by the chiral ligand coordinated to the copper center. However, the nature of the organoaluminum reagent can also influence the outcome of the reaction.
While direct comparative studies focusing solely on the variation of the organoaluminum component are less common, the choice of the alkyl group on aluminum can affect the rate and efficiency of the transmetalation to the copper catalyst.
Table 3: Copper-Catalyzed Asymmetric Conjugate Addition with Trialkylaluminum Reagents
| Substrate | Organoaluminum Reagent | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Cyclohexenone | Trimethylaluminum | Josiphos | - | - | [12] |
| Acyclic Dienoate | Triethylaluminum | Phosphine (B1218219) | up to 83 | up to 99 | [12] |
This table illustrates the use of organoaluminum reagents in copper-catalyzed conjugate additions. The primary source of asymmetry is the chiral ligand on the copper catalyst.
Experimental Protocol: Copper-Catalyzed Conjugate Addition with an Organoaluminum Reagent
The following is a general procedure for the copper-catalyzed asymmetric conjugate addition of a trialkylaluminum reagent.
Materials:
-
α,β-Unsaturated carbonyl compound
-
Copper(I) or Copper(II) salt (e.g., Cu(OTf)₂)
-
Chiral phosphine or phosphoramidite (B1245037) ligand
-
Trialkylaluminum reagent
-
Anhydrous solvent (e.g., THF or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
The copper salt and the chiral ligand are dissolved in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
The mixture is stirred to form the chiral copper catalyst complex.
-
The α,β-unsaturated carbonyl compound is added to the catalyst solution.
-
The reaction mixture is cooled to the desired temperature.
-
The trialkylaluminum reagent is added dropwise.
-
The reaction is stirred until completion, as monitored by an appropriate analytical technique.
-
The reaction is quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted into an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The enantiomeric excess and yield of the purified product are determined.
Reaction Mechanism
In the copper-catalyzed conjugate addition, the organoaluminum reagent acts as an alkyl source, transmetalating its alkyl group to the copper center to form a reactive organocopper species. This species then undergoes conjugate addition to the α,β-unsaturated substrate. The chiral ligand on the copper atom dictates the stereochemical outcome of the addition.
Caption: Logical flow of a Cu-catalyzed conjugate addition.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Verley Reduction of Meerwein-Ponndorf- [pw.live]
- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Catalytic Meerwein-Pondorf-Verley reduction by simple aluminum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Catalytic enantioselective 1,6-conjugate additions of propargyl and allyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethylaluminum Dichloride (EADC) and Other Cocatalysts in Ziegler-Natta Systems
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the Ziegler-Natta catalyst system stands as a cornerstone for the production of polyolefins. The choice of cocatalyst in these systems is a critical determinant of catalyst activity, polymer properties, and overall process efficiency. This guide provides an objective comparison of the efficacy of ethylaluminum dichloride (EADC) against other commonly employed cocatalysts, including triethylaluminum (B1256330) (TEAL), diethylaluminum chloride (DEAC), and methylaluminoxane (B55162) (MAO). The information presented is supported by experimental data to aid researchers in the selection of the most appropriate cocatalyst for their specific applications.
Executive Summary
This compound (EADC) is a potent cocatalyst in Ziegler-Natta polymerization, often utilized in conjunction with other aluminum alkyls to modulate catalyst performance. While triethylaluminum (TEAL) frequently exhibits the highest catalytic activity in ethylene (B1197577) polymerization, the addition of chlorine-containing cocatalysts like EADC can significantly influence the kinetic profile of the reaction. For instance, combinations of TEA and EADC have been shown to produce a "built-up" kinetic profile, indicating a gradual increase in the rate of polymerization over time. In contrast, cocatalysts such as methylaluminoxane (MAO) are particularly effective in activating metallocene-based Ziegler-Natta catalysts. The selection of a cocatalyst has a profound impact on the resulting polymer's molecular weight, polydispersity index (PDI), and stereospecificity.
Performance Comparison of Cocatalysts
The efficacy of different cocatalysts in Ziegler-Natta polymerization is typically evaluated based on catalyst activity, polymer yield, molecular weight (Mw), and polydispersity index (PDI). The following tables summarize quantitative data from experimental studies, offering a side-by-side comparison of EADC with other prevalent cocatalysts in both ethylene and propylene (B89431) polymerization.
Ethylene Polymerization
The data below, from a study utilizing a commercial Ziegler-Natta catalyst, illustrates the impact of different cocatalyst compositions on catalyst activity and the melt flow index (MFI) of the resulting polyethylene. A higher MFI generally corresponds to a lower molecular weight.
Table 1: Ethylene Polymerization Results with Various Cocatalysts [1]
| Cocatalyst System (Molar Ratio) | Catalyst Activity (kg polymer/g cat.h) | MFI2.16 ( g/10min ) | MFI5 ( g/10min ) | MFI21.6 ( g/10min ) | FRR (MFI21.6/MFI5) |
| TEA (100) | 4.25 | 1.046 | 3.065 | 29.575 | 9.64 |
| TEA/DEAC (90/10) | 3.42 | 1.186 | 3.424 | 32.015 | 9.35 |
| TEA/DEAC (85/15) | 3.25 | 1.060 | 3.016 | 27.455 | 9.1 |
| TEA/DEAC (80/20) | 3 | 0.978 | 2.748 | 25.193 | 9.17 |
| TEA/EADC (90/10) | 3.5 | 1.152 | 3.315 | 30.32 | 9.15 |
| TEA/EADC (85/15) | 3.17 | 1.011 | 2.894 | 26.155 | 9.04 |
| TEA/EADC (80/20) | 2.92 | 0.954 | 2.71 | 24.39 | 9 |
| TIBA (100) | 3.5 | 0.821 | 2.295 | 20.306 | 8.85 |
| TIBA/DEAC (90/10) | 3.08 | 0.79 | 2.19 | 19.168 | 8.75 |
| TIBA/DEAC (85/15) | 2.83 | 0.75 | 2.063 | 17.84 | 8.65 |
| TIBA/DEAC (80/20) | 2.5 | 0.713 | 1.942 | 16.601 | 8.55 |
| TIBA/EADC (90/10) | 2.92 | 0.765 | 2.115 | 18.272 | 8.64 |
| TIBA/EADC (85/15) | 2.67 | 0.729 | 1.998 | 17.063 | 8.54 |
| TIBA/EADC (80/20) | 2.42 | 0.695 | 1.891 | 15.98 | 8.45 |
FRR = Flow Rate Ratio
Propylene Polymerization
The following table presents data from a study on propylene polymerization using an α-diimine nickel catalyst with different cocatalysts.
Table 2: Propylene Polymerization with Various Cocatalysts [2]
| Cocatalyst | Activity (105 gPP/molNi·h) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| MAO | 0.93 | 385 | 658 | 1.7 |
| DEAC | 3.67 | 433 | 736 | 1.7 |
| TEAL | Trace | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for Ziegler-Natta catalyst preparation and slurry polymerization.
Preparation of a MgCl2-Supported TiCl4 Catalyst
A common method for preparing a heterogeneous Ziegler-Natta catalyst involves the following steps:
-
Support Activation: Anhydrous magnesium chloride (MgCl2) is ball-milled to increase its surface area and create active sites.
-
Titanation: The activated MgCl2 support is then treated with titanium tetrachloride (TiCl4). This is typically done in an inert solvent like n-heptane at elevated temperatures (e.g., 90°C) for a specified period (e.g., 2 hours).
-
Washing and Drying: The resulting solid catalyst is thoroughly washed with the inert solvent to remove any unreacted TiCl4 and other byproducts. The catalyst is then dried under a stream of nitrogen.
Slurry Polymerization of Ethylene
A typical slurry polymerization procedure is as follows:
-
Reactor Preparation: A stainless-steel reactor is thoroughly dried and purged with high-purity nitrogen to eliminate oxygen and moisture.
-
Solvent and Cocatalyst Addition: An inert solvent, such as n-hexane, is introduced into the reactor, followed by the addition of the desired amount of cocatalyst (e.g., a specific molar ratio of a TEA/EADC mixture).
-
Catalyst Injection: The solid Ziegler-Natta catalyst, suspended in a small amount of the inert solvent, is injected into the reactor.
-
Monomer Introduction: Ethylene gas is then fed into the reactor to the desired pressure. The polymerization is carried out at a constant temperature and pressure for a predetermined duration.
-
Termination and Polymer Recovery: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol). The resulting polymer is then filtered, washed, and dried.[1]
Visualizing the Process: Mechanism and Workflow
To better understand the underlying processes, the following diagrams, generated using Graphviz (DOT language), illustrate the Ziegler-Natta polymerization mechanism and a typical experimental workflow for evaluating cocatalyst efficacy.
Ziegler-Natta Polymerization Mechanism
Caption: The Ziegler-Natta polymerization process, from catalyst activation to chain termination.
Experimental Workflow for Cocatalyst Evaluation
Caption: A streamlined workflow for the comparative evaluation of different cocatalysts.
Conclusion
The selection of a cocatalyst is a multi-faceted decision in the design of a Ziegler-Natta polymerization process. While TEAL often provides high catalytic activity, the inclusion of EADC can be a valuable tool for tailoring the kinetic behavior of the polymerization and influencing the final properties of the polymer. The data presented in this guide highlights the importance of empirical testing to determine the optimal cocatalyst or cocatalyst mixture for a specific catalyst system and desired polymer characteristics. The provided experimental protocols and workflow diagrams offer a foundational framework for conducting such comparative studies in a systematic and reproducible manner. Further research into the synergistic effects of mixed cocatalyst systems will continue to advance the field of polyolefin synthesis.
References
Benchmarking Ethylaluminum dichloride in ene reactions against other catalysts
For Researchers, Scientists, and Drug Development Professionals
The ene reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The choice of catalyst is paramount to achieving high efficiency, selectivity, and yield. Ethylaluminum dichloride (EADC) has emerged as a potent Lewis acid catalyst for these transformations. This guide provides an objective comparison of EADC's performance against other common Lewis acid catalysts in ene reactions, supported by experimental data and detailed protocols.
Performance Comparison of Lewis Acid Catalysts in Carbonyl-Ene Reactions
The following table summarizes the performance of this compound (EADC) in comparison to other Lewis acids in various carbonyl-ene reactions. The data highlights the yield and, where applicable, the diastereomeric or E/Z ratio of the products.
| Reaction | Catalyst | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Product Ratio (E:Z or Diastereomer Ratio) | Reference |
| Acetaldehyde (B116499) with 2-Methyl-2-butene (B146552) | EtAlCl₂ | 100 | 10 min | 0 | 75 | - | [1] |
| Me₂AlCl | 100 | 10 min | 0 | 95 | - | [1] | |
| Acetaldehyde with 2,3-Dimethyl-2-butene | EtAlCl₂ | 100 | 10 min | 0 | 60 | - | [1] |
| Me₂AlCl | 100 | 10 min | 0 | 95 | - | [1] | |
| Formaldehyde (B43269) with 5-Hexen-1-yl acetate (B1210297) | EtAlCl₂ | 200 | 2 h | 0 | 70 | 72:28 (E:Z) | [1] |
| Me₂AlCl | 200 | 2 h | 0 | 0 | - | [1] | |
| Undecylenic acid with Paraformaldehyde | EtAlCl₂ | 220 | 2 h | 0 | 41 | 4:1 (Ricinelaidic:Ricinoleic) | [1] |
| Heptanal with 1-Octene | EtAlCl₂ | 110 | 1 h | 0 | 85 | - | [1] |
| Parent Carbonyl-Ene Reaction (Computational) | AlCl₃ | - | - | - | - | ΔG≠ = 19.3 kcal/mol | [2] |
| BF₃ | - | - | - | ΔG≠ = 22.4 kcal/mol | [2] |
Key Observations:
-
Strong Lewis Acidity: EADC is a stronger Lewis acid than dimethylaluminum chloride (Me₂AlCl), which can be advantageous in activating less reactive substrates.[1]
-
Substrate Specificity: In the reaction of formaldehyde with 5-hexen-1-yl acetate, EADC successfully catalyzes the reaction to a 70% yield, whereas Me₂AlCl yields no product.[1] This highlights EADC's utility for substrates containing basic functional groups that can coordinate with the Lewis acid.
-
Yield Comparison: For the ene reactions of acetaldehyde with 2-methyl-2-butene and 2,3-dimethyl-2-butene, Me₂AlCl provides significantly higher yields (95%) compared to EADC (75% and 60%, respectively).[1]
-
Limitations: EADC was found to be unsuccessful in catalyzing ene reactions with benzaldehyde.[1]
-
Computational Insights: Theoretical studies indicate that stronger Lewis acids like AlCl₃ significantly lower the activation barrier of carbonyl-ene reactions compared to weaker Lewis acids.[2] This is consistent with the experimental observations of EADC's high reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for ene reactions catalyzed by this compound.
General Procedure for EADC-Catalyzed Carbonyl-Ene Reaction
This protocol is adapted from a procedure reported by Snider and Phillips.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
Alkene (1.0-2.0 equiv)
-
This compound (EADC) solution in hexanes (1.0-2.2 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the aldehyde and the alkene, and dissolve them in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise to the stirred reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Detailed Protocol for the Synthesis of 7-Acetoxy-3-hepten-1-ol
This specific protocol illustrates the use of EADC with a functionalized substrate.[1]
Materials:
-
5-Hexen-1-yl acetate (1.0 equiv)
-
Paraformaldehyde (1.1 equiv)
-
This compound (EADC) (2.2 equiv, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 5-hexen-1-yl acetate and paraformaldehyde in anhydrous dichloromethane.
-
Cool the mixture to 0 °C.
-
Add the this compound solution dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by carefully adding water, followed by 1N HCl.
-
Extract the mixture with ether, wash the organic layer with saturated NaHCO₃ and brine, and dry over MgSO₄.
-
Concentrate the solution and purify the residue by chromatography to yield 7-acetoxy-3-hepten-1-ol.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and comparing different Lewis acid catalysts, including EADC, for a carbonyl-ene reaction.
Caption: Workflow for Lewis acid catalyst screening in ene reactions.
Conclusion
This compound is a highly effective and robust Lewis acid catalyst for a range of carbonyl-ene reactions. Its strong Lewis acidity makes it particularly suitable for challenging substrates that are unreactive with milder catalysts. However, for certain substrates, other Lewis acids like dimethylaluminum chloride may offer superior yields. The choice of catalyst should be carefully considered based on the specific aldehyde and alkene partners, as well as the desired outcome of the reaction. The provided data and protocols serve as a valuable resource for researchers in selecting the optimal conditions for their synthetic endeavors.
References
A Comparative Guide: Ethylaluminum Dichloride vs. Traditional Brønsted Acids
In the landscape of industrial and pharmaceutical synthesis, the choice of a catalyst is a critical decision that dictates the efficiency, selectivity, and overall viability of a chemical transformation. While traditional Brønsted acids have long served as workhorse catalysts, organoaluminum compounds, specifically Ethylaluminum dichloride (EADC), have emerged as powerful Lewis acid catalysts offering distinct advantages in a variety of organic reactions.[1][2] This guide provides an objective comparison of EADC's performance against traditional Brønsted acids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Performance Data: Enhanced Yield and Selectivity
EADC's primary advantage lies in its ability to act as a potent Lewis acid, activating substrates through coordination, which often leads to higher yields and superior selectivity compared to the proton-donating mechanism of Brønsted acids.[3][4] This is particularly evident in stereoselective reactions where precise control over the three-dimensional arrangement of atoms is paramount.
Table 1: Comparison of EADC and Brønsted Acid in a [2+2] Ketene-Alkene Cycloaddition
| Catalyst | Alkene | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| This compound (EADC) | Unactivated Alkene | 13:1 | 84% | [5] |
| Thermal Conditions (No Acid) | Unactivated Alkene | 1:1 | 5% | [5] |
| This compound (EADC) | Substituted Alkene | 18:1 | Not Specified | [5] |
| Thermal Conditions (No Acid) | Substituted Alkene | 2:1 | 40% | [5] |
As demonstrated in the table, Lewis acid-promoted cycloadditions with EADC show significantly improved reactivity, stereo-, and regioselectivity compared to thermal cycloadditions. For instance, with an unactivated alkene, EADC catalysis results in an 84% yield and a 13:1 diastereomeric ratio, a substantial improvement over the 5% yield and 1:1 ratio under thermal conditions.[5]
Table 2: General Performance Advantages of EADC in Industrial Applications
| Advantage | Benefit in Industrial and Pharmaceutical Synthesis | Reference |
| Increased Catalytic Activity | Leads to faster and more efficient reactions, reducing production time and costs. | [3] |
| Consistent Quality | Ensures uniform polymer properties and high purity of pharmaceutical intermediates. | [3] |
| Precise Control | The Lewis acid properties of EADC allow for targeted, impurity-free reactions. | [3] |
| Versatility | Effective in polymerization, Friedel-Crafts reactions, and Diels-Alder reactions.[2] | [2] |
Key Advantages of this compound
-
Enhanced Selectivity: As a Lewis acid, EADC can coordinate to specific sites on a substrate, effectively blocking other reactive sites and directing the reaction pathway. This leads to higher regioselectivity and stereoselectivity, which is crucial in the synthesis of complex molecules and pharmaceutical intermediates.[3]
-
Milder Reaction Conditions: Many reactions catalyzed by EADC can be performed at lower temperatures compared to those requiring strong Brønsted acids. This can be advantageous for sensitive substrates that may decompose or undergo side reactions at elevated temperatures.
-
Increased Reaction Rates: EADC is a highly effective catalyst that can significantly accelerate reaction rates, leading to shorter reaction times and increased throughput in industrial processes.[3]
Experimental Protocols
Below is a representative experimental protocol for a Lewis acid-promoted [2+2] ketene-alkene cycloaddition using this compound.
Materials:
-
Ketene (B1206846) precursor
-
Alkene (e.g., Cyclopentene)[5]
-
Triethylamine (B128534) (>99.5%)[5]
-
This compound (1 M in hexane)[5]
-
Anhydrous solvent (e.g., Dichloromethane)
-
Nitrogen or Argon gas for inert atmosphere[6]
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, equip an oven-dried round-bottom flask with a magnetic stir bar and a rubber septum.[5]
-
Preparation of Ketene: In the flask, dissolve the ketene precursor in the anhydrous solvent. Add triethylamine to generate the ketene in situ. Stir the mixture until it becomes mostly homogenous.[5]
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.[5]
-
Addition of EADC: In a separate, oven-dried and nitrogen-flushed addition funnel, add the this compound solution (1 M in hexanes) via syringe. Add the EADC solution dropwise to the reaction flask over approximately 50 minutes with continuous stirring, maintaining the temperature at -78 °C. The reaction mixture may smoke and change color to a dark red/black.[5]
-
Reaction: After the addition is complete, allow the reaction to stir for 1 hour at -78 °C.[5]
-
Quenching: Quench the reaction by slowly adding triethylamine, followed by the dropwise addition of deionized water. The quenching process must be performed slowly to control the exothermic reaction.[5]
-
Workup: Remove the flask from the cooling bath and allow it to warm to room temperature. Add diethyl ether and 1M HCl. Transfer the biphasic mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the aqueous layer with diethyl ether. Combine the organic phases and wash with 1M sodium hydroxide.[5]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclobutanone (B123998) product.[7]
Safety Precautions: this compound is highly reactive and pyrophoric, igniting spontaneously in air and reacting violently with water.[6][8] It should be handled by trained personnel under an inert atmosphere using appropriate personal protective equipment, including flame-resistant lab coats, safety goggles, and gloves.[6][9]
Mandatory Visualizations
References
- 1. This compound,this compound Solution,Ethy Laluminum Dichloride Solution Manufacturer in China [jsmochem.com]
- 2. This compound (EADC) – silver-chem.co [silver-chem.co]
- 3. tuodaindus.com [tuodaindus.com]
- 4. uregina.ca [uregina.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nouryon.com [nouryon.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Ethylaluminum Dichloride and Other Lewis Acids in Catalysis
For researchers, scientists, and drug development professionals, understanding the catalytic activity of various Lewis acids is paramount for reaction optimization and process development. This guide provides a comparative analysis of the kinetic performance of Ethylaluminum dichloride (EADC) against other common Lewis acids, supported by available experimental and computational data.
This compound (EADC) is a prominent organoaluminum Lewis acid frequently employed as a catalyst or co-catalyst in a variety of organic reactions, most notably in polymerization and Friedel-Crafts alkylation. Its catalytic efficacy is often compared with other Lewis acids such as aluminum trichloride (B1173362) (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). The choice of Lewis acid can significantly influence reaction rates, selectivity, and the properties of the final product.
Comparative Kinetic Data
While direct, comprehensive experimental kinetic studies comparing EADC with a wide range of other Lewis acids under identical conditions are not extensively documented in publicly available literature, existing research provides valuable insights into their relative activities in specific applications. The following table summarizes available quantitative and qualitative data to facilitate comparison.
| Reaction Type | Lewis Acid | Rate Constant (k) | Activation Energy (Ea) | Observations & Remarks |
| Isobutylene (B52900) Polymerization | This compound (EADC) | - | - | EADC, particularly when complexed with ethers, is an effective catalyst for producing high-reactivity polyisobutylene.[1][2] Polymerization rates are generally high, though quantitative comparisons are scarce. |
| Aluminum trichloride (AlCl₃) | - | ~ -23 kJ/mol | AlCl₃ is a very active catalyst for isobutylene polymerization.[3][4] The negative apparent activation energy suggests a complex mechanism where the rate decreases with increasing temperature. | |
| Titanium tetrachloride (TiCl₄) | - | - | TiCl₄ is frequently cited as a highly active catalyst for isobutylene polymerization.[5] | |
| Boron trifluoride (BF₃) | - | - | While used industrially, BF₃ is less frequently reported in scientific literature for kinetic studies of isobutylene polymerization, possibly due to handling challenges.[6] | |
| Diels-Alder Reaction | Boron trifluoride (BF₃) | - | 9.06 kcal/mol (catalyzed, aqueous) vs. 20.68 kcal/mol (uncatalyzed, gas phase) | Computational studies show BF₃ significantly lowers the activation energy of the Diels-Alder reaction between butadiene and methyl acrylate.[7] |
| Friedel-Crafts Alkylation | Aluminum trichloride (AlCl₃) | - | - | A classic and highly effective catalyst for Friedel-Crafts reactions. Its mechanism involves the formation of a carbocation or a carbocation-like complex. |
| Titanium tetrachloride (TiCl₄) | - | - | An efficient catalyst for Friedel-Crafts benzylation using alcohol proelectrophiles.[8] |
Note: The table highlights the challenge in finding direct comparative quantitative data. Much of the available information is qualitative or focuses on the impact of catalyst systems on product properties rather than fundamental kinetic parameters.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments relevant to the kinetic studies of Lewis acid catalysis.
Protocol 1: Kinetic Study of Isobutylene Polymerization
-
Reactor Preparation: A jacketed glass reactor is thoroughly dried and purged with a dry inert gas (e.g., nitrogen or argon).
-
Solvent and Monomer Addition: A non-polar solvent such as hexane (B92381) or dichloromethane (B109758) is introduced, followed by the desired amount of isobutylene monomer. The reactor is brought to the target temperature.
-
Initiator and Catalyst Preparation: The initiator (e.g., tert-butyl chloride) and the Lewis acid catalyst (e.g., EADC or AlCl₃), often complexed with a Lewis base like an ether, are prepared as solutions in the reaction solvent in a glovebox.
-
Reaction Initiation: The initiator and catalyst solutions are added to the reactor to initiate polymerization.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched (e.g., with methanol). The polymer is then isolated, purified, and analyzed by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and conversion, from which kinetic parameters can be derived.
Protocol 2: Kinetic Study of a Diels-Alder Reaction
-
Reactant and Catalyst Preparation: Solutions of the diene, dienophile, and the Lewis acid catalyst (e.g., BF₃ or EADC) are prepared in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reaction Setup: The dienophile and catalyst solutions are mixed in a thermostated reactor.
-
Reaction Initiation and Monitoring: The diene solution is added to initiate the reaction. The progress of the reaction is monitored over time by taking samples and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.
-
Data Analysis: The concentration data versus time is used to determine the reaction order and calculate the rate constant.
Visualizing Experimental and Logical Workflows
Understanding the sequence of steps in a kinetic study is essential. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship in Lewis acid-catalyzed reactions.
Caption: A typical workflow for a kinetic study of a Lewis acid-catalyzed reaction.
Caption: The general signaling pathway of Lewis acid catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Isobutylene Polymerization: Quantum Chemical Insight into AlCl3/H2O-Catalyzed Reactions | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. dokumen.pub [dokumen.pub]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Comparing Intermediates Formed with Trimethylaluminum, Triethylaluminum, and Methylaluminoxane
A comparative guide for researchers navigating the subtle yet significant differences in reaction intermediates generated from common organoaluminum reagents. This guide synthesizes available spectroscopic data to offer insights into the distinct behaviors of these powerful catalytic components.
In the realm of organic synthesis and polymerization catalysis, organoaluminum reagents are indispensable tools. Their utility is largely dictated by the nature of the transient intermediates they form during a reaction. Understanding the structural and electronic properties of these fleeting species is paramount for optimizing reaction conditions and designing novel catalytic systems. This guide provides a comparative spectroscopic analysis of intermediates formed with three widely used organoaluminum reagents: Trimethylaluminum (TMA), Triethylaluminum (TEA), and Methylaluminoxane (MAO), with a particular focus on their application in olefin polymerization catalysis.
Spectroscopic Characterization of Intermediates
The primary techniques for elucidating the structures of these reactive intermediates are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In-situ monitoring using these methods provides a real-time window into the reaction progress, allowing for the identification of transient species.
Trimethylaluminum (TMA) Intermediates
TMA is a potent alkylating agent and Lewis acid. In the context of Ziegler-Natta and metallocene-catalyzed olefin polymerization, TMA plays a crucial role in the activation of the transition metal pre-catalyst. The interaction of TMA with zirconocene (B1252598) dichlorides, for instance, has been studied extensively by NMR spectroscopy. These studies reveal the formation of various intermediates, including mono- and dimethylated zirconocene species, as well as bridged bimetallic complexes.
Key spectroscopic features of TMA-derived intermediates often involve shifts in the ¹H and ¹³C NMR signals of the methyl groups attached to both the aluminum and the transition metal. The formation of a bond between the aluminum and the catalyst can be observed through changes in the chemical environment of the cyclopentadienyl (B1206354) (Cp) ligands on the zirconocene.
Triethylaluminum (TEA) Intermediates
TEA is another commonly used organoaluminum reagent, often favored for its different reactivity profile compared to TMA. Spectroscopic data for TEA-derived intermediates, particularly in direct comparison with TMA and MAO in metallocene activation, is less abundant in the literature. However, studies on its role in Ziegler-Natta catalysis and other reactions provide some insights. The ethyl groups in TEA introduce the possibility of β-hydride elimination, which can lead to different reaction pathways and intermediate structures compared to TMA.
Spectroscopic analysis of TEA intermediates would focus on the ¹H and ¹³C NMR signals of the ethyl groups, looking for evidence of coordination to the transition metal and any subsequent transformations. IR spectroscopy can be valuable in identifying Al-H stretching vibrations that might arise from β-hydride elimination processes.
Methylaluminoxane (MAO) Intermediates
MAO is a complex oligomeric species prepared by the partial hydrolysis of TMA. It is a highly effective activator for metallocene catalysts, and the nature of the intermediates it forms is a subject of ongoing research. Spectroscopic studies, including advanced 2D NMR techniques and UV-Vis spectroscopy, have been employed to probe the interaction of MAO with zirconocenes.
The activation process is believed to involve the abstraction of a methyl group from the zirconocene by the Lewis acidic aluminum centers in MAO, generating a cationic, catalytically active zirconocene species and a bulky, non-coordinating MAO-based anion. Spectroscopic evidence for these ionic intermediates includes significant downfield shifts of the zirconocene's Cp proton signals in ¹H NMR and the appearance of new absorption bands in the UV-Vis spectrum.
Comparative Spectroscopic Data
The following table summarizes representative spectroscopic data for intermediates formed with different organoaluminum reagents in the context of zirconocene activation. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Organoaluminum Reagent | Spectroscopic Technique | Key Observations for Intermediates with Zirconocene Dichloride |
| Trimethylaluminum (TMA) | ¹H NMR, ¹³C NMR | Formation of bridged [Cp₂Zr(μ-Cl)₂(μ-Me)AlMe₂] complexes. Observation of distinct signals for bridging and terminal methyl groups. |
| Triethylaluminum (TEA) | ¹H NMR, ¹³C NMR, IR | Formation of alkylated zirconocene species. Potential for β-hydride elimination leading to hydride intermediates, identifiable by characteristic ¹H NMR and IR signals. |
| Methylaluminoxane (MAO) | ¹H NMR, ¹³C NMR, UV-Vis | Generation of cationic zirconocene species [Cp₂ZrMe]⁺. Significant downfield shift of Cp proton signals. Formation of a bulky [Me-MAO]⁻ counter-anion. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of organoaluminum reaction intermediates. Specific details will vary depending on the reactants and the spectrometer used.
In-situ NMR Monitoring
-
Sample Preparation: In a glovebox, a solution of the pre-catalyst (e.g., zirconocene dichloride) in a suitable deuterated solvent (e.g., toluene-d₈ or benzene-d₆) is prepared in an NMR tube equipped with a resealable cap.
-
Initial Spectrum: An initial NMR spectrum of the pre-catalyst solution is recorded.
-
Addition of Organoaluminum Reagent: A stoichiometric amount of the organoaluminum reagent (TMA, TEA, or MAO solution) is added to the NMR tube via syringe inside the glovebox.
-
Time-Resolved Spectroscopy: The NMR tube is quickly transferred to the NMR spectrometer, and spectra are acquired at regular intervals to monitor the formation and evolution of intermediates. Variable temperature (VT) NMR can be employed to study the dynamics of the system.
In-situ IR Monitoring
-
Reaction Setup: The reaction is carried out in a reaction vessel equipped with an in-situ IR probe (e.g., an attenuated total reflectance (ATR) probe).
-
Background Spectrum: A background spectrum of the solvent and pre-catalyst solution is recorded.
-
Reaction Initiation: The organoaluminum reagent is added to the reaction vessel.
-
Data Acquisition: IR spectra are collected continuously throughout the reaction to track changes in vibrational bands corresponding to the formation of new bonds and the consumption of reactants.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized reaction pathways and experimental workflow.
Caption: Generalized reaction pathways for the formation of intermediates with different organoaluminum reagents.
Caption: Experimental workflow for the spectroscopic comparison of organoaluminum reaction intermediates.
Conclusion
The choice of organoaluminum reagent has a profound impact on the nature of the reaction intermediates formed, which in turn governs the overall outcome of the catalytic process. While TMA and TEA primarily act as alkylating agents, leading to neutral bimetallic intermediates, MAO's unique oligomeric structure facilitates the generation of highly active cationic catalyst species. This comparative guide highlights the importance of spectroscopic techniques in unraveling the complexities of these reaction pathways. Further research focusing on direct, side-by-side spectroscopic comparisons under identical conditions is crucial for a more definitive understanding and for the rational design of next-generation catalysts.
Safety Operating Guide
Safe Disposal of Ethylaluminum Dichloride: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety protocols and detailed procedural steps for the proper disposal of ethylaluminum dichloride (EADC), a highly reactive and hazardous compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Handling Information
This compound is a pyrophoric and water-reactive organometallic compound, demanding stringent safety measures during handling and disposal. It ignites spontaneously upon contact with air and reacts violently with water, releasing flammable ethane (B1197151) gas and corrosive hydrogen chloride fumes.[1][2][3] Direct contact causes severe burns to the skin and eyes.[1][4]
Immediate Safety Precautions:
-
Work Area: All handling and disposal procedures must be conducted in a well-ventilated fume hood with a functioning safety shower and eyewash station readily accessible.[5][6] The work area must be kept scrupulously dry.[7]
-
Inert Atmosphere: EADC must be handled under an inert atmosphere, such as nitrogen or argon, to prevent spontaneous ignition.[5][7]
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory. This includes:
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry chemical powder, followed by sand or dolomite, must be available. Never use water, foam, or carbon dioxide extinguishers , as they will react violently with EADC.[2][5]
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value | Citations |
| Chemical Formula | C₂H₅AlCl₂ | [8] |
| Molecular Weight | 126.95 g/mol | [4] |
| Appearance | Colorless to light-yellow liquid | [4] |
| Boiling Point | 194 °C (381 °F) at 760 mmHg | [4] |
| Melting/Freezing Point | 32 °C (90 °F) | [3][4] |
| Density | 1.227 g/cm³ at 35 °C (95 °F) | [4] |
| Hazard Classifications | Highly Flammable Liquid (H225), Pyrophoric (H250), Water-Reactive (H260), Causes Severe Skin Burns and Eye Damage (H314) | [1][5][8] |
Experimental Protocol: Deactivation and Disposal of this compound
This protocol details a controlled method for deactivating small quantities of residual this compound in the laboratory. The principle involves the slow, controlled reaction of EADC with a suitable agent to form less reactive compounds, which can then be disposed of as hazardous waste. A method adapted from industrial waste treatment involves reacting the aluminum compound with a slurry of calcium hydroxide (B78521) in a hydrocarbon solvent.[4][9]
Materials:
-
Waste this compound solution (in a hydrocarbon solvent like toluene (B28343) or heptane).
-
Anhydrous, inert hydrocarbon solvent (e.g., heptane (B126788) or kerosene).
-
Calcium hydroxide (Ca(OH)₂), finely powdered and dried.
-
Three-neck round-bottom flask, appropriately sized for the quantity of waste.
-
Magnetic stirrer and stir bar.
-
Dropping funnel (pressure-equalizing).
-
Nitrogen or argon gas inlet and bubbler outlet.
-
Ice-water bath.
-
Appropriate hazardous waste container.
Procedure:
-
Inert Atmosphere Setup:
-
Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and gas inlet/outlet.
-
Thoroughly dry all glassware in an oven before assembly.
-
Purge the entire apparatus with a steady stream of inert gas (nitrogen or argon) for at least 30 minutes to remove all air and moisture.
-
-
Preparation of Deactivating Slurry:
-
Under the inert atmosphere, add the dry, powdered calcium hydroxide to the reaction flask.
-
Add enough anhydrous hydrocarbon solvent to create a stirrable slurry (e.g., for every 1 part by weight of Ca(OH)₂, use approximately 5-10 parts by volume of solvent).[9]
-
Begin stirring the slurry and place the flask in an ice-water bath to maintain a low temperature.
-
-
Controlled Addition of EADC Waste:
-
Transfer the waste this compound solution to the dropping funnel, ensuring the inert atmosphere is maintained.
-
Add the EADC solution to the stirred calcium hydroxide slurry dropwise and very slowly .
-
Monitor the reaction temperature closely. If the temperature rises significantly or gas evolution becomes too vigorous, immediately stop the addition until the reaction subsides. The goal is to maintain a controlled, gentle reaction.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour.
-
Slowly and carefully remove the ice bath and allow the flask to warm to room temperature. Continue stirring for several hours (or overnight) to ensure the reaction is complete.
-
-
Final Neutralization and Packaging:
-
Once the reaction is complete, the resulting mixture contains aluminum salts, calcium salts, and the solvent. This mixture is still considered hazardous waste.
-
Carefully transfer the final slurry into a designated, properly labeled hazardous waste container. The label should clearly state "Deactivated this compound Waste in [Solvent Name]" and include the date of generation.
-
Arrange for pickup and disposal by a licensed hazardous waste facility.[5][8]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. nj.gov [nj.gov]
- 3. ETHYL ALUMINUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C2H5AlCl2 | CID 11237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. US4018867A - Process for the disposal of aluminum containing waste materials - Google Patents [patents.google.com]
Essential Safety and Operational Guide for Handling Ethylaluminum Dichloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethylaluminum dichloride (EADC). It outlines the necessary personal protective equipment (PPE), detailed handling and disposal procedures, and emergency protocols to ensure a safe laboratory environment.
This compound is a highly reactive and pyrophoric compound that can ignite spontaneously in air and reacts violently with water.[1] It is crucial to handle this substance with extreme caution in a controlled environment. EADC is also corrosive and can cause severe burns to the skin and eyes.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure and injury. This includes protection for the eyes, face, hands, and body.
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards are required. A full-face shield worn over safety glasses is necessary when there is a risk of explosion or significant splash hazard.[3][4] |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended.[3] For handling pyrophoric materials, a double-gloving system with a flame-resistant inner glove (e.g., Kevlar®) and a chemical-resistant outer glove (e.g., neoprene or nitrile) should be used.[4] Gloves must be inspected before each use and changed immediately upon contact with the chemical.[4][5] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing is required.[4] Polyester or acrylic clothing should be avoided.[4] For large-scale operations or situations with a high risk of splashing, chemical-resistant coveralls or a full suit may be necessary.[6][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a fume hood or a glove box under an inert atmosphere.[3][8] If there is a potential for exposure to vapors and a fume hood cannot be used, a half or full-face respirator with cartridges for organic vapors is required.[8] In situations with known high concentrations of airborne substances, a self-contained breathing apparatus (SCBA) may be necessary.[7][9] |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material are mandatory.[4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for safely handling EADC in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure all personnel are trained on the specific hazards of EADC and have read the Safety Data Sheet (SDS).[8]
-
Work must be conducted in a designated area, such as a fume hood or a glove box, with a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Remove all flammable materials and ignition sources from the work area.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2][8]
-
Have appropriate fire extinguishing media immediately available. DO NOT USE WATER, FOAM, or CARBON DIOXIDE. [6] Recommended extinguishers include dry sand, dry clay, dry ground limestone (CaCO3), or approved Class D extinguishers.[2]
2. Handling Procedure:
-
Ground and bond all metal containers during transfer to prevent static discharge.[6]
-
Use only non-sparking tools and equipment.[6]
-
When transferring EADC, use a sealed system or a glove box to maintain an inert atmosphere and prevent contact with air or moisture.[3]
-
Avoid breathing any vapors or mists.[2]
3. Post-Handling and Storage:
-
Store EADC in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
The storage area should be a designated flammables and corrosives area, free of water.[2]
-
Store under an inert gas like nitrogen.[2]
Emergency and Spill Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 30 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.[6]
-
Remove all sources of ignition.[6]
-
DO NOT USE WATER. [6]
-
Cover the spill with a dry, inert material such as dry lime, sand, or soda ash.[6]
-
Place the absorbed material into a suitable, covered container for disposal using non-sparking tools.[2][6]
-
Ventilate the area after the cleanup is complete.[6]
Disposal Plan
-
This compound and any contaminated materials must be disposed of as hazardous waste.[6]
-
Do not mix with other waste.
-
Leave chemicals in their original containers if possible.
-
All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. nouryon.com [nouryon.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. gelest.com [gelest.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. lookchem.com [lookchem.com]
- 6. nj.gov [nj.gov]
- 7. epa.gov [epa.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
